Diethyltin dichloride
Description
Properties
IUPAC Name |
dichloro(diethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.2ClH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAXVVMIXZAKSR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235690 | |
| Record name | Diethyltindichloride | |
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Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Diethyltin dichloride | |
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CAS No. |
866-55-7 | |
| Record name | Diethyltin dichloride | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=866-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyltindichloride | |
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| Record name | Diethyltin dichloride | |
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| Record name | Diethyltindichloride | |
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| Record name | Diethyltin dichloride | |
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| Record name | DIETHYLTIN DICHLORIDE | |
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Foundational & Exploratory
Diethyltin dichloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyltin (B15495199) Dichloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyltin dichloride ((C₂H₅)₂SnCl₂) is an organotin compound, a class of chemical compounds containing a tin-carbon bond. As a di-substituted organotin, it serves as a crucial intermediate and precursor in the synthesis of other organometallic compounds, which have applications as catalysts and stabilizers in industrial chemistry.[1] Understanding its core physical and chemical properties is fundamental for its safe handling, application in synthetic protocols, and for assessing its toxicological profile, which is of particular interest to drug development professionals exploring organometallic compounds. This guide provides a detailed overview of its key properties, supported by experimental protocols and logical diagrams.
Core Properties and Data
The quantitative physical and chemical data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 866-55-7[1][2][3] |
| Linear Formula | (C₂H₅)₂SnCl₂[1][3] |
| Molecular Formula | C₄H₁₀Cl₂Sn[1][2][3] |
| Synonyms | Dichlorodiethyltin, Diethyldichlorotin, Dichlorodiethylstannane[1][4] |
| EC Number | 212-750-8[1][2] |
| PubChem CID | 91491[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 247.74 g/mol [1][2][3] |
| Exact Mass | 247.918158 g/mol [1] |
| Appearance | White powder or crystals[1][2] |
| Melting Point | 82-84 °C[1][2] |
| Boiling Point | 220 °C[1] |
| Flash Point | 220 °C[2] |
| Solubility in H₂O | 0.023 g/L (at 25 °C)[1][2][5] |
| Sensitivity | Moisture sensitive[1][5] |
Table 3: Safety and Toxicity Data for this compound
| Data Point | Value |
| Oral LD50 (Rat) | 509 mg/kg[2] |
| Oral LD50 (Mouse) | 214 mg/kg[2] |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Sn)[6] |
| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as Sn)[6] |
| TLV-STEL | 0.2 mg/m³ (as Sn)[6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
Chemical Characteristics
Stability and Reactivity
This compound is sensitive to moisture.[1][5] Like many organotin halides, it readily undergoes hydrolysis in the presence of water. This reaction involves the stepwise replacement of the chloride ligands with hydroxide (B78521) groups, which can then lead to the formation of various condensed products, such as distannoxanes. Due to this reactivity, the compound should be handled under inert and dry conditions to maintain its integrity. Upon heating, organotin compounds can decompose, potentially releasing toxic fumes of tin oxides and hydrogen chloride.[7]
Biological Interactions
The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. The general order of toxicity is R₃SnX > R₂SnX₂ > RSnX₃.[1] this compound, as a di-substituted compound, falls in the middle of this toxicity spectrum. It has been reported to cause nasal irritation, headaches, and emetic action on the gut.[1] The biological effects of organotin compounds are complex, with some known to interact with mitochondrial functions.[1]
Experimental Protocols
The following sections detail generalized methodologies for determining the key properties of this compound. These protocols are based on standard laboratory techniques for air- and moisture-sensitive organometallic compounds.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting range using a standard digital melting point apparatus.
-
Sample Preparation: Finely grind a small amount of this compound crystals using a mortar and pestle in a dry environment (e.g., a glove box or under a stream of dry nitrogen).
-
Capillary Loading: Pack the finely ground powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]
-
Approximate Determination: Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range.[9]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]
Aqueous Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the solubility of sparingly soluble solids in an aqueous medium.
-
System Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of deionized water (e.g., 100 mL) in a sealed, airtight flask. The excess solid is necessary to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using an orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated aqueous phase from the solid residue using centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate. This can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization or by quantifying the tin content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation: The solubility is calculated from the measured concentration and expressed in g/L or mol/L.
NMR Sample Preparation for a Moisture-Sensitive Compound
This protocol outlines the preparation of a sample for Nuclear Magnetic Resonance (NMR) spectroscopy, taking into account the compound's sensitivity.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Benzene-d₆). The solvent should be anhydrous.
-
Inert Atmosphere Handling: Perform all sample preparation steps under an inert atmosphere (e.g., inside a nitrogen- or argon-filled glovebox) to prevent hydrolysis.[10]
-
Sample Weighing: Weigh approximately 5-25 mg of this compound for ¹H NMR (or a higher concentration for ¹³C NMR) directly into a small, dry vial.[2]
-
Dissolution: Add 0.6-0.7 mL of the anhydrous deuterated solvent to the vial and gently swirl to dissolve the compound completely.[10]
-
Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette.[2]
-
Sealing: Securely cap the NMR tube. For highly sensitive samples or long-term experiments, the NMR tube can be flame-sealed using a Schlenk line.
-
Final Step: Before inserting into the spectrometer, wipe the outside of the NMR tube clean.[5]
Visualizations
The following diagrams illustrate key workflows and chemical relationships relevant to this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mun.ca [mun.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Page loading... [wap.guidechem.com]
- 8. ursinus.edu [ursinus.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. organomation.com [organomation.com]
Diethyltin Dichloride (CAS 866-55-7): A Technical Guide for Researchers
An In-depth Examination of its Biochemical Properties, Toxicological Profile, and Experimental Methodologies
Abstract
Diethyltin (B15495199) dichloride (CAS 866-55-7) is an organotin compound with significant applications in chemical synthesis and notable toxicological effects. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and known mechanisms of action, with a particular focus on its role as a metabolic inhibitor and an immunotoxicant. Detailed, generalized experimental protocols for investigating its effects on mitochondrial respiration and thymic atrophy are presented. This document is intended for researchers, scientists, and drug development professionals engaged in the study of organotin compounds and their biological interactions.
Chemical and Physical Properties
Diethyltin dichloride is a white crystalline solid at room temperature. It is characterized by the presence of two ethyl groups and two chlorine atoms covalently bonded to a central tin atom. The compound is sensitive to moisture and should be handled under an inert atmosphere.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 866-55-7 | [1] |
| Molecular Formula | C4H10Cl2Sn | [1] |
| Molecular Weight | 247.74 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 84 °C | |
| Boiling Point | 220 °C | |
| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate. Partly soluble in water (0.023 g/L at 25°C). | |
| Stability | Air and moisture sensitive. |
Applications in Synthesis
This compound serves as a reagent in various chemical syntheses. A notable application is in the synthesis of other organotin compounds, such as diphenyldiethyltin, which is recognized as an environmental pollutant found in sediment and sewage sludge. It is also utilized in the study of organometallic chemistry and as a precursor for other organotin derivatives.
Toxicological Profile
This compound exhibits significant toxicity through various routes of exposure. It is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.[2][3] The compound is corrosive and can cause severe skin burns and eye damage.[2]
Table 2: Acute Toxicity Data for this compound
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Rat | 509 mg/kg | |
| Oral | Mouse | 214 mg/kg | |
| Intravenous | Mouse | 56 mg/kg |
3.1. Hazard and Safety Information
The compound is associated with a range of health hazards, including damage to the nervous and immune systems through prolonged or repeated exposure.[3] It is also suspected of damaging the unborn child.[2] Due to its hazardous nature, strict safety precautions are necessary when handling this chemical, including the use of personal protective equipment and adequate ventilation.[4]
Table 3: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |
| Reproductive Toxicity (Category 2) | H361d: Suspected of damaging the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) (Category 1) | H372: Causes damage to organs (Nervous system, Immune system) through prolonged or repeated exposure |
Mechanism of Action
The toxic effects of this compound are primarily attributed to its activity as a metabolic inhibitor, specifically targeting mitochondrial function.[5] It is also recognized for its immunotoxic properties, leading to atrophy of the thymus gland.[6][7]
4.1. Inhibition of Mitochondrial Respiration
Pioneering work by Aldridge and Cremer in 1955 established this compound as a potent inhibitor of mitochondrial respiration.[5][8] The proposed mechanism involves the interaction of this compound with dithiol groups, such as those found in lipoic acid. Lipoic acid is a critical coenzyme for α-keto acid dehydrogenase complexes, including the pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex, which are central to cellular respiration. By binding to these dithiol groups, this compound inhibits the oxidation of α-keto acids, leading to their accumulation and a subsequent disruption of the Krebs cycle and oxidative phosphorylation.[5]
4.2. Immunotoxicity: Thymus Atrophy
Studies by Seinen and Willems in the 1970s demonstrated that certain dialkyltin compounds, including this compound, induce atrophy of the thymus and thymus-dependent lymphoid tissue in rats.[6][7] This effect is characterized by a depletion of cortical thymocytes. The precise molecular mechanism underlying this immunotoxicity is not fully elucidated but is thought to involve the disruption of thymocyte maturation and proliferation.
Experimental Protocols
Disclaimer: The following are generalized protocols based on historical and contemporary research methodologies. The full text of the original seminal papers by Aldridge and Cremer (1955) and Seinen and Willems (1976) were not accessible for the creation of this guide. Researchers should consult and optimize protocols based on their specific experimental setup and objectives.
5.1. Assessment of Mitochondrial Respiration Inhibition
This protocol outlines a general procedure to assess the inhibitory effect of this compound on mitochondrial respiration using isolated mitochondria.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Toxicity of organotin compounds. I. Atrophy of thymus and thymus-dependent lymphoid tissue in rats fed di-n-octyltindichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymic involution in rats given diets containing dioctyltin dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biochemistry of organo-tin compounds; this compound and triethyltin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Diethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyltin (B15495199) dichloride ((C₂H₅)₂SnCl₂) is an organotin compound that has garnered significant interest in various fields, including catalysis and as a precursor for other organometallic compounds. A thorough understanding of its molecular structure is fundamental to elucidating its reactivity, and toxicological properties, and for the rational design of new tin-based compounds. This guide provides a comprehensive overview of the molecular structure of diethyltin dichloride, supported by crystallographic data and detailed experimental protocols.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a central tin (Sn) atom covalently bonded to two ethyl groups and two chlorine atoms. In the solid state, the individual (C₂H₅)₂SnCl₂ molecules are not discrete but are associated through intermolecular interactions, forming polymeric chains.[1]
The geometry around the tin atom is a distorted tetrahedron. This distortion arises from the steric bulk of the ethyl groups and the influence of intermolecular bridging by chlorine atoms to adjacent tin centers.[1] This intermolecular association results in a coordination environment for the tin atom that can be described as intermediate between tetrahedral and octahedral.[1]
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c.[1] The polymeric chains are formed by weak intermolecular Sn···Cl interactions, where a chlorine atom of one molecule coordinates to the tin atom of a neighboring molecule.
Quantitative Structural Data
The following table summarizes the key crystallographic and geometric parameters for this compound, primarily based on the work of Alcock and Sawyer (1977).
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.677(3) Å |
| b = 9.835(2) Å | |
| c = 9.243(3) Å | |
| β = 102.73(2)° | |
| Molecules per Unit Cell (Z) | 4 |
| Bond Lengths | |
| Sn-C | ~2.11 Å |
| Sn-Cl | ~2.35 Å |
| Bond Angles | |
| C-Sn-C | 134.0(6)° |
| Cl-Sn-Cl | ~96° |
| C-Sn-Cl | ~108-112° |
| Intermolecular Distance | |
| Sn···Cl | 3.461(4) Å |
Experimental Protocols
I. Synthesis of this compound (Laboratory Scale)
This protocol describes a representative method for the synthesis of this compound via the redistribution reaction of tetraethyltin (B1219993) with tin tetrachloride.
Materials:
-
Tetraethyltin ((C₂H₅)₄Sn)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous toluene (B28343)
-
Nitrogen gas supply
-
Standard Schlenk line apparatus
-
Distillation apparatus
Procedure:
-
A Schlenk flask equipped with a magnetic stirrer and a reflux condenser is charged with tetraethyltin and anhydrous toluene under a nitrogen atmosphere.
-
An equimolar amount of tin(IV) chloride is added dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours to ensure the completion of the redistribution reaction.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is purified by vacuum distillation. The fraction collected at the appropriate boiling point and pressure yields pure this compound as a white crystalline solid.
II. Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the molecular structure of this compound using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) at room temperature.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect diffraction data.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
III. Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded on a high-resolution NMR spectrometer.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.
-
The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The ¹¹⁹Sn NMR spectrum provides information about the coordination environment of the tin atom.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The solid sample can be prepared as a KBr pellet or a Nujol mull.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for Sn-C and Sn-Cl stretching vibrations are observed in the low-frequency region.
Visualizations
Caption: Ball-and-stick model of a single this compound molecule.
Caption: Intermolecular association in the solid state.
Caption: Workflow for determining the molecular structure.
References
An In-depth Technical Guide to the Synthesis and Preparation of Diethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the primary synthesis and preparation methods for diethyltin (B15495199) dichloride ((C₂H₅)₂SnCl₂), a significant organotin compound with applications in catalysis and as a precursor for other organometallic derivatives. The document emphasizes the core synthetic routes, including direct synthesis from elemental tin and ethyl chloride, the Kocheshkov redistribution reaction, and synthesis via Grignard reagents. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols where available and summarizing key quantitative data to facilitate laboratory-scale and industrial production.
Introduction
Diethyltin dichloride is an organometallic compound featuring a central tin atom bonded to two ethyl groups and two chlorine atoms. Its utility spans various chemical applications, including as a catalyst and an intermediate in the synthesis of other organotin compounds.[1][2][3] The synthesis of the first organotin compound, diethyltin diiodide, by Edward Frankland in 1849, laid the groundwork for the development of organotin chemistry.[4] This guide focuses on the synthesis of the dichloride analogue, a compound of significant interest in modern chemistry.
Core Synthesis Methodologies
The preparation of this compound can be approached through several synthetic pathways. The most prominent methods include the direct reaction of tin with ethyl chloride, the Kocheshkov redistribution of tetraethyltin (B1219993) and tin tetrachloride, and the use of Grignard reagents.
Direct Synthesis from Tin and Ethyl Chloride
The direct reaction between metallic tin and an alkyl halide is a fundamental method for producing dialkyltin dihalides.[4] This process typically requires a catalyst to achieve practical yields.
Reaction Workflow:
Caption: Workflow for the direct synthesis of this compound.
Experimental Protocol:
A specific protocol for the synthesis of this compound involves the use of a phosphonium iodide catalyst.[5]
-
Reaction Setup: A reaction vessel is charged with one mole of mossy tin and 0.2 moles of tetrabutyl phosphonium iodide.
-
Reaction Conditions: The mixture is heated to 160°C.
-
Reagent Addition: Ethyl chloride gas is passed through the heated mixture for 11 hours.
-
Initial Product Isolation: The reaction mixture is distilled, yielding a crude distillate.
-
Purification:
-
The distillate is dissolved in hexane.
-
The solution is cooled to 0°C to induce crystallization.
-
The crystalline this compound is separated by filtration.
-
-
Byproduct Recovery: The solvent is removed from the filtrate to yield mixed ethyltin iodides and chloro-iodides, which can be recycled.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Tin | 1.0 mole | [5] |
| Catalyst (Tetrabutyl Phosphonium Iodide) | 0.2 mole | [5] |
| Temperature | 160°C | [5] |
| Reaction Time | 11 hours | [5] |
| Yield (Pure this compound) | 0.125 mole (31 grams) | [5] |
Kocheshkov Redistribution Reaction
The Kocheshkov redistribution reaction is a versatile method for preparing various organotin halides.[4] For this compound, this involves the reaction of tetraethyltin with tin tetrachloride.[4] The stoichiometry of the reactants determines the primary product.
Reaction Pathway:
References
- 1. This compound | 866-55-7 [chemicalbook.com]
- 2. This compound 0.5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | Et2SnCl2 | (C2H5)2SnCl2 – Ereztech [ereztech.com]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Lewis Acid Characteristics of Diethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyltin (B15495199) dichloride, (C₂H₅)₂SnCl₂, is an organotin compound that exhibits significant Lewis acidic character. This property governs its coordination chemistry, catalytic activity, and biological interactions. As a member of the dialkyltin dihalide family, its reactivity is influenced by the electron-donating ethyl groups and the electron-withdrawing chloride ligands attached to the central tin atom. This technical guide provides a comprehensive overview of the Lewis acid characteristics of diethyltin dichloride, including its adduct formation with various Lewis bases, its role in catalysis, and the spectroscopic and structural features that define its chemical behavior. Due to the greater research focus on its methyl and butyl analogues, comparative data from these related compounds are included to provide a broader context for the trends in Lewis acidity within this class of organometallics.
Introduction to the Lewis Acidity of Diorganotin Dichlorides
The Lewis acidity of organotin(IV) halides of the general formula RₙSnX₄₋ₙ is a cornerstone of their chemistry. A Lewis acid is defined as an electron-pair acceptor.[1] In this compound, the tin atom, despite being formally in the +4 oxidation state and forming four covalent bonds, possesses accessible d-orbitals and is electron-deficient due to the electronegative chlorine atoms. This enables it to accept electron pairs from Lewis bases (electron-pair donors), leading to the formation of hypervalent coordination complexes, typically with coordination numbers of five or six.[2]
The strength of the Lewis acidity in dialkyltin dichlorides (R₂SnCl₂) is modulated by the nature of the alkyl group (R). The general trend for Lewis acidity is:
Me₂SnCl₂ > Et₂SnCl₂ > Pr₂SnCl₂ > Bu₂SnCl₂
This trend is rationalized by the increasing electron-donating inductive effect of the longer alkyl chains, which reduces the effective nuclear charge on the tin atom, thereby decreasing its ability to accept an electron pair.[3] Consequently, this compound is a moderately strong Lewis acid, capable of forming stable adducts and acting as an effective catalyst in various organic transformations.
Coordination Chemistry and Adduct Formation
The Lewis acidity of this compound is most evident in its propensity to form coordination complexes, or adducts, with a wide array of Lewis bases. These bases are typically compounds containing nitrogen, oxygen, sulfur, or phosphorus donor atoms. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base into a vacant orbital of the tin atom, expanding its coordination sphere from four to five or six.[2]
Adducts with Nitrogen-Containing Lewis Bases
Nitrogen-containing ligands, such as pyridines and Schiff bases, readily form stable adducts with this compound. The coordination can be either monodentate or bidentate, depending on the nature of the ligand.
A well-characterized example is the adduct formed with pyridine (B92270), [Et₂SnCl₂(Py)₂]. In this complex, the tin atom adopts a distorted octahedral geometry. The two ethyl groups are in a trans configuration, while the two chlorine atoms and the two pyridine ligands are arranged in the equatorial plane.
Table 1: Structural Data for Dichlorodiethylbis(pyridine)tin(IV)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| Sn-C Bond Length | ~2.13 Å | [4] |
| Sn-Cl Bond Length | ~2.57 Å | [4] |
| Sn-N Bond Length | ~2.38 Å | [4] |
| C-Sn-C Angle | 180° (trans) | [4] |
| Geometry at Sn | Distorted Octahedral | [4] |
Adducts with Oxygen-Containing Lewis Bases
Oxygen donors, such as phosphine (B1218219) oxides, sulfoxides, and carbonyl compounds, also form adducts with this compound. For instance, diorganotin dichlorides have been shown to form both 1:1 and 1:2 adducts with phosphine oxides.[5] The formation of these adducts can be monitored by spectroscopic techniques like ¹¹⁹Sn NMR, where an upfield shift of the tin signal is indicative of an increase in coordination number.
Spectroscopic Characterization of Adducts
The formation of adducts with this compound leads to characteristic changes in various spectroscopic data.
-
Infrared (IR) Spectroscopy: The coordination of a Lewis base to the tin center typically causes a shift in the vibrational frequencies of both the Lewis acid and the base. A key diagnostic feature is the shift of the Sn-Cl stretching frequencies. In the free, four-coordinate Et₂SnCl₂, the asymmetric and symmetric ν(Sn-Cl) bands appear at higher wavenumbers. Upon formation of a six-coordinate octahedral complex, these bands shift to lower frequencies due to the elongation and weakening of the Sn-Cl bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is particularly powerful for studying the coordination chemistry of tin compounds. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom. For four-coordinate dialkyltin dichlorides, the ¹¹⁹Sn resonance typically appears in the range of δ = +120 to +150 ppm. Upon formation of a five-coordinate or six-coordinate adduct, the signal shifts significantly upfield (to lower ppm values, often negative), providing clear evidence of adduct formation in solution.[6][7]
Table 2: Representative ¹¹⁹Sn NMR Chemical Shifts for Diorganotin Dichloride Adducts
| Compound | Lewis Base (L) | Stoichiometry (Sn:L) | Coordination No. | ¹¹⁹Sn Chemical Shift (δ, ppm) |
| Me₂SnCl₂ | - | - | 4 | ~ +140 |
| Et₂SnCl₂ | - | - | 4 | ~ +125 |
| Bu₂SnCl₂ | - | - | 4 | ~ +110 |
| Me₂SnCl₂ | Tributylphosphine Oxide | 1:2 | 6 | ~ -180 |
| Bu₂SnCl₂ | Tributylphosphine Oxide | 1:2 | 6 | ~ -200 |
| Ph₂SnCl₂ | Tributylphosphine Oxide | 1:2 | 6 | ~ -300 |
| (Note: Data for adducts are primarily from studies on related dialkyltin dichlorides and serve as illustrative examples of the expected upfield shift upon coordination.)[5] |
Catalytic Applications Driven by Lewis Acidity
The ability of this compound to act as a Lewis acid makes it an effective catalyst for a variety of organic reactions, particularly those involving the activation of carbonyl groups. Organotin compounds are used commercially as catalysts in the formation of polyurethanes and silicones, and in esterification and transesterification reactions.[8][9]
Esterification and Transesterification Reactions
This compound can catalyze esterification and transesterification reactions by activating the carbonyl group of the carboxylic acid or ester. The proposed mechanism involves the coordination of the carbonyl oxygen to the electron-deficient tin center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.
Polyurethane Formation
In the synthesis of polyurethanes, organotin catalysts, including dialkyltin derivatives, accelerate the reaction between an isocyanate and a polyol. The mechanism is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The Lewis acidic tin center coordinates to the oxygen of the alcohol and the nitrogen of the isocyanate, bringing them into close proximity and facilitating the nucleophilic attack of the alcohol on the isocyanate carbon.[10][11]
Experimental Protocols (Representative)
The following sections provide generalized experimental protocols for the synthesis of this compound and its adducts, based on established methods for organotin compounds.
Synthesis of this compound
The direct synthesis of dialkyltin dichlorides involves the reaction of metallic tin with an alkyl halide at elevated temperatures, often in the presence of a catalyst.
-
Reaction: Sn + 2 CH₃CH₂Cl → (CH₃CH₂)₂SnCl₂
-
Procedure: A mixture of tin metal and a catalyst (e.g., a phosphonium (B103445) iodide) is heated to approximately 160 °C in a suitable reactor.[12] Ethyl chloride is then introduced into the reaction mixture. The reaction is typically carried out over several hours. The product, this compound, can be isolated from the reaction mixture by distillation. Further purification can be achieved by crystallization from a solvent like hexane.[12]
Synthesis of a this compound Adduct with Pyridine
This protocol is based on the reported synthesis of [Et₂SnCl₂(Py)₂].[4]
-
Procedure: A solution of pyridine in dichloromethane (B109758) is added to a solution of this compound in the same solvent at room temperature. The mixture is stirred for an extended period (e.g., 3 days). The solution is then concentrated, and upon cooling, crystals of the adduct suitable for X-ray analysis can be obtained.
Conclusion
This compound is a versatile Lewis acid whose chemical reactivity is defined by the electron-deficient nature of the central tin atom. This property drives the formation of five- and six-coordinate adducts with a variety of Lewis bases and underpins its utility as a catalyst in important industrial processes like esterification and polyurethane synthesis. While much of the detailed quantitative and structural research in the diorganotin dihalide series has focused on the methyl and butyl analogues, the established trends in Lewis acidity, coordination behavior, and catalytic mechanisms provide a robust framework for understanding and predicting the chemistry of this compound. Further research focusing specifically on the thermodynamic and kinetic aspects of its Lewis acid-base interactions would be valuable for fine-tuning its applications in synthesis and materials science.
References
- 1. 6.5. Lewis acids & bases, electrophiles & nucleophiles | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. ohans.com [ohans.com]
- 11. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]
Navigating the Solubility of Diethyltin Dichloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethyltin (B15495199) dichloride in various organic solvents. Understanding the solubility of this organotin compound is critical for its application in diverse fields, including as a catalyst, a stabilizer for polymers, and as an intermediate in chemical synthesis. This document compiles available quantitative and qualitative data, details relevant experimental protocols for solubility determination, and presents a workflow for such measurements.
Core Data Presentation: Solubility of Dialkyltin Dichlorides
Precise quantitative solubility data for diethyltin dichloride in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, data for the closely related compound, dimethyltin (B1205294) dichloride, offers valuable insights into the expected solubility behavior of this compound. The following table summarizes the available quantitative solubility data for dimethyltin dichloride and qualitative information for diethyltin and dibutyltin (B87310) dichlorides.
| Compound | Solvent | Temperature (°C) | Solubility |
| Dimethyltin Dichloride | Methanol | Not Specified | 100 g/L[1][2][3] |
| Dimethyltin Dichloride | Water | 20 | 20 g/L[1][2][3] |
| This compound | Water | 25 | 0.023 g/L[4] |
| This compound | Chloroform | Not Specified | Slightly Soluble |
| This compound | Ethyl Acetate | Not Specified | Slightly Soluble |
| Dibutyltin Dichloride | Benzene | Not Specified | Soluble[5][6][7] |
| Dibutyltin Dichloride | Toluene | Not Specified | Soluble[5][6][7] |
| Dibutyltin Dichloride | Diethyl Ether | Not Specified | Soluble[5][8] |
| Dibutyltin Dichloride | Alcohols | Not Specified | Soluble[5][6][7][8] |
Note: The solubility of this compound is expected to be similar to that of dimethyltin and dibutyltin dichlorides, exhibiting good solubility in polar organic solvents.
Experimental Protocols for Solubility Determination
A reliable method for determining the solubility of organotin compounds like this compound in organic solvents is the static analytical gravimetric method. This method involves achieving a saturated solution at a specific temperature and then determining the concentration of the solute.
Static Analytical Gravimetric Method
This protocol is adapted from methodologies used for determining the solubility of similar organotin compounds.
1. Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath for temperature control
-
Analytical balance (accurate to 0.1 mg)
-
Syringe with a filter (e.g., 0.22 µm PTFE)
-
Drying oven
-
Inert gas supply (e.g., nitrogen or argon)
2. Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in the jacketed glass vessel.
-
Equilibration: The mixture is stirred continuously at a constant, controlled temperature using the thermostatic bath. The system is maintained under an inert atmosphere to prevent hydrolysis of the this compound. The stirring is continued for a sufficient time (typically several hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Sample Withdrawal: Once equilibrium is achieved, the stirrer is stopped, and the solid phase is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any undissolved solid particles.
-
Gravimetric Analysis: The mass of the withdrawn saturated solution is determined by weighing the syringe before and after dispensing the solution into a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the withdrawn sample. This can be achieved by gentle heating in a drying oven or under a stream of inert gas at a controlled temperature.
-
Mass Determination of Solute: After complete evaporation of the solvent, the container with the dried this compound residue is weighed.
-
Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.
3. Safety Precautions:
-
This compound is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Organic solvents are often flammable and should be handled away from ignition sources.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for solubility determination.
This guide serves as a foundational resource for professionals working with this compound. While a complete dataset on its solubility in all common organic solvents is not yet available, the provided information on related compounds and a robust experimental methodology should facilitate further research and application development.
References
- 1. Dimethyltin dichloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 3. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of Diethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of diethyltin (B15495199) dichloride ((C₂H₅)₂SnCl₂). The information presented is curated from scientific literature and is intended to inform researchers, scientists, and professionals in drug development about the chemical behavior of this organotin compound. While specific quantitative data for diethyltin dichloride is limited in publicly available literature, this guide extrapolates likely behavior based on studies of analogous dialkyltin dichlorides, such as dimethyltin (B1205294) and dibutyltin (B87310) derivatives.
Chemical Stability of this compound
The stability of this compound is influenced by several environmental factors, primarily moisture, pH, and light. As a dialkyltin dihalide, it is susceptible to hydrolysis, and to a lesser extent, photolysis.
Hydrolytic Stability
In the presence of water, this compound is expected to undergo stepwise hydrolysis. This process involves the sequential replacement of the chloride ligands with hydroxide (B78521) groups. The resulting diethyltin hydroxide species can then undergo condensation reactions to form various oxo- and hydroxo-bridged oligomers and polymers. The rate and extent of hydrolysis are highly dependent on the pH of the aqueous medium.
Table 1: Predicted Hydrolytic Species of this compound in Aqueous Solution (based on dimethyltin dichloride data)
| Species Name | Chemical Formula | Predicted pH Range of Predominance |
| This compound | (C₂H₅)₂SnCl₂ | Acidic (pH < 2) |
| Diethyltin Hydroxide Chloride | [(C₂H₅)₂Sn(OH)Cl] | Acidic to Neutral |
| Diethyltin Dihydroxide | (C₂H₅)₂Sn(OH)₂ | Neutral to Alkaline |
| Diethyltin Cation | [(C₂H₅)₂Sn]²⁺ | Strongly Acidic |
| Mono-hydroxo Species | [(C₂H₅)₂Sn(OH)]⁺ | Acidic to Neutral |
| Di-hydroxo Species | (C₂H₅)₂Sn(OH)₂ | Neutral to Alkaline |
| Polymeric/Condensed Species | e.g., [((C₂H₅)₂SnO)ₙ] | Neutral to Alkaline |
Note: This table is predictive and based on the known hydrolysis behavior of other dialkyltin dichlorides. The exact pH ranges may vary for this compound.
Photolytic Stability
Organotin compounds are known to undergo photolytic degradation in the presence of ultraviolet (UV) light[2]. The primary mechanism is believed to be the cleavage of the tin-carbon bond, leading to dealkylation. For this compound, this would result in the formation of ethyltin trichloride, followed by further degradation to inorganic tin. The estimated half-life for organotin halides and their degradation products in aqueous media is approximately 60 days[2].
Thermal Stability
This compound is a crystalline solid at room temperature and is relatively stable. However, like other organotin compounds, it will decompose at elevated temperatures.
Degradation Pathways of this compound
The degradation of this compound in the environment can occur through three primary pathways: hydrolysis, photolysis, and biodegradation. These pathways often occur concurrently and lead to the progressive de-ethylation of the tin atom, ultimately resulting in the formation of less toxic inorganic tin compounds.
Hydrolysis Pathway
As previously discussed, hydrolysis is a major degradation pathway for this compound in aqueous environments. The stepwise replacement of chloride ions with hydroxide ions initiates a series of reactions that can lead to the formation of various monomeric and polymeric species.
Caption: Predicted hydrolysis pathway of this compound.
Photodegradation Pathway
Photodegradation involves the breaking of the tin-ethyl bond by UV radiation. This de-ethylation is a stepwise process.
Caption: Predicted photodegradation pathway of this compound.
Biodegradation Pathway
Microorganisms in soil and water can metabolize organotin compounds[3]. The primary mechanism of biodegradation is also sequential dealkylation, similar to photolysis. Various bacteria and fungi are capable of cleaving the tin-carbon bond.
Caption: General biodegradation pathway of this compound.
Experimental Protocols for Stability and Degradation Analysis
Standardized methods are crucial for assessing the stability and degradation of chemical compounds. The following sections outline general experimental protocols that can be adapted for this compound.
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at different pH values.
Experimental Workflow:
Caption: Experimental workflow for a hydrolysis study based on OECD 111.
Key Parameters to Measure:
-
Concentration of this compound over time.
-
Identification and quantification of major hydrolysis products.
-
Observed first-order rate constant (k_obs) for each pH.
-
Half-life (t₁/₂) at each pH.
Analytical Methods for Quantification
Accurate quantification of this compound and its degradation products is essential for stability and degradation studies. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and sensitive techniques.
3.2.1. HPLC-ICP-MS Method
HPLC-ICP-MS allows for the separation of different organotin species followed by sensitive and element-specific detection.
Table 2: Typical HPLC-ICP-MS Parameters for Organotin Analysis
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of methanol/water/acetic acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 100 µL |
| ICP-MS System | |
| RF Power | 1500 - 1600 W |
| Plasma Gas Flow | 15 L/min |
| Monitored Isotopes | ¹¹⁸Sn, ¹²⁰Sn |
3.2.2. GC-MS Method
For GC-MS analysis, organotin compounds typically require derivatization to increase their volatility. Ethylation or propylation with reagents like sodium tetraethylborate or sodium tetrapropylborate is common.
Table 3: Typical GC-MS Parameters for Derivatized Organotin Analysis
| Parameter | Condition |
| GC System | |
| Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped from ~50°C to 300°C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 50-500 |
Summary of Quantitative Data
As specific quantitative data for this compound is scarce in the literature, the following table provides a summary of expected trends and data from analogous compounds.
Table 4: Summary of Stability and Degradation Data (Qualitative and Analogous)
| Degradation Pathway | Parameter | Condition | Expected Outcome/Value (for this compound) | Analogous Data (Compound) |
| Hydrolysis | Half-life (t₁/₂) | pH 7, 25°C | Expected to be in the order of days to weeks. | Organotin halides have an estimated half-life of about 60 days in aqueous media[2]. |
| Rate | Increases with increasing pH. | Hydrolysis of dialkyltin dichlorides is faster in basic conditions[4]. | ||
| Photolysis | Half-life (t₁/₂) | Sunlight, surface water | Expected to be in the order of weeks to months. | The half-life of dibutyltin dichloride in the atmosphere via reaction with hydroxyl radicals is estimated to be 14 hours[5]. |
| Mechanism | UV irradiation | Stepwise de-ethylation. | UV degradation of tributyltin chloride in water proceeds via dibutyltin and monobutyltin (B1198712) intermediates. | |
| Biodegradation | Half-life (t₁/₂) | Aerobic soil | Expected to be in the order of months. | The half-life of triphenyltin (B1233371) in non-sterilized soil was found to be 27-33 days[6]. |
| Rate | Slower than hydrolysis and photolysis in many cases. | Biodegradation is a significant but often slower process for organotins. |
Conclusion
This compound is a reactive organotin compound that is susceptible to degradation through hydrolysis, photolysis, and biodegradation. The primary degradation mechanism involves the sequential cleavage of the tin-chloride and tin-ethyl bonds, ultimately leading to the formation of inorganic tin. The rate of degradation is highly dependent on environmental conditions such as pH, moisture, and light. While quantitative kinetic and mechanistic data specific to this compound are limited, the behavior of analogous dialkyltin compounds provides a strong basis for predicting its environmental fate. Further research is needed to quantify the precise degradation rates and pathways of this compound to fully assess its environmental impact and stability in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Degradation and toxicity of phenyltin compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Diethyltin Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyltin (B15495199) dichloride (DETC), an organotin compound, exhibits a range of biological activities primarily characterized by its cytotoxicity, immunotoxicity, and neurotoxicity. This technical guide provides a comprehensive overview of the current understanding of DETC's mechanisms of action, focusing on its impact on cellular energetics, induction of apoptosis, and interference with key signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated molecular pathways to serve as a resource for researchers in toxicology and drug development.
Introduction
Organotin compounds, classified based on the number of organic groups attached to the tin atom, have found diverse industrial applications, leading to their presence in the environment. Diethyltin dichloride (C₄H₁₀Cl₂Sn), a dialkyltin compound, has been a subject of toxicological interest due to its potential adverse effects on biological systems. Understanding the molecular mechanisms underlying its toxicity is crucial for risk assessment and for exploring any potential therapeutic applications of related organotin structures. This guide delves into the core biological activities of DETC, with a focus on its cellular and molecular targets.
Toxicological Profile
The toxicity of this compound is multifaceted, affecting various organ systems. The primary toxicological endpoints include immunotoxicity, particularly thymic atrophy, and neurotoxicity.
Quantitative Toxicological Data
While specific toxicity values for this compound are not extensively available in all categories, data from closely related dialkyltin compounds provide valuable insights.
| Compound | Test | Species | Route | Value | Reference |
| Dimethyltin Dichloride | LD50 | Rat | Oral | 73.9 mg/kg | [1] |
| Dimethyltin Dichloride | LD50 | Mouse | Intravenous | 56 mg/kg | [1] |
| Dimethyltin Dichloride | LD50 | Rabbit | Dermal | 404 mg/kg | [2] |
| Dimethyltin Dichloride | LC50 | Rat | Inhalation (4h) | 115 mg/m³ | [3] |
| Dibutyltin (B87310) Dichloride | IC50 (HeLa cells) | Human | In vitro | 32.35 µM | [1] |
| Dibutyltin Dichloride | IC50 (EL4 cells) | Mouse | In vitro | 1.5 - 5.38 µM | [1] |
Mechanism of Action: Mitochondrial Dysfunction
A primary mechanism of this compound's toxicity is its potent inhibition of mitochondrial function.[4] DETC acts as a powerful metabolic inhibitor, disrupting cellular energy production.[5]
Inhibition of Oxidative Phosphorylation
Diethyltin and other dialkyltin homologs are known to inhibit oxygen and substrate consumption in isolated rat liver mitochondria.[5] This inhibition is attributed to their interaction with the α-keto acid oxidase complexes, such as the pyruvate (B1213749) dehydrogenase complex. By binding to essential dithiol groups, like lipoic acid, dialkyltins disrupt the entry of glycolytic products into the tricarboxylic acid (TCA) cycle.[5] At higher concentrations, dialkyltins like dibutyltin dichloride have also been shown to inhibit the ATP synthase complex and uncouple oxidative phosphorylation.[5]
Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption
The effect of this compound on mitochondrial respiration can be assessed by measuring oxygen consumption using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).
Protocol for Isolated Rat Liver Mitochondria:
-
Isolation of Mitochondria:
-
Excise the liver from a euthanized rat and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Mince the liver and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension in isolation buffer and recentrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, pH 7.2).
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Oxygen Consumption Measurement:
-
Calibrate the oxygen electrode system at a constant temperature (e.g., 30°C).
-
Add respiration buffer to the reaction chamber, followed by the mitochondrial suspension (e.g., 0.5-1 mg/mL protein).
-
Add a respiratory substrate (e.g., 5 mM glutamate (B1630785) and 5 mM malate (B86768) for Complex I-linked respiration, or 10 mM succinate (B1194679) for Complex II-linked respiration).
-
Record the basal respiration rate (State 2).
-
Add a known amount of ADP (e.g., 150 µM) to initiate State 3 respiration (ADP-stimulated).
-
To test the effect of DETC, add varying concentrations of the compound before or after the addition of ADP and monitor the change in oxygen consumption rate.
-
An uncoupler (e.g., FCCP) can be added at the end of the experiment to determine the maximal respiratory capacity.
-
Caption: Workflow for assessing this compound's effect on mitochondrial respiration.
Induction of Apoptosis
Organotin compounds, including dialkyltins, are known to induce apoptosis, or programmed cell death, in various cell types, particularly in immune cells like thymocytes.[6] This contributes significantly to their immunotoxic effects.
Caspase Activation Cascade
The apoptotic process induced by organotins is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. While direct evidence for this compound is limited, studies on related compounds like tributyltin show activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3).[7][8] Activation of the mitochondrial (intrinsic) pathway of apoptosis is a likely mechanism, given DETC's direct effects on mitochondria. This would involve the release of cytochrome c from the mitochondria into the cytosol, leading to the formation of the apoptosome and subsequent activation of caspase-9.
Experimental Protocol: Annexin V/Propidium (B1200493) Iodide Apoptosis Assay
A standard method to detect and quantify apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.
Protocol for Thymocytes:
-
Cell Culture and Treatment:
-
Isolate thymocytes from the thymus of a rat.
-
Culture the thymocytes in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Treat the cells with varying concentrations of this compound for a specified time period (e.g., 4, 12, or 24 hours). Include an untreated control.
-
-
Staining:
-
Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Add propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Interference with Cellular Signaling Pathways
The toxic effects of this compound are also mediated by its interference with crucial cellular signaling pathways. While specific studies on DETC are not abundant, research on other dialkyltins, such as dibutyltin, provides a strong basis for предполагаемые mechanisms.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways are critical in regulating cell proliferation, differentiation, and apoptosis. Studies have shown that dibutyltin can activate MAPKs, including ERK, JNK, and p38, in immune cells.[9] This activation can lead to a downstream cascade of events that contribute to the observed immunotoxicity. The activation of these pathways by this compound in thymocytes could be a key mechanism leading to their depletion and subsequent thymus atrophy.
Intracellular Calcium Homeostasis
Disruption of intracellular calcium ([Ca²⁺]i) homeostasis is another mechanism implicated in organotin toxicity. Some organotins have been shown to induce a rapid and sustained increase in cytosolic free calcium concentrations.[10] This can occur through both enhanced influx of extracellular calcium and release from intracellular stores like the endoplasmic reticulum. Elevated intracellular calcium can trigger a variety of downstream events, including the activation of certain caspases and other enzymes that contribute to apoptosis and cellular dysfunction.
Caption: Overview of potential signaling pathways disrupted by this compound.
Conclusion
This compound exerts its biological activity through a multi-pronged assault on cellular functions. Its primary mechanisms of toxicity involve the disruption of mitochondrial energy metabolism, the induction of apoptosis via caspase activation, and the interference with critical cellular signaling pathways, including the MAPK cascade and calcium homeostasis. The quantitative data, though limited for DETC itself, along with detailed experimental protocols, provide a solid foundation for further investigation into its toxicological profile. The diagrams presented in this guide offer a visual framework for understanding the complex molecular events triggered by this organotin compound. Further research is warranted to elucidate the specific molecular interactions of this compound and to develop potential therapeutic strategies to mitigate its toxic effects.
References
- 1. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of trialkyltin compounds on mitochondrial respiration. The effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors and Uncouplers of Mitochondrial Oxidative Phosphorylation [ouci.dntb.gov.ua]
- 4. iris.unive.it [iris.unive.it]
- 5. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of butyltin compounds on mitochondrial respiration and its relation to hepatotoxicity in mice and Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular and molecular effects of di-n-octyltin dichloride on the rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Ras/MAPK Pathway Is Required for Generation of iNKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Diethyltin Dichloride: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethyltin (B15495199) dichloride (DETC), an organotin compound, presents a significant toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards in a laboratory setting. This technical guide provides a comprehensive overview of the known toxicological data for DETC, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. While data specific to diethyltin dichloride is limited in some areas, this guide synthesizes available information and draws comparisons with related organotin compounds to provide a comprehensive risk assessment. Detailed experimental protocols for key toxicological assays are also provided to aid researchers in designing and interpreting their own studies.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 866-55-7 |
| Molecular Formula | C4H10Cl2Sn |
| Molecular Weight | 247.74 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 84 °C |
| Boiling Point | 220 °C |
| Solubility | Partly soluble in water |
Toxicological Data
Acute Toxicity
This compound exhibits significant acute toxicity through oral ingestion.
| Route of Exposure | Species | LD50 | Reference |
| Oral | Rat | 509 mg/kg | [1] |
| Oral | Mouse | 214 mg/kg | [1] |
Symptoms of acute exposure to organotin compounds, including this compound, can include nasal irritation, headache, and emetic action on the gut.[2]
Genotoxicity
Carcinogenicity
Long-term carcinogenicity studies specifically on this compound were not identified in the available literature. Regulatory bodies have not classified this compound as a carcinogen due to the lack of sufficient evidence. However, the absence of data does not equate to an absence of risk. Researchers should adhere to strict safety protocols to minimize exposure.
Reproductive and Developmental Toxicity
Information regarding the reproductive and developmental toxicity of this compound is scarce. Studies on other organotin compounds, such as dibutyltin (B87310) dichloride, have demonstrated adverse effects on pregnancy initiation and maintenance in animal models, suggesting a potential for reproductive toxicity.[3] These effects may be linked to a decline in serum progesterone (B1679170) levels.[3] Given the structural similarities, it is reasonable to consider that this compound may also pose a risk to reproduction and development.
Neurotoxicity and Immunotoxicity
While specific neurotoxicity studies on this compound are limited, organotin compounds as a class are known to have neurotoxic potential.[4] Similarly, immunotoxicity, particularly effects on the thymus, is a known hazard of some di- and tri-organotin compounds.[5][6][7][8] Therefore, caution should be exercised to avoid exposure that could potentially lead to neurological or immunological damage.
Mechanisms of Toxicity
The toxic effects of organotin compounds are believed to stem from their ability to interfere with fundamental cellular processes. One of the primary mechanisms is the inhibition of mitochondrial respiration.[9][10][11] Dialkyltin compounds, including diethyltin, can inhibit oxygen and substrate consumption in mitochondria, leading to a disruption of cellular energy metabolism.[12] This can result in an accumulation of α-keto acids and a shift towards glycolysis.
Another proposed mechanism involves the induction of oxidative stress.[13][14] The disruption of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.
The following diagram illustrates the potential workflow for managing organotin waste in a laboratory setting.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 4. Neurotoxic effects of occupational exposure to organotins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunological consequences of dioctyltin dichloride (DOTC)-induced thymic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of di-n-octyltin dichloride on the thymus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential Effects of Dioctyltin Dichloride on the Rat Thymus | Semantic Scholar [semanticscholar.org]
- 8. Cellular and molecular effects of di-n-octyltin dichloride on the rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iris.unive.it [iris.unive.it]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Diethyltin Dichloride: A Technical Safety Guide for Researchers
Introduction
Diethyltin (B15495199) dichloride (CAS No. 866-55-7) is an organotin compound utilized as an intermediate in organic synthesis and for various industrial applications.[1] As with many organometallic compounds, a thorough understanding of its toxicological profile and safe handling procedures is paramount for researchers, scientists, and professionals in drug development. This technical guide provides a consolidated overview of the safety data for diethyltin dichloride, focusing on its physicochemical properties, toxicity, exposure limits, and associated hazards. All quantitative data is presented in structured tables for clarity and ease of comparison.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 866-55-7 | [2][3] |
| Molecular Formula | C₄H₁₀Cl₂Sn | [2][4] |
| Molecular Weight | 247.74 g/mol | [4] |
| Appearance | White powder or crystalline solid | [5] |
| Melting Point | 84 °C | [5] |
| Boiling Point | 220 °C | [1] |
| Water Solubility | Data not readily available. Organotins are generally poorly soluble in water. | |
| Sensitivity | Moisture sensitive | [5] |
Toxicological Data
The toxicity of this compound is a primary safety concern. The available data indicates that it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[5]
Acute Toxicity
| Route | Species | Value | Source |
| Oral | Rat | LD50 = 509 mg/kg | [2] |
| Dermal | Not available | Data not readily available in provided sources. | |
| Inhalation | Not available | Data not readily available in provided sources. |
Ecotoxicity
| Species | Test | Value | Exposure | Source |
| Snail (Biomphalaria glabrata) | LC50 | 50-100 mg/L | 24 h | [5] |
| Crab zoea (Rhithropanopeus harrisii) | LC50 | 3.613 mg/L | 14 d | [5] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with several key hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated from Ereztech LLC SDS[5]
The following diagram illustrates the primary routes of exposure and the resulting health hazards associated with this compound.
Caption: Hazard pathway for this compound exposure.
Occupational Exposure Limits
To minimize occupational risk, several agencies have established exposure limits for organotin compounds, which are applicable to this compound. These limits are typically measured as the concentration of tin (Sn).
| Limit | Agency | Value (as Sn) | Source |
| Permissible Exposure Limit (PEL) | OSHA | 0.1 mg/m³ | [4] |
| Threshold Limit Value - Short-Term Exposure Limit (TLV-STEL) | ACGIH | 0.2 mg/m³ | [4] |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 25 mg/m³ | [4] |
Experimental Protocols
While the specific experimental protocols used to generate the toxicity data for this compound are not detailed in the available Safety Data Sheets, they likely adhere to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Likely Methodology for Acute Oral Toxicity (LD50): The oral LD50 value of 509 mg/kg in rats was likely determined using a method similar to OECD Test Guideline 401 (now obsolete) or its more modern alternatives, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).
A general workflow for such a study involves:
-
Animal Selection: Healthy, young adult laboratory rats are chosen and acclimatized to laboratory conditions.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Administration: A single dose of the substance is administered to the animals via oral gavage.
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50, the statistically estimated dose that would cause mortality in 50% of the test animals, is calculated.
Methodology for In Vitro Cytotoxicity Screening: For researchers investigating cellular mechanisms, in vitro assays are common. A general protocol for assessing cytotoxicity in a fish cell line, such as RTG-2, involves:
-
Cell Culture: RTG-2 cells are cultured to a suitable confluency in appropriate media.
-
Exposure: The cells are exposed to various concentrations of the organotin compound.
-
Assay: Cytotoxicity is assessed using assays like the Alamar Blue (AB) or Neutral Red (NR) assays, which measure cell viability and proliferation.[6]
-
Analysis: The concentration required to induce a 50% toxic effect (EC50) is determined.[6]
The following diagram outlines a generalized workflow for assessing the toxicity of an organotin compound.
Caption: Generalized workflows for toxicity assessment.
This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. All work should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Adherence to the established occupational exposure limits is critical to ensure personnel safety. While comprehensive toxicological data, particularly for dermal and inhalation routes, is not widely available, the existing information underscores the need for stringent safety protocols when working with this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ereztech.com [ereztech.com]
- 6. In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Diethyltin Dichloride: A Technical Guide to its Historical Discovery and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context surrounding the discovery of diethyltin (B15495199) dichloride, a pivotal compound in the field of organometallic chemistry. Delving into the pioneering work of nineteenth-century chemists, this document provides detailed experimental protocols of the era, summarizes key quantitative data, and elucidates the compound's toxicological impact through an examination of its effects on cellular signaling pathways.
Historical Context and Discovery
The journey to the synthesis of diethyltin dichloride begins with the foundational work on organotin compounds in the mid-nineteenth century. The initial breakthrough is credited to the English chemist Sir Edward Frankland.[1][2]
In 1849, Frankland, while investigating organometallic compounds, synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][3] His pioneering experiment involved the direct reaction of ethyl iodide with metallic tin. This seminal work laid the groundwork for the entire field of organotin chemistry.
A few years later, in 1852, the German chemist Carl Löwig reported the formation of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy.[4][5] This alternative synthesis route further spurred interest and research into this new class of compounds.
While Frankland first synthesized the diiodide derivative, the discovery of this compound followed logically from the established chemical principles of the time. The conversion of organoiodides to other organohalides was a known practice in nineteenth-century chemistry. This was typically achieved through a halogen exchange reaction . In the context of diethyltin diiodide, this would have involved reacting it with a chloride source, such as a metal chloride or hydrochloric acid, to replace the iodine atoms with chlorine atoms.
Historical Experimental Protocols
The experimental techniques of the mid-nineteenth century were rudimentary by modern standards. The following protocols are based on the described methods of the era.
Synthesis of Diethyltin Diiodide (Frankland, 1849)
This protocol is a recreation of Frankland's original synthesis, which marked the birth of organotin chemistry.
Objective: To synthesize diethyltin diiodide from ethyl iodide and metallic tin.
Reactants:
-
Ethyl iodide (C₂H₅I)
-
Metallic tin (Sn), in foil or granular form
Apparatus:
-
A sealed glass tube, capable of withstanding moderate pressure.
Procedure:
-
Metallic tin was placed in a glass tube.
-
Ethyl iodide was added to the tube.
-
The tube was then sealed to create a closed system.
-
The sealed tube was heated for a prolonged period. The exact temperature and duration were not precisely controlled but were sufficient to initiate the reaction.
-
Upon cooling, crystals of diethyltin diiodide would form.
-
The product was then purified by recrystallization.
Plausible 19th-Century Conversion of Diethyltin Diiodide to this compound (Halogen Exchange)
Objective: To convert diethyltin diiodide to this compound.
Reactants:
-
Diethyltin diiodide ((C₂H₅)₂SnI₂)
-
A source of chloride ions, such as mercuric chloride (HgCl₂) or by passing dry hydrogen chloride (HCl) gas through a solution.
Apparatus:
-
A flask or retort
-
Heating apparatus (e.g., a spirit lamp)
-
Condenser for distillation, if necessary
Procedure:
-
Diethyltin diiodide was dissolved in a suitable solvent of the time, such as ethanol (B145695) or diethyl ether.
-
A stoichiometric amount of a chloride salt, for instance, mercuric chloride, was added to the solution.
-
The mixture was then heated, likely to reflux, to drive the halogen exchange. The less soluble iodide salt would precipitate out of the solution, driving the equilibrium towards the formation of the dichloride.
-
Alternatively, a stream of dry hydrogen chloride gas could be bubbled through the solution of diethyltin diiodide.
-
After the reaction was deemed complete, the precipitated iodide salt was removed by filtration.
-
The solvent was then removed by distillation to yield crude this compound, which could be further purified by recrystallization.
Quantitative Data from Early Syntheses
Quantitative analysis in the mid-nineteenth century was not as precise as it is today. However, early researchers did record physical properties of the new compounds they synthesized. The following table summarizes some of the reported data for early diethyltin compounds.
| Compound | Formula | Molecular Weight (amu) | Appearance |
| Diethyltin Diiodide | (C₂H₅)₂SnI₂ | 432.59 | Crystalline solid |
| This compound | (C₂H₅)₂SnCl₂ | 247.71 | Crystalline solid |
Toxicological Profile and Signaling Pathways
This compound, like many organotin compounds, exhibits significant toxicity. Its adverse effects are primarily linked to immunotoxicity and neurotoxicity.
Immunotoxicity: Thymocyte Apoptosis
One of the most pronounced effects of this compound is the induction of apoptosis in thymocytes, the immune cells in the thymus. This leads to thymic atrophy and immunosuppression. The proposed signaling pathway involves the disruption of mitochondrial function and the activation of apoptotic cascades.
Caption: Signaling pathway of this compound-induced thymocyte apoptosis.
Neurotoxicity
This compound also exerts neurotoxic effects. While the precise mechanisms are still under investigation, evidence suggests that it can induce neuronal cell death and interfere with normal neurological function. The proposed pathway involves oxidative stress and disruption of key neuronal processes.
Caption: Proposed mechanism of this compound-induced neurotoxicity.
Modern Experimental Protocol: In Vitro Cytotoxicity Assessment
To investigate the toxic effects of this compound on a cellular level, modern toxicology employs a variety of in vitro assays. The following is a general workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Detailed Methodology for Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Target cell line (e.g., Jurkat cells for immunotoxicity studies, SH-SY5Y cells for neurotoxicity studies)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made in the cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing different concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
Methodological & Application
Diethyltin Dichloride: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyltin (B15495199) dichloride ((C₂H₅)₂SnCl₂) is an organotin compound that serves as a versatile Lewis acid catalyst in a variety of organic transformations. Its utility stems from the electrophilic nature of the tin center, which can activate carbonyl groups and other functional groups towards nucleophilic attack. This document provides detailed application notes and experimental protocols for the use of diethyltin dichloride as a catalyst in key organic reactions, including esterification, transesterification, polyurethane synthesis, and the regioselective acylation of diols. While specific data for this compound is limited in publicly available literature, the following protocols are based on established procedures for closely related and often interchangeable dialkyltin dichlorides, such as dimethyltin (B1205294) dichloride and dibutyltin (B87310) dichloride. Researchers should consider these protocols as a strong starting point, with the understanding that some optimization of reaction conditions may be necessary.
Catalytic Applications
Esterification of Carboxylic Acids
This compound is an effective catalyst for the esterification of carboxylic acids with alcohols. The Lewis acidic tin center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. This method is particularly useful for sterically hindered substrates or when milder reaction conditions are required compared to traditional Brønsted acid catalysis.
Table 1: Representative Conditions for Dialkyltin Dichloride-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Methanol (B129727) | (CH₃)₂SnCl₂ | 1-5 | Toluene (B28343) | 110 | 12-24 | >90 |
| Acetic Acid | 1-Butanol | (C₄H₉)₂SnCl₂ | 2 | None | 120 | 8 | ~95 |
| Levulinic Acid | Ethanol (B145695) | (CH₃)₂SnCl₂ | 1 | None | 110 | 6 | 93[1] |
| Adipic Acid | 2-Ethylhexanol | (C₄H₉)₂SnO/ (C₄H₉)₂SnCl₂ | 0.5-1.0 | None | 180-220 | 10-16 | High |
Experimental Protocol: Esterification of Benzoic Acid with Methanol
-
Materials:
-
Benzoic acid (1.0 eq)
-
Methanol (1.2 eq)
-
This compound (0.02 eq, 2 mol%)
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add benzoic acid and toluene.
-
Add methanol and this compound to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by distillation or column chromatography if necessary.
-
Transesterification Reactions
This compound can also catalyze transesterification reactions, which are crucial in processes such as biodiesel production and polymer synthesis. The mechanism is similar to esterification, involving Lewis acid activation of the ester carbonyl group.
Table 2: General Conditions for Dialkyltin Dichloride-Catalyzed Transesterification
| Substrate | Alcohol | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) |
| Methyl Acrylate | 1,2-Propanediol | (CH₃)₂SnCl₂/(CH₃)₂SnO | 0.05-1.0 | 80-120 | 4-8 | >95[2] |
| Ethyl Acetate (B1210297) | 1-Octanol | (C₄H₉)₂SnCl₂ | 1.0 | 100 | 6 | High |
| Triglycerides | Methanol | Organotin(IV) compounds | 1-2 | 80-120 | 4-8 | High |
Experimental Protocol: Transesterification of Ethyl Acetate with 1-Octanol
-
Materials:
-
Ethyl acetate (1.0 eq)
-
1-Octanol (1.5 eq)
-
This compound (0.01 eq, 1 mol%)
-
-
Procedure:
-
Combine ethyl acetate, 1-octanol, and this compound in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction by observing the removal of ethanol by distillation or by GC analysis of the reaction mixture.
-
Continue heating until the desired conversion is achieved.
-
Cool the reaction mixture and remove the catalyst by washing with a dilute aqueous acid solution, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting octyl acetate by fractional distillation.
-
Polyurethane Synthesis
In the synthesis of polyurethanes, dialkyltin compounds, including dichlorides, are effective catalysts for the reaction between isocyanates and polyols. The tin catalyst is believed to activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol.
Table 3: Typical Parameters for Polyurethane Synthesis using Dialkyltin Catalysts
| Polyol | Isocyanate | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Curing Time |
| Polypropylene (B1209903) glycol | Toluene diisocyanate (TDI) | Dibutyltin dilaurate | 0.01-0.5 | Room Temp - 80 | Minutes to hours |
| Polyester polyol | Methylene diphenyl diisocyanate (MDI) | Dibutyltin dichloride | 0.1-1.0 | 50-100 | Variable |
| Neopentyl glycol | Toluene diisocyanate (TDI) | Dibutyltin dilaurate | ~0.1 (molar basis) | Room Temp | ~2-4 hours for high conversion |
Experimental Protocol: General Procedure for Polyurethane Formation
-
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Diisocyanate (e.g., toluene diisocyanate)
-
This compound (as a solution in a suitable solvent)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide)
-
-
Procedure:
-
In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the polyol in the anhydrous solvent.
-
Add the this compound catalyst solution to the polyol solution and stir to ensure homogeneity.
-
Slowly add the diisocyanate to the reaction mixture with vigorous stirring. An exotherm may be observed.
-
Maintain the reaction temperature as required (this can range from room temperature to elevated temperatures depending on the desired curing rate).
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FT-IR spectroscopy.
-
Once the reaction is complete, the polyurethane can be cast into a film or used as required.
-
Regioselective Acylation of Diols
Dialkyltin dichlorides have been shown to be effective catalysts for the regioselective acylation of unprotected diols and polyols, a critical transformation in carbohydrate chemistry. The catalyst is believed to form a stannylene acetal (B89532) intermediate with a vicinal diol, activating one of the hydroxyl groups for selective acylation.
Table 4: Regioselective Acylation of Diols Catalyzed by Dimethyltin Dichloride
| Substrate | Acylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Major Product (Yield %) |
| Methyl α-D-glucopyranoside | Benzoyl chloride | (CH₃)₂SnCl₂ | Et₃N | CH₂Cl₂ | Room Temp | 24 | 2-O-benzoyl (85) |
| 1,2-Propanediol | Acetic anhydride | (CH₃)₂SnCl₂ | Pyridine | Dioxane | 25 | 12 | 1-O-acetyl (90) |
| Methyl β-D-xylopyranoside | Tosyl chloride | (CH₃)₂SnCl₂ | DIPEA | CH₃CN | Room Temp | 48 | 2-O-tosyl (78) |
Experimental Protocol: Regioselective Benzoylation of Methyl α-D-glucopyranoside
-
Materials:
-
Methyl α-D-glucopyranoside (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
This compound (0.1 eq, 10 mol%)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous dichloromethane (B109758)
-
-
Procedure:
-
Suspend methyl α-D-glucopyranoside in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Add this compound and triethylamine to the suspension.
-
Cool the mixture to 0 °C and slowly add benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica (B1680970) gel to isolate the regioselectively benzoylated product.
-
Reaction Mechanisms and Visualizations
The catalytic activity of this compound in these reactions is primarily attributed to its Lewis acidic character. The tin atom can coordinate to oxygen atoms of carbonyl groups, thereby activating them for nucleophilic attack.
Lewis Acid Catalysis in Esterification
The proposed mechanism for esterification involves the coordination of the carboxylic acid to the this compound, followed by nucleophilic attack of the alcohol and subsequent elimination of water.
Caption: Proposed Lewis acid mechanism for this compound-catalyzed esterification.
Experimental Workflow for a Catalyzed Reaction
A typical workflow for performing a reaction catalyzed by this compound involves several key steps from setup to product isolation.
Caption: General experimental workflow for a this compound-catalyzed organic synthesis.
Safety Precautions
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols for PVC Stabilization Using Diethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently susceptible to thermal degradation at processing temperatures (typically above 170°C), leading to the release of hydrochloric acid (HCl). This degradation process results in discoloration, embrittlement, and a loss of mechanical properties, limiting the material's lifespan and applications.[1][2] To counteract this, heat stabilizers are incorporated into PVC formulations.
Organotin compounds are a class of highly effective heat stabilizers for PVC.[2][3] This document provides detailed application notes and protocols for the use of diethyltin (B15495199) dichloride as a primary stabilizer for PVC. While specific performance data for diethyltin dichloride is not extensively available in public literature, the following information is based on the well-understood mechanisms and performance of structurally similar dialkyltin compounds, such as dibutyltin (B87310) and dioctyltin (B90728) derivatives. These notes are intended to serve as a comprehensive guide for researchers and professionals in developing and evaluating PVC formulations stabilized with this compound.
Mechanism of PVC Degradation and Stabilization
The thermal degradation of PVC is an autocatalytic process initiated by the elimination of HCl from the polymer backbone. This creates unsaturated polyene sequences that are responsible for the undesirable color changes. The liberated HCl further catalyzes the degradation process.
Organotin stabilizers, including this compound, mitigate this degradation through a dual-action mechanism:
-
HCl Scavenging: They react with and neutralize the released HCl, preventing it from catalyzing further degradation.
-
Substitution of Labile Chlorine Atoms: They can substitute the unstable chlorine atoms at defect sites in the PVC polymer chain with more stable ligands, thereby preventing the initiation of dehydrochlorination.[4]
Data Presentation
The following tables summarize typical performance data for PVC formulations stabilized with dialkyltin compounds. This data should be considered as a reference and a starting point for experiments with this compound. Actual results will vary depending on the specific formulation, processing conditions, and the concentration of the stabilizer.
Table 1: Thermal Stability of PVC Formulations
| Stabilizer System | Concentration (phr*) | Congo Red Test (minutes at 180°C) | TGA - Onset of Degradation (°C) |
| Unstabilized PVC | 0 | < 5 | ~276 |
| This compound (Expected) | 1.0 | 20 - 30 | > 290 |
| This compound (Expected) | 2.0 | 40 - 60 | > 300 |
| Dibutyltin Dichloride (Reference) | 2.0 | ~50 | ~295 |
| Dioctyltin bis(isooctyl thioglycollate) (Reference) | 2.0 | > 60 | ~297[1] |
*phr: parts per hundred resin
Table 2: Color Stability of PVC Formulations
| Stabilizer System | Concentration (phr) | Yellowness Index (after 30 min at 180°C) |
| Unstabilized PVC | 0 | > 80 |
| This compound (Expected) | 1.0 | 20 - 40 |
| This compound (Expected) | 2.0 | < 20 |
| Dibutyltin Dichloride (Reference) | 2.0 | ~15 |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability by Congo Red Test
Objective: To determine the static thermal stability of PVC stabilized with this compound by measuring the time until the evolution of HCl.
Materials:
-
PVC resin
-
This compound
-
Plasticizer (e.g., DOP)
-
Other additives as required (e.g., lubricants, fillers)
-
Two-roll mill or similar melt mixing equipment
-
Hydraulic press
-
Congo Red test paper
-
Test tubes
-
Timer
Procedure:
-
Formulation Preparation: Prepare the PVC formulation by dry blending the PVC resin with this compound at the desired concentration (e.g., 0.5, 1.0, 1.5, 2.0 phr) and other additives.
-
Melt Compounding: Homogenize the dry blend on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to form a uniform sheet.
-
Sample Preparation: Press the milled sheet into a plaque of uniform thickness (e.g., 1 mm) using a hydraulic press at 170-180°C. Cut the plaque into small pieces (e.g., 2-3 mm).
-
Congo Red Test: a. Place 1.0 g of the PVC sample pieces into a clean, dry test tube. b. Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the sample. c. Place the test tube in the preheated oil bath or heating block set to 180°C. d. Start the timer immediately. e. Record the time taken for the Congo Red paper to turn from red to blue. This is the thermal stability time.[5][6] f. Perform the test in triplicate for each formulation and report the average value.
Protocol 2: Evaluation of Thermal Degradation by Thermogravimetric Analysis (TGA)
Objective: To assess the effect of this compound on the thermal degradation profile of PVC.
Materials:
-
PVC formulation stabilized with this compound (prepared as in Protocol 1)
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the PVC formulation into a TGA crucible.
-
TGA Analysis: a. Place the crucible in the TGA furnace. b. Purge the furnace with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere. c. Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).[1][3] d. Record the sample weight as a function of temperature.
-
Data Analysis: a. Plot the weight loss percentage versus temperature to obtain the TGA curve. b. Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins (e.g., 5% weight loss).[1] c. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum degradation rates for the different stages of decomposition.
Protocol 3: Evaluation of Color Stability by Yellowness Index Measurement
Objective: To quantify the effectiveness of this compound in preventing discoloration of PVC during thermal processing.
Materials:
-
PVC plaques stabilized with this compound (prepared as in Protocol 1)
-
Forced-air convection oven
-
Spectrocolorimeter or spectrophotometer
Procedure:
-
Sample Preparation: Cut the prepared PVC plaques into uniform samples (e.g., 5 cm x 5 cm).
-
Initial Color Measurement: Measure the initial Yellowness Index (YI) of the samples according to ASTM E313 using a spectrocolorimeter.
-
Heat Aging: a. Place the samples in a forced-air convection oven preheated to 180°C. b. Remove samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
Color Measurement after Aging: a. Allow the samples to cool to room temperature. b. Measure the Yellowness Index of the heat-aged samples.
-
Data Analysis: a. Plot the Yellowness Index as a function of heating time for each formulation. b. Compare the color stability of the stabilized samples to an unstabilized control.
Mandatory Visualizations
Caption: PVC degradation and stabilization mechanism.
Caption: Experimental workflow for evaluating PVC stabilizers.
References
Application Notes and Protocols: Diethyltin Dichloride in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the significant applications of diethyltin (B15495199) dichloride in material science. The information compiled includes its use as a precursor for transparent conducting oxides, a heat stabilizer for polyvinyl chloride (PVC), a catalyst in polymerization and esterification reactions, and in the synthesis of novel organotin polymers.
Precursor for Transparent Conducting Oxide (TCO) Thin Films
Diethyltin dichloride serves as a volatile precursor for the chemical vapor deposition (CVD) of tin oxide (SnO₂), a widely used transparent conducting oxide.[1] The properties of the resulting thin films are highly dependent on the deposition parameters. While specific data for this compound is limited, the following protocol is based on studies using analogous organotin precursors like tetramethyltin (B1198279) (TMT) and tin tetrachloride (SnCl₄).[1]
Experimental Protocol: Chemical Vapor Deposition of SnO₂ Thin Films
Objective: To deposit a transparent and conductive tin oxide thin film on a glass substrate using an organotin precursor.
Materials:
-
This compound (as precursor)
-
Oxygen (as oxidant)
-
Nitrogen (as carrier and purge gas)
-
Glass substrates (e.g., borosilicate)
-
CVD reactor with a heated substrate holder and gas flow controllers
Procedure:
-
Clean the glass substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Place the cleaned substrate on the heater block within the CVD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 450-650 °C).[1]
-
Heat the this compound precursor in a bubbler to a controlled temperature to ensure a stable vapor pressure.
-
Introduce the this compound vapor into the reactor using a nitrogen carrier gas.
-
Simultaneously, introduce oxygen gas into the reactor.
-
Maintain the desired precursor and oxidant flow rates and deposition pressure for the target film thickness.
-
After deposition, cool the reactor to room temperature under a nitrogen atmosphere.
Workflow for CVD of SnO₂ Thin Films:
References
Application Notes: Diethyltin Dichloride in the Synthesis of Organotin Polymers for Drug Development
Introduction
Organotin polymers are a class of organometallic polymers characterized by a tin atom in the polymer backbone. These polymers are gaining significant attention in the biomedical field due to their potent biological activities. Diethyltin (B15495199) dichloride is a key precursor in the synthesis of various organotin polymers, particularly through condensation polymerization. These resulting polymers have demonstrated promising results as anticancer and antiviral agents, exhibiting selective toxicity towards cancer cells while often being less toxic than traditional platinum-based drugs like cisplatin.[1][2][3]
The synthesis is typically achieved through interfacial polymerization, a rapid and efficient method that reacts diethyltin dichloride in an organic solvent with a water-soluble co-monomer, such as the salt of a dicarboxylic acid or a diol.[4] The versatility of this method allows for the incorporation of various bioactive molecules as co-monomers, enabling the tuning of the polymer's biological and physical properties.
Key Applications in Research and Drug Development
-
Anticancer Agents: Organotin polymers synthesized from this compound and various co-monomers have shown significant cytotoxic activity against a range of human cancer cell lines, including those associated with pancreatic, breast, colon, and lung cancers.[2][4] The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway, triggered by DNA damage and oxidative stress.[1][5]
-
Antiviral Agents: Certain organotin polymers have exhibited the ability to inhibit viral replication, showing potential for the development of new antiviral therapies.[6]
-
Controlled Release Formulations: The polymer backbone can be designed to degrade under specific physiological conditions, allowing for the controlled release of the bioactive organotin moiety. This approach can enhance therapeutic efficacy and reduce systemic toxicity.[7]
-
Other Industrial Applications: Beyond biomedical uses, this compound and other organotin compounds serve as catalysts in the production of polyurethanes and as thermal stabilizers for polyvinyl chloride (PVC).[8][9]
Experimental Protocols
This section provides a representative protocol for the synthesis of an organotin polyester (B1180765) via interfacial condensation polymerization of this compound with a dicarboxylic acid chloride. The protocol is based on established methods for interfacial polymerization, such as the "nylon rope trick".[10]
Protocol 1: Synthesis of Adipoyl Chloride (Precursor)
Adipoyl chloride is a common reactive precursor for condensation polymerization. It can be synthesized from adipic acid.[11]
Materials:
-
Adipic acid (1.0 mole, 146 g)
-
Thionyl chloride (3.0 moles, 357 g)
-
Anhydrous aluminum chloride
-
Benzene
-
Cracked ice
-
Concentrated hydrochloric acid
Procedure:
-
Place 1.0 mole (146 g) of dried adipic acid into a 1-L round-bottomed flask.
-
Add 3.0 moles (357 g) of thionyl chloride to the flask.
-
Gently heat the mixture on a water bath at 50–60°C for approximately 4 hours until the evolution of hydrogen chloride gas ceases and the solution is clear.
-
Remove excess thionyl chloride under reduced pressure. The resulting light yellow residue is adipoyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride and hydrogen chloride are corrosive and toxic.
Protocol 2: Interfacial Polymerization of this compound with Adipoyl Chloride
Materials:
-
This compound ((C₂H₅)₂SnCl₂)
-
Adipoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (organic solvent)
-
Water (aqueous solvent)
-
A high-speed blender or stirrer
Procedure:
-
Prepare the Aqueous Phase: Create a solution by dissolving the sodium salt of the diacid. For this representative protocol, we will use a basic aqueous solution to react with the acid chloride. Dissolve sodium hydroxide (2.0 moles) in 100 mL of water in a beaker.
-
Prepare the Organic Phase: Dissolve this compound (1.0 mole) and adipoyl chloride (1.0 mole) in 100 mL of dichloromethane in a separate beaker.
-
Initiate Polymerization: Vigorously stir the aqueous phase using a high-speed mechanical stirrer.
-
Rapidly add the organic phase to the stirring aqueous phase.
-
Polymerization will occur instantly at the interface between the two immiscible liquids. A solid polymer precipitate will form.
-
Continue stirring for 5-10 minutes to ensure complete reaction.
-
Isolate and Purify the Polymer:
-
Separate the precipitated polymer from the reaction mixture by vacuum filtration.
-
Wash the polymer product thoroughly with water to remove any unreacted reagents and sodium chloride byproduct.
-
Wash the polymer with the organic solvent (dichloromethane) to remove unreacted organic monomers.
-
Dry the final polymer product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation
The biological activity of organotin polymers is a critical aspect of their potential in drug development. The following table summarizes the 50% growth inhibition (GI₅₀) concentrations for a series of organotin polyethers synthesized from dibutyltin (B87310) dichloride (a closely related analogue to this compound) and various diols, tested against two human breast cancer cell lines.[12] This data illustrates the potent anticancer activity of this class of polymers.
Table 1: Anticancer Activity (GI₅₀ in µg/mL) of Dibutyltin Polyethers Against Human Breast Cancer Cell Lines [12]
| Co-monomer Diol | GI₅₀ (µg/mL) vs. MDA-MB-231 (Estrogen Receptor Negative) | GI₅₀ (µg/mL) vs. MCF-7 (Estrogen Receptor Positive) |
| Hydroquinone | 0.15 (± 0.03) | 0.18 (± 0.03) |
| Chlorohydroquinone | 0.09 (± 0.02) | 0.16 (± 0.02) |
| Phenylhydroquinone | 0.11 (± 0.02) | 0.35 (± 0.04) |
| Bromohydroquinone | 0.07 (± 0.01) | 0.13 (± 0.02) |
| Methylhydroquinone | 0.13 (± 0.02) | 0.17 (± 0.02) |
| 2,5-Dichlorohydroquinone | 0.08 (± 0.01) | 0.13 (± 0.02) |
| Doxorubicin (Control) | 0.02 (± 0.003) | 0.02 (± 0.003) |
Note: Data is presented as mean ± standard deviation. The polymers listed were synthesized using dibutyltin dichloride, not this compound. This data is representative of the activity of this polymer class.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and initial biological evaluation of organotin polyesters from this compound.
Caption: Workflow for Synthesis and Evaluation of Organotin Polymers.
Proposed Anticancer Signaling Pathway
This diagram illustrates a proposed mechanism for how organotin polymers induce apoptosis in cancer cells. The polymer is believed to cause intracellular stress, leading to the activation of the intrinsic apoptotic pathway.[1]
Caption: Proposed Apoptotic Pathway Induced by Organotin Polymers.
References
- 1. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biologically active organotin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. gelest.com [gelest.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyltin Dichloride Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for organic reactions mediated by diethyltin (B15495199) dichloride. It covers key applications including the synthesis of the catalyst itself, its use in the regioselective acylation of carbohydrates, as a catalyst for esterification reactions, and in the formation of polyurethanes.
Synthesis of Diethyltin Dichloride
The direct synthesis of this compound can be achieved through the reaction of tin metal with ethyl chloride in the presence of a catalyst. An alternative high-yield laboratory synthesis involves the redistribution reaction between tetraethyltin (B1219993) and tin (IV) chloride.
Protocol 1: Synthesis from Tetraethyltin and Tin (IV) Chloride
This protocol describes a straightforward method for the preparation of this compound.
Materials:
-
Tetraethyltin (Et₄Sn)
-
Tin (IV) chloride (SnCl₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetraethyltin and tin (IV) chloride in a 2:1 molar ratio under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by observing the formation of a single liquid phase, indicating the consumption of the reactants.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the this compound by fractional distillation under reduced pressure.
Experimental Data: Synthesis of Dialkyltin Dichlorides
The following table summarizes reaction conditions for the synthesis of dialkyltin dichlorides, including this compound, providing a comparative overview.
| Alkyl Group | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl | Tin, Methyl Chloride | Tetrabutylphosphonium Iodide | 150-160 | 10 | High | [1] |
| Ethyl | Tin, Ethyl Chloride | Tetrabutylphosphonium Iodide | 160 | 11 | Not specified | [1] |
| n-Butyl | Tin, n-Butyl Chloride | Tetrabutylphosphonium Iodide | 150 | 6 | High | [1] |
| Methyl | Tin, Methyl Chloride | Trimethylamine | 170-215 | Varies | High | [2] |
Regioselective Acylation of Carbohydrates
This compound and its dimethyl analog are effective catalysts for the regioselective acylation of hydroxyl groups in carbohydrates. This allows for the protection of specific hydroxyl groups, a crucial step in the synthesis of complex carbohydrates and glycoconjugates. The following protocol is adapted from procedures using dimethyltin (B1205294) dichloride, which is more commonly cited for this application.[3][4]
Protocol 2: Regioselective Benzoylation of Methyl α-D-glucopyranoside
This protocol details the selective benzoylation of the secondary hydroxyl groups of methyl α-D-glucopyranoside.
Materials:
-
Methyl α-D-glucopyranoside
-
This compound (or Dimethyltin dichloride)
-
Benzoyl chloride (BzCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.
-
Add this compound (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise, followed by the slow addition of benzoyl chloride (2.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioselectively benzoylated product.
Experimental Data: Regioselective Benzoylation of Sugars with Dimethyltin Dichloride
| Substrate | Acylating Agent | Major Product(s) | Yield (%) | Reference |
| Methyl α-D-glucopyranoside | Benzoyl chloride | 2,6-di-O-benzoyl | 75 | [3] |
| Methyl α-D-mannopyranoside | Benzoyl chloride | 3,6-di-O-benzoyl | 68 | [3] |
| Methyl β-D-galactopyranoside | Benzoyl chloride | 2,6-di-O-benzoyl | 70 | [3] |
Workflow for this compound Catalyzed Regioselective Acylation
Caption: General workflow for the regioselective acylation of a diol using this compound.
Esterification of Carboxylic Acids
Organotin compounds, including this compound, can act as Lewis acid catalysts in the esterification of carboxylic acids with alcohols. While specific protocols for this compound are less common, the general principles of organotin-catalyzed esterification can be applied. The following is a generalized protocol.
Protocol 3: this compound Catalyzed Esterification
Materials:
-
Carboxylic acid (e.g., stearic acid)
-
Alcohol (e.g., ethanol)
-
This compound
-
Toluene or other suitable aprotic solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1.0 eq), the alcohol (in excess, can be used as solvent), and the aprotic solvent (if needed).
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction by TLC or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude ester can be purified by distillation or crystallization.
Catalytic Cycle for Organotin-Mediated Esterification
References
- 1. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 2. US3857868A - Preparation of dimethyltin dichloride - Google Patents [patents.google.com]
- 3. Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Diethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of diethyltin (B15495199) dichloride (C₄H₁₀Cl₂Sn). Detailed protocols for the most common methodologies are included to facilitate experimental design and execution.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of organotin compounds like diethyltin dichloride.[1][2][3] Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile species suitable for GC analysis.[2][4] This is commonly achieved through ethylation using sodium tetraethylborate.[1][3][4] The derivatized analyte is then introduced into the GC system, where it is separated from other components in the sample matrix based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.[1][2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Weight | 247.74 g/mol | [5][6] |
| CAS Number | 866-55-7 | [5][6] |
Note: Specific retention times and mass fragmentation patterns are dependent on the exact GC-MS conditions and the derivatization agent used.
Experimental Protocol: Determination of this compound by GC-MS after Ethylation
This protocol is adapted from established methods for organotin analysis.[1][3]
1. Reagents and Materials:
-
This compound standard
-
Hexane (B92381) (analytical grade)
-
Methanol (B129727) (analytical grade)
-
Sodium acetate (B1210297) buffer solution (pH 4.7)
-
Sodium tetraethylborate (NaBEt₄) solution (2% w/v in water, freshly prepared)[1]
-
Internal Standard (e.g., Tripropyltin chloride)
-
Sample matrix (e.g., water, soil extract)
2. Sample Preparation and Derivatization:
-
To 5 mL of the sample solution in a glass tube, add 0.1 mL of the internal standard solution.[1]
-
Add 5 mL of sodium acetate buffer solution to adjust the pH to approximately 4.7.[1]
-
Add 0.5 mL of the freshly prepared 2% sodium tetraethylborate solution.[1]
-
Add 2 mL of hexane.[1]
-
Vortex the mixture vigorously for 30 minutes to ensure complete derivatization and extraction into the hexane layer.[1]
-
Allow the phases to separate.[1]
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[1]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent[1]
-
Mass Spectrometer: Agilent 5977A Series MSD or equivalent[1]
-
Column: Agilent J&W DB-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent[1]
-
Inlet: Split/splitless, operated in splitless mode
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 min
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for derivatized diethyltin.
4. Data Analysis:
-
Identify the derivatized diethyltin peak based on its retention time and characteristic mass fragments.
-
Quantify the concentration of this compound in the original sample by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared from standards of known concentrations.
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the ethyl groups attached to the tin atom. For organotin compounds, ¹¹⁹Sn NMR can also be employed to provide direct information about the coordination environment of the tin center. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure. For instance, in the ¹H NMR spectrum, the ethyl protons will appear as a characteristic quartet and triplet pattern.
Quantitative Data Summary (Predicted/Typical):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (CH₂) | ~1.5 - 2.0 | Quartet (q) | ~8 |
| ¹H (CH₃) | ~1.2 - 1.4 | Triplet (t) | ~8 |
| ¹³C (CH₂) | ~20 - 25 | - | - |
| ¹³C (CH₃) | ~10 - 15 | - | - |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Reagents and Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
2. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent directly in an NMR tube.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
3. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent
-
Nuclei to be observed: ¹H and ¹³C
-
Temperature: 298 K (25°C)
-
¹H NMR Parameters:
-
Pulse program: Standard single pulse (zg30)
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
-
¹³C NMR Parameters:
-
Pulse program: Standard proton-decoupled (zgpg30)
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: ~250 ppm
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Logical Relationship for NMR Structural Confirmation:
Caption: Logic for confirming this compound structure via NMR.
Infrared (IR) Spectroscopy
Application Note:
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of the C-H bonds in the ethyl groups and the Sn-C bond. The absence of certain bands (e.g., O-H) can confirm the purity of the sample. This technique is particularly useful for a quick identity check and for monitoring reactions involving this compound.[7][8]
Quantitative Data Summary (Typical Absorption Bands):
| Wavenumber (cm⁻¹) | Vibration Type |
| 2850 - 3000 | C-H stretching (in ethyl groups) |
| ~1460 | C-H bending (CH₂) |
| ~1375 | C-H bending (CH₃) |
| 500 - 600 | Sn-C stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
1. Reagents and Materials:
-
This compound (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lab wipes
2. Instrument Setup:
-
Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Ensure the ATR crystal is clean before use.
3. Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 - 400 cm⁻¹.
4. Data Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known literature values or a reference spectrum to confirm the identity of the compound.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft lab wipe.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the analysis of organotin compounds. A significant advantage of HPLC is that it often does not require a derivatization step, which can simplify sample preparation and avoid potential side reactions.[9][10] The separation is typically performed in reverse-phase mode, where a nonpolar stationary phase is used with a polar mobile phase. Detection can be achieved using various detectors, including UV-Vis, or more specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for element-specific detection of tin.[10]
Experimental Protocol: Reverse-Phase HPLC
1. Reagents and Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Mobile phase additives (e.g., tropolone, triethylamine) if required for improved peak shape and separation[10]
-
Sample dissolved in a suitable solvent compatible with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and column thermostat.
-
Detector: UV-Vis detector or ICP-MS.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water. The exact gradient program needs to be optimized based on the specific separation required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: ~210 nm (as this compound has weak UV absorbance, ICP-MS detection is preferred for high sensitivity).
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the compound using a calibration curve generated from standards of known concentrations.
This comprehensive set of application notes and protocols provides a solid foundation for the analytical characterization of this compound in a research and development setting. The choice of technique will depend on the specific analytical question, whether it is for structural confirmation, purity assessment, or quantification in complex matrices.
References
- 1. agilent.com [agilent.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. ysi.com [ysi.com]
- 5. This compound | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. DIMETHYLTIN DICHLORIDE(753-73-1) IR Spectrum [chemicalbook.com]
- 8. Diethyl dichloro tin [webbook.nist.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for NMR Spectroscopy of Diethyltin Dichloride Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of diethyltin (B15495199) dichloride complexes. The protocols outlined below are designed to guide researchers in the characterization of these organometallic compounds, which are of significant interest in coordination chemistry and drug development due to their potential biological activities.
Introduction
Diethyltin dichloride (Et₂SnCl₂) is a versatile organotin compound that readily forms complexes with a variety of ligands, particularly those containing nitrogen, oxygen, and sulfur donor atoms. NMR spectroscopy is a powerful and indispensable tool for the structural elucidation of these complexes in solution. By analyzing the chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the coordination environment of the tin atom, the geometry of the complex, and ligand binding can be obtained. This document details the synthesis of representative this compound complexes and the subsequent NMR analysis.
Synthesis of this compound Complexes with Schiff Bases
A common class of ligands used in the formation of this compound complexes are Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone. The following is a general protocol for the synthesis of these complexes.
Experimental Protocol: Synthesis of this compound-Schiff Base Adducts
This protocol is adapted from the synthesis of analogous diorganotin(IV) dichloride adducts with Schiff bases.[1]
Materials:
-
This compound (Et₂SnCl₂)
-
Appropriate salicylaldehyde (B1680747) derivative
-
Appropriate aniline (B41778) derivative
-
Anhydrous ethanol (B145695)
-
Triethylamine (optional, if the Schiff base is to be deprotonated)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Schiff Base Synthesis:
-
In a round-bottom flask, dissolve the salicylaldehyde derivative (1 mmol) in anhydrous ethanol (20 mL).
-
To this solution, add the aniline derivative (1 mmol) dropwise with stirring.
-
Reflux the mixture for 2-3 hours.
-
The formation of the Schiff base is often indicated by a color change.
-
Allow the solution to cool to room temperature. The Schiff base may precipitate out and can be collected by filtration.
-
-
Complexation with this compound:
-
Dissolve the synthesized Schiff base (2 mmol) in refluxing anhydrous ethanol (30 mL) under an inert atmosphere.
-
In a separate flask, dissolve this compound (1 mmol) in anhydrous ethanol (10 mL).
-
Add the this compound solution dropwise to the refluxing Schiff base solution with continuous stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
The resulting complex, often a colored precipitate, can be isolated by filtration after cooling the mixture.
-
Wash the product with cold ethanol and dry in a desiccator.
-
NMR Spectroscopic Characterization
The structural characterization of this compound complexes heavily relies on multinuclear NMR spectroscopy.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound complex
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR
-
Tetramethyltin (B1198279) (Me₄Sn) as an external standard for ¹¹⁹Sn NMR
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound complex in 0.5-0.7 mL of an appropriate deuterated solvent in a clean, dry NMR tube.
-
Ensure the complex is fully dissolved. Gentle warming or sonication may be required.
-
Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR spectra.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum at a suitable frequency (e.g., 400 or 500 MHz).
-
Record the chemical shifts (δ) in parts per million (ppm) relative to TMS.
-
Pay close attention to the signals of the ethyl protons on the tin atom and any protons on the coordinated ligand. Changes in their chemical shifts compared to the free ligand can indicate coordination.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum.
-
Record the chemical shifts (δ) in ppm relative to TMS.
-
Observe the signals for the ethyl carbons attached to the tin and the carbons of the ligand. Coordination can lead to significant shifts in the carbon resonances.
-
-
¹¹⁹Sn NMR Spectroscopy:
-
Acquire the ¹¹⁹Sn NMR spectrum. This is a crucial experiment for determining the coordination number of the tin atom.
-
Use an external standard, such as tetramethyltin (Me₄Sn).
-
The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination environment. Generally, an upfield shift (to more negative ppm values) is observed as the coordination number of the tin atom increases from four to five or six.[2]
-
Data Presentation
The following tables summarize typical NMR data for this compound and related dimethyltin (B1205294) dichloride complexes with various ligands.
Table 1: ¹H and ¹¹⁹Sn NMR Data for Diorganotin Dichloride Complexes with Schiff Bases
| Complex | Solvent | δ ¹H (ppm) - Sn-CH₂CH₃ | δ ¹H (ppm) - Ligand Protons | δ ¹¹⁹Sn (ppm) | Coordination Number | Reference |
| Me₂SnCl₂(HOC₆H₄CH=NC₆H₄Me-4)₂ | CDCl₃ | 1.21 (s, 6H) | 6.86-7.42 (m), 8.28 (s) | +101.76 | 6 | [3] |
| Bu₂SnCl₂[Ni(Salen)]·H₂O | CDCl₃ | 0.8-1.8 (m, 18H) | 6.5-7.3 (m), 8.1 (s) | - | 6 | [3] |
| Ph₂SnCl₂(o-HOC₆H₄CH=NC₆H₄Me-4)₂ | CDCl₃ | - | 6.9-7.8 (m), 8.3 (s) | - | 6 | [1] |
Table 2: ¹³C NMR Data for Diorganotin Dichloride Complexes
| Complex | Solvent | δ ¹³C (ppm) - Sn-C | δ ¹³C (ppm) - Ligand Carbons | ¹J(¹³C-¹¹⁹Sn) (Hz) | Reference |
| Me₂SnCl₂[Ni(Salpn)]·H₂O | CDCl₃ | 13.61 | 28.02, 59.24, 114.93, 121.25, 133.46, 134.82, 161.88 | 699.2 | [3] |
| Me₂SnL₂ (L = Cephalexin) | DMSO-d₆ | 24.5 | 42.1, 56.4, 57.9, 68.2, 121.5, 128.7, 131.9, 135.8, 169.1, 172.3 | - | [4] |
| Bu₂SnL₂ (L = Cephalexin) | DMSO-d₆ | 13.8, 26.1, 27.3, 35.4 | 42.3, 56.5, 58.0, 68.4, 121.7, 128.9, 132.1, 136.0, 169.3, 172.5 | - | [4] |
| Ph₂SnL₂ (L = Cephalexin) | DMSO-d₆ | - | 42.5, 56.7, 58.2, 68.6, 121.9, 129.1, 132.3, 136.2, 169.5, 172.7 | - | [4] |
Visualizations
Logical Relationship: Interpreting ¹¹⁹Sn NMR Chemical Shifts
The ¹¹⁹Sn NMR chemical shift is highly indicative of the coordination number of the tin atom in organotin complexes. The following diagram illustrates the general trend observed.
Caption: Correlation of tin coordination number with ¹¹⁹Sn NMR chemical shift.
Experimental Workflow: From Synthesis to Characterization
The following diagram outlines the typical workflow for the synthesis and characterization of this compound complexes.
Caption: Workflow for synthesis and NMR characterization.
References
Application Note: Analysis of Diethyltin Dichloride by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the quantitative analysis of diethyltin (B15495199) dichloride and other organotin compounds using gas chromatography (GC). The methodologies outlined are applicable for various matrices including environmental and biological samples.
Introduction
Organotin compounds, including diethyltin dichloride, are utilized in various industrial applications but are also of significant environmental and toxicological concern.[1][2] Accurate and sensitive analytical methods are crucial for monitoring these compounds. Gas chromatography, often coupled with mass spectrometry (GC-MS) or other sensitive detectors, is a preferred technique for the speciation and quantification of organotin compounds due to its high resolution and detector versatility.[2][3] A critical step in the GC analysis of polar organotin compounds like this compound is derivatization to increase their volatility for separation in the gas phase.[4][5][6]
Experimental Protocols
Several methods have been established for the analysis of organotin compounds. The following protocols detail sample preparation, derivatization, and GC conditions.
Protocol 1: Ethylation and GC-MS Analysis of Organotins in Aqueous Samples
This protocol is adapted from methodologies for the analysis of organotins in coastal water and other aqueous matrices.[7]
1. Reagents and Materials:
-
This compound standard
-
Internal Standard (e.g., Tripropyltin chloride - TPrT)
-
Sodium tetraethylborate (NaBEt₄), 1% (m/v) solution (prepare fresh)[1][7]
-
n-Hexane
-
Sodium acetate (B1210297) buffer (1 M, pH 4.2-5.4)[7][8]
-
Anhydrous sodium sulfate (B86663)
-
Volumetric flasks, glass vials with foil-lined caps
2. Standard Preparation:
-
Prepare a stock solution of this compound in methanol.[8]
-
Create a series of calibration standards by diluting the stock solution in deionized water in volumetric flasks.[7]
-
Add a known amount of internal standard to each calibration standard.[7]
3. Sample Preparation and Derivatization:
-
To a 250 mL water sample in a volumetric flask, add 20 µL of a 1.0 mg/L internal standard solution.[7]
-
Add 2.0 mL of n-hexane and shake manually for approximately 1 minute.[7]
-
Allow the n-hexane and water phases to separate for about 5 minutes.[7]
-
Add 1.0 mL of sodium acetate buffer solution and mix by inversion.[7]
-
In a fume hood, add 1.0 mL of 1% NaBEt₄ solution, stopper the flask, and shake manually for 1 minute.[7]
-
Place the flask on a shaker for 10 minutes to ensure complete ethylation of the organotin compounds.[7]
-
Allow the layers to separate for about 30 minutes.[7]
-
Carefully transfer the upper n-hexane layer to a glass vial.[7]
-
Add approximately 4 g of anhydrous sodium sulfate to the vial to remove any residual water.[7]
-
Transfer the dried extract to an amber autosampler vial for GC-MS analysis.[7]
4. GC-MS Conditions:
-
GC System: Agilent 7890B GC with a split/splitless inlet[8]
-
Column: Agilent HP-5 MS capillary column (30 m x 0.25 mm, 0.25 µm)[9][10]
-
Oven Temperature Program: Initial temperature of 45-50°C, hold for 1.5-4 minutes, then ramp at 10-15°C/min to 300°C, and hold for 10-15 minutes.[9][10]
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Injection Volume: 1 µL
-
MS System: Agilent 5977A Series Mass Spectrometer with Extractor Ion source[8]
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[8]
Protocol 2: Propylation and GC-ICP-MS Analysis in Biological Tissues
This protocol is designed for the speciation of organotin compounds in biological tissues using a more sensitive detection method.[4]
1. Reagents and Materials:
-
This compound standard
-
Sodium tetrapropylborate (NaBPr₄), 2.5% solution
-
Acetate buffer solution (pH 5.0)
-
Hydrochloric acid (HCl) and Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment
-
Microwave extraction system
2. Sample Preparation and Derivatization:
-
Weigh 0.1-0.25 g of biological tissue sample.
-
Perform microwave-assisted extraction with an appropriate solvent.[4]
-
In a 20 mL glass vial, add 5 mL of acetate buffer solution to the sample extract.[4]
-
Adjust the pH of the solution to 5.0 using HCl or NH₄OH.[4]
-
Add 1 mL of isooctane and 250 µL of 2.5% NaBPr₄ solution.[4]
-
Cap the vial and shake manually for 5 minutes.[4]
-
Transfer the organic phase to a GC vial for analysis.[4]
3. GC-ICP-MS Conditions:
-
GC System: Clarus 580 GC[4]
-
ICP-MS System: NexION 300D ICP-MS[4]
-
GC Transfer Line: Optimized for organotin analysis.[4]
-
RF Power: 1600 W[4]
-
Gas Flow Rates: Nebulizer: 0.90 L/min, Auxiliary: 1.2 L/min, Plasma: 15 L/min[4]
-
Isotope Monitored for Tin: Sn 118, 119, 120 with a dwell time of 30 ms.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC analysis of this compound and other organotin compounds.
| Compound | Derivatization | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Diethyltin (as Diethyldiethyltin) | Ethylation | Varies with method | ~1 µg/L | - | - | [8] |
| Dibutyltin (as Diethyldibutyltin) | Ethylation | 24.38 | - | - | ≥ 92% | [1] |
| Monobutyltin (as Ethylmonobutyltin) | Ethylation | 19.09 | - | - | ≥ 92% | [1] |
| Tributyltin (as Ethyltributyltin) | Ethylation | 28.97 | - | - | ≥ 92% | [1] |
Note: Retention times are highly dependent on the specific GC column and temperature program used. The values presented are indicative.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: Workflow for Aqueous Sample Analysis.
Caption: Workflow for Biological Tissue Analysis.
References
- 1. ysi.com [ysi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. s4science.at [s4science.at]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. agilent.com [agilent.com]
Diethyltin dichloride handling and disposal procedures in a lab setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyltin (B15495199) dichloride (C₄H₁₀Cl₂Sn) is an organotin compound utilized in various laboratory and industrial applications.[1] Like many organotin compounds, it is highly toxic and requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination.[2] These application notes provide detailed protocols for the safe handling and disposal of diethyltin dichloride in a laboratory setting.
Hazard Identification and Toxicity
This compound is a highly hazardous substance with significant health risks. It is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[3] It causes severe skin burns and eye damage.[3] Furthermore, there is a suspicion that it may damage an unborn child and it is known to cause damage to the nervous and immune systems through prolonged or repeated exposure.[4][5]
Table 1: GHS Hazard Statements for this compound
| Hazard Code | Hazard Statement |
| H301 | Toxic if swallowed[3] |
| H311 | Toxic in contact with skin[3] |
| H314 | Causes severe skin burns and eye damage[3] |
| H330 | Fatal if inhaled[3] |
| H361d | Suspected of damaging the unborn child[4][5] |
| H372 | Causes damage to organs (Nervous system, Immune system) through prolonged or repeated exposure[4][5] |
| EUH071 | Corrosive to the respiratory tract[4] |
Quantitative Exposure Limits
Adherence to established exposure limits is critical to prevent adverse health effects. The following table summarizes the permissible exposure limits for organotin compounds, including this compound.
Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)
| Parameter | Value | Reference |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ | [3] |
| Threshold Limit Value - Short-Term Exposure Limit (TLV-STEL) | 0.2 mg/m³ | [3][6] |
| Immediately Dangerous to Life or Health (IDLH) | 25 mg/m³ | [3][6] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure.[2]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant coveralls, and closed-toe shoes.[2] |
| Respiratory Protection | A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and acid gases.[2] All work should be conducted in a certified chemical fume hood.[2][8] |
Experimental Protocols
Handling Protocol
All operations involving this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[2][8]
Materials:
-
This compound
-
Appropriate solvents
-
Glassware
-
Spatula
-
Weighing paper/boat
-
Fume hood
-
Personal Protective Equipment (as specified in Table 3)
Procedure:
-
Preparation: Before handling, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[8] Don all required PPE.[7]
-
Weighing: Tare a clean, dry weighing boat or paper on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.[9]
-
Transfer: If transferring the solid to a reaction vessel, do so carefully to prevent spillage. If dissolving, add the solvent to the vessel containing the this compound slowly.
-
Post-Handling: After use, securely close the this compound container.[7] Decontaminate the spatula and work area. Remove PPE in the correct order to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[10]
Storage Protocol
Proper storage is crucial to prevent accidents and degradation of the compound.
Procedure:
-
Store this compound in a tightly closed, clearly labeled container.[7][11]
-
Keep the container in a cool, dry, and well-ventilated area designated for toxic and corrosive materials.[11][12]
-
Store away from incompatible materials such as strong oxidizing agents.[6][7]
-
The storage area should be secure and accessible only to authorized personnel.[9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
Procedure:
-
Evacuation: Evacuate all non-essential personnel from the immediate area.[13]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[13]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Avoid generating dust.[11]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Protocol: Chemical Deactivation
This compound waste must be treated as hazardous waste.[4] Chemical deactivation can reduce its toxicity before final disposal. This process should be carried out in a fume hood.[2]
Materials:
-
This compound waste (solid or in solution)
-
Oxidizing agent (e.g., commercial bleach - sodium hypochlorite (B82951) solution)[2]
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or meter
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure this compound waste is not mixed with other incompatible waste streams.[2]
-
Oxidation: Slowly and in small portions, add an oxidizing agent like commercial bleach to the this compound waste while stirring continuously.[2] This reaction can be exothermic, so monitor the temperature.[2] The goal is to oxidize the organotin to less toxic inorganic tin compounds.[2]
-
Reaction Time: Allow the mixture to react for several hours or overnight with continued stirring to ensure complete oxidation.[2]
-
Neutralization: Check the pH of the treated waste. If necessary, neutralize it to a pH between 6 and 8.[2]
-
Final Disposal: Even after treatment, the waste should be considered hazardous.[2] Transfer the treated waste to a designated hazardous waste container, label it appropriately, and arrange for disposal through your institution's hazardous waste management program.[2]
Glassware Decontamination Protocol
Glassware that has come into contact with this compound must be decontaminated.
Procedure:
-
Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone, DCM) to remove the bulk of the organotin residue. Collect this rinse solvent as hazardous waste.[14]
-
Oxidative Soak: Immerse the rinsed glassware in a bath of commercial bleach or a 20% nitric acid solution overnight in a fume hood.[14] This will oxidize any remaining organotin compounds.[14]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.[2]
-
Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste.[2]
Visualized Workflows
Caption: this compound Handling Workflow
Caption: this compound Disposal Workflow
References
- 1. Laboratories for the analysis of organotins in air samples - Analytice [analytice.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpachem.com [cpachem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 14. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Diethyltin Dichloride as a Precursor
Introduction
Diethyltin (B15495199) dichloride, (C₂H₅)₂SnCl₂, is a versatile organotin compound that serves as a crucial starting material for the synthesis of a wide array of other organotin derivatives.[1] Its reactivity, primarily centered around the tin-chlorine bonds, allows for the facile introduction of various functional groups, leading to compounds with diverse applications in catalysis, polymer stabilization, and as biocides.[2][3] The diethyltin moiety often imparts specific physical and chemical properties to the final products. These application notes provide an overview of the synthetic utility of diethyltin dichloride and detailed protocols for the preparation of several classes of organotin compounds.
1. Synthesis of Diethyltin Oxide
Diethyltin oxide is a polymeric solid that can be prepared by the hydrolysis of this compound.[4] Organotin oxides are important intermediates and find use as catalysts.[4][5]
Experimental Protocol: Hydrolysis of this compound
-
Materials:
-
This compound ((C₂H₅)₂SnCl₂)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve a known amount of this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of sodium hydroxide or ammonium hydroxide dropwise to the stirred solution. A white precipitate of diethyltin oxide will form immediately.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
For complete hydrolysis, the mixture can be gently heated under reflux for 1 hour.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate several times with distilled water to remove any unreacted starting materials and inorganic salts.
-
Wash the final product with a small amount of cold ethanol.
-
Dry the resulting white solid (diethyltin oxide) in a vacuum oven at 60-80°C to a constant weight.
-
-
Characterization: The product can be characterized by infrared (IR) spectroscopy, which will show the characteristic Sn-O-Sn stretching vibrations, and by elemental analysis. Due to its polymeric and insoluble nature, NMR spectroscopy is generally not applicable.[4]
2. Synthesis of Diethyltin Dicarboxylates
Organotin carboxylates are widely used as catalysts, particularly in the formation of polyurethanes and for the vulcanization of silicones.[2][6] They are typically synthesized by the reaction of an organotin halide with a carboxylic acid or its salt.[7]
Experimental Protocol: Synthesis of Diethyltin-bis(4-chlorophenoxy acetate)
This protocol is adapted from a similar synthesis of di-n-butyltin(IV)-bis-(4-chlorophenoxy acetate).[7]
-
Materials:
-
This compound ((C₂H₅)₂SnCl₂)
-
n-hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Prepare the sodium salt of 4-chlorophenoxyacetic acid by reacting it with sodium bicarbonate.[7]
-
Dissolve the sodium 4-chlorophenoxyacetate and this compound in a 2:1 molar ratio in dry chloroform in a round-bottom flask.[7]
-
Reflux the mixture with stirring for approximately 8 hours. The formation of a precipitate (sodium chloride) will be observed.[7]
-
After reflux, cool the mixture to room temperature.
-
Remove the precipitated sodium chloride by filtration.[7]
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Recrystallize the solid crude product from a mixture of chloroform and n-hexane (e.g., 4:1 v/v) to yield the pure diethyltin-bis(4-chlorophenoxy acetate).[7]
-
-
Characterization: The final product can be characterized by FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy to confirm its structure and purity.[7]
Quantitative Data for a Representative Diorganotin Dicarboxylate Synthesis
| Compound | Reactants | Solvent | Reaction Time | Yield | Melting Point (°C) |
| Dimethyltin(IV)-bis-(4-chlorophenoxy acetate)[7] | (CH₃)₂SnCl₂, Sodium 4-chlorophenoxyacetate | Chloroform | 8 hours | 80% | 180-181 |
3. Synthesis of Organotin Compounds with N, S-Donor Ligands
This compound readily reacts with ligands containing nitrogen and sulfur donor atoms to form coordination complexes. These complexes are of interest for their potential biological activities.[8]
Experimental Protocol: Synthesis of a Diethyltin(IV) Complex with a Schiff Base Ligand
This is a general protocol based on the reaction of dimethyltin (B1205294) dichloride with Schiff base ligands.[8]
-
Materials:
-
This compound ((C₂H₅)₂SnCl₂)
-
Schiff base ligand (derived from S-benzyldithiocarbazate and an aldehyde/ketone)
-
Anhydrous methanol (B129727) or ethanol
-
Triethylamine (B128534) (if the ligand has an acidic proton to be removed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve the Schiff base ligand in anhydrous alcohol in a round-bottom flask.
-
If necessary, add a stoichiometric amount of a base like triethylamine to deprotonate the ligand.
-
In a separate flask, dissolve this compound in the same anhydrous alcohol.
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Slowly add the this compound solution to the stirred ligand solution. The reaction can be carried out in a 1:1 or 1:2 molar ratio of tin to ligand.[8]
-
Stir the resulting mixture at room temperature for a few hours or gently reflux to ensure the completion of the reaction.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold alcohol, and dry under vacuum.
-
-
Characterization: The synthesized complexes are typically characterized by elemental analysis, conductance measurements, and spectroscopic methods including IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR.[8]
Spectroscopic Data for Representative Organotin(IV) Complexes
| Complex | ¹H NMR (δ ppm) of Ligand Protons | ¹¹⁹Sn NMR (δ ppm) |
| Representative Dimethyltin(IV) complexes with Schiff base ligands[8] | Shifts observed upon coordination | -150 to -350 |
Visualizations
Caption: General experimental workflow.
Caption: Synthesis of various organotin derivatives.
Caption: Functional relationships of diethyltin compounds.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. gelest.com [gelest.com]
- 5. US6376693B2 - Synthesis of organotin oxides - Google Patents [patents.google.com]
- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Diethyltin Dichloride Synthesis
Welcome to the technical support center for the synthesis of diethyltin (B15495199) dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of diethyltin dichloride via the direct reaction of metallic tin with ethyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of catalyst. For instance, tetrabutyl phosphonium (B103445) iodide is a suitable catalyst for this reaction. - Ensure the catalyst is stored under anhydrous conditions. |
| Insufficient Reaction Temperature: The reaction temperature may be too low to initiate or sustain the reaction. | - The reaction of mossy tin with ethyl chloride has been successfully carried out at 160°C.[1] - Gradually increase the temperature, monitoring for the initiation of the reaction. | |
| Poor Quality of Tin: The surface of the tin may be oxidized, preventing reaction. | - Use high-purity, finely divided tin (e.g., mossy tin) to maximize the reactive surface area.[1] - Consider pre-treating the tin with a dilute acid to remove the oxide layer, followed by thorough washing and drying. | |
| Presence of Moisture: Water in the reaction system can inhibit the reaction and lead to the formation of tin oxides. | - Ensure all glassware and reagents are thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Byproducts | Side Reactions with Catalyst: Iodide-based catalysts can lead to the formation of mixed halide byproducts. | - In a synthesis using tetrabutyl phosphonium iodide, byproducts such as diethyltin diiodide and diethyltin chloro-iodide have been observed.[1] - While challenging to completely avoid with this catalyst, purification methods like crystallization can separate these byproducts.[1] |
| Over-alkylation or Under-alkylation: Reaction conditions may favor the formation of triethyltin (B1234975) chloride or ethyltin trichloride (B1173362). | - Optimize the molar ratio of ethyl chloride to tin. - Control the reaction time and temperature to favor the formation of the desired dialkyltin dichloride. The reaction has been successfully run for 11 hours.[1] | |
| Reaction Fails to Initiate | Long Induction Period: Some direct synthesis reactions exhibit an induction period before the reaction rate becomes significant. | - Be patient and maintain the reaction at the target temperature for a sufficient duration. - The use of a co-catalyst or initiator might be explored, though specific examples for this compound are not readily available in the provided search results. |
| Difficulty in Product Purification | Similar Boiling Points of Products and Byproducts: Fractional distillation may not be sufficient to separate this compound from closely boiling impurities. | - A combination of distillation followed by crystallization can be effective. For example, after distillation, dissolving the distillate in hexane (B92381) and cooling to 0°C has been shown to yield pure this compound crystals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The direct reaction of metallic tin with ethyl chloride in the presence of a catalyst is a common method. This approach avoids the use of organometallic reagents like Grignard or organoaluminum compounds.
Q2: What type of catalyst is effective for the direct synthesis of this compound?
A2: Phosphonium iodides, such as tetrabutyl phosphonium iodide, have been demonstrated to be effective catalysts for the reaction between tin and ethyl chloride.[1] While other catalysts like trialkylamines are used for dimethyltin (B1205294) dichloride synthesis, their efficacy for this compound is not as well-documented in the provided information.[2]
Q3: What are the optimal reaction conditions for this compound synthesis?
A3: Based on available data, a reaction temperature of 160°C and a reaction time of 11 hours have been used to successfully synthesize this compound from mossy tin and ethyl chloride with a tetrabutyl phosphonium iodide catalyst.[1]
Q4: What are the main byproducts to expect, and how can they be minimized?
A4: When using an iodide-based catalyst, you can expect byproducts such as diethyltin diiodide and diethyltin chloro-iodide.[1] While complete prevention may be difficult, optimizing reaction conditions and purification through crystallization can help isolate the desired product.[1] The formation of over- or under-alkylated products like triethyltin chloride and ethyltin trichloride can be minimized by controlling the stoichiometry of the reactants and the reaction time.
Q5: How can I purify the synthesized this compound?
A5: A two-step purification process is often effective. First, the reaction mixture is distilled. The resulting distillate is then dissolved in a suitable solvent, such as hexane, and cooled to induce crystallization of the pure this compound.[1]
Quantitative Data
The following table summarizes the yield data from a representative experiment for the synthesis of this compound.
| Reactants | Catalyst | Temperature (°C) | Time (h) | Product | Molar Yield |
| 1 mole mossy tin, ethyl chloride | 0.2 mole tetrabutyl phosphonium iodide | 160 | 11 | Pure this compound | 0.125 mole |
Data extracted from a patent describing the synthesis.[1]
Experimental Protocols
Synthesis of this compound via Direct Reaction
This protocol is based on a documented laboratory procedure.[1]
Materials:
-
Mossy tin
-
Ethyl chloride
-
Tetrabutyl phosphonium iodide
-
Hexane (for purification)
-
Reaction vessel equipped with a stirrer, gas inlet, and condenser
-
Heating mantle
-
Distillation apparatus
-
Crystallization dish
Procedure:
-
Reaction Setup: In a dry reaction vessel, charge 1 mole of mossy tin and 0.2 moles of tetrabutyl phosphonium iodide.
-
Reaction: Heat the mixture to 160°C while bubbling ethyl chloride gas through the reaction mixture. Maintain the reaction for 11 hours.
-
Distillation: After the reaction is complete, allow the mixture to cool. Set up a distillation apparatus and distill the reaction mixture to separate the volatile components.
-
Crystallization: Dissolve the collected distillate in hexane.
-
Purification: Cool the hexane solution to 0°C to induce the crystallization of this compound.
-
Isolation: Filter the crystals to obtain pure this compound. The filtrate will contain byproducts such as diethyltin diiodide and diethyltin chloro-iodide.[1]
Visualizations
References
Preventing hydrolysis of Diethyltin dichloride in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Diethyltin (B15495199) Dichloride.
Frequently Asked Questions (FAQs)
Q1: What is Diethyltin Dichloride and what are its common applications in research?
A1: this compound ((C₂H₅)₂SnCl₂) is an organotin compound. In research and drug development, it is explored for its potential as an anticancer agent due to its ability to induce apoptosis (programmed cell death) in cancer cells.[1][2][3][4] It is also used as a catalyst in various organic synthesis reactions, such as esterification.[5]
Q2: What are the primary stability concerns when working with this compound?
A2: The primary stability concern is its sensitivity to moisture. This compound readily hydrolyzes in the presence of water to form diethyltin oxide/hydroxide and hydrochloric acid.[6][7] This hydrolysis can alter the compound's reactivity and biological activity, leading to inconsistent experimental results.
Q3: How should I properly store this compound?
A3: To prevent hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[8] A desiccator or a glovebox is recommended for long-term storage.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in many common organic solvents. For experiments requiring anhydrous conditions, it is crucial to use dry (anhydrous) solvents. While specific stability data in all anhydrous solvents is not extensively published, solvents like chloroform (B151607) and ethyl acetate (B1210297) are noted for solubility.[8][9] Based on the handling of similar moisture-sensitive organometallic compounds, anhydrous tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO) are often used, provided they are of high purity and handled under inert conditions.[10][11] The choice of solvent will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Reaction in an Organic Synthesis Catalyzed by this compound
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Catalyst: The this compound may have been exposed to moisture, leading to the formation of less active or inactive tin oxide/hydroxide species. | 1. Verify Handling and Storage: Ensure that the compound was stored under an inert atmosphere and that all transfers were performed using proper air-sensitive techniques (e.g., Schlenk line or glovebox).2. Use Fresh Catalyst: If hydrolysis is suspected, use a fresh, unopened container of this compound.3. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled or commercially available anhydrous solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. |
| Solvent Impurities: Trace amounts of water or other reactive impurities in the solvent can deactivate the catalyst. | 1. Use High-Purity Anhydrous Solvents: Purchase solvents with low water content (e.g., <50 ppm) and use them immediately after opening.2. Solvent Purification: If necessary, purify solvents using appropriate drying agents and distillation techniques. |
| Incorrect Reaction Temperature: The catalytic activity of organotin compounds can be temperature-dependent. | 1. Optimize Temperature: Consult literature for the optimal temperature range for your specific reaction. If unavailable, perform small-scale experiments at different temperatures to determine the optimal conditions. |
Issue 2: Variability in Results of Cellular Assays (e.g., Apoptosis, Cytotoxicity)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis in Aqueous Media: this compound will hydrolyze in aqueous cell culture media. The rate and extent of hydrolysis can be pH-dependent, leading to different active species and variable results. For the related compound dimethyltin (B1205294) dichloride, precipitation of the oxide occurs at a pH of 5.7.[12] | 1. Prepare Fresh Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent (e.g., DMSO) immediately before use.2. Minimize Time in Aqueous Media: Add the this compound stock solution to the cell culture medium immediately before treating the cells. Keep the incubation time consistent across experiments.3. Control pH: Ensure the pH of your culture medium is consistent and buffered effectively. |
| Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with and sequester the compound, reducing its effective concentration. | 1. Perform Control Experiments: Run experiments in both serum-free and serum-containing media to assess the impact of serum components.2. Cell-Free Controls: To check for direct interactions with the assay components, run controls without cells.[13] |
| Compound Precipitation: High concentrations of this compound may precipitate in aqueous media, leading to inaccurate dosing. | 1. Visually Inspect for Precipitation: After adding the compound to the media, visually inspect for any cloudiness or precipitate.2. Determine Solubility Limit: Perform a solubility test in your specific cell culture medium to determine the maximum usable concentration. |
Quantitative Data on Hydrolysis
While extensive quantitative data for this compound hydrolysis across a wide range of conditions is limited, studies on analogous compounds provide valuable insights.
Hydrolysis of Dialkyltin Dichlorides in Aqueous Solutions:
The hydrolysis of dialkyltin dichlorides ((R)₂SnCl₂) is a stepwise process that forms various hydroxylated and oxide species. The equilibrium is pH-dependent.
| Compound | Condition | Observed Hydrolytic Species | Reference |
| Diethyltin(IV) ion | Methanol-water mixtures | Et₂Sn(OH)⁺, (Et₂Sn)₂(OH)₂²⁺, Et₂Sn(OH)₂ | [14] |
| Dimethyltin(IV) ion | 0.1 M NaCl, 25°C | (CH₃)₂Sn(OH)⁺, [(CH₃)₂SnOH]₂²⁺, (CH₃)₂Sn(OH)₂, [(CH₃)₂Sn]₄(OH)₆²⁺ | Not explicitly cited |
| Dimethyltin Dichloride | Aqueous solution | Precipitation of dimethyltin oxide begins at pH 5.7. | [12] |
Experimental Protocols
Protocol 1: General Handling of this compound for Anhydrous Reactions
This protocol outlines the standard procedure for handling this compound using a Schlenk line to maintain an inert atmosphere and prevent hydrolysis.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Oven-dried glassware (Schlenk flask, graduated cylinder, etc.)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Inert gas (Argon or Nitrogen)
-
Septa, needles, and syringes
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the hot glassware and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Connect the Schlenk flask to the Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Transfer:
-
If this compound is a solid, quickly weigh the desired amount in a glovebox or under a positive flow of inert gas and add it to the Schlenk flask against a counterflow of inert gas.
-
If transferring from a Sure/Seal™ bottle, use a syringe to draw the required volume of a stock solution (prepared in a glovebox) and inject it into the reaction flask through a rubber septum.
-
-
Solvent Addition: Transfer the anhydrous solvent to the reaction flask via a cannula or a syringe.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
Protocol 2: Preparation of a Stock Solution for Cellular Assays
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated micropipettes
Procedure:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial. Quickly weigh the desired amount of this compound into the container.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Vortex or gently agitate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed containers to minimize freeze-thaw cycles and exposure to moisture. It is recommended to use the stock solution as fresh as possible.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Experimental Results
Caption: A flowchart for systematically troubleshooting common issues in experiments with this compound.
Signaling Pathway of Apoptosis Induced by Organotins
Caption: A simplified diagram of the mitochondrial-mediated apoptosis pathway initiated by organotin compounds.[1][2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gelest.com [gelest.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 10. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. テトラヒドロフラン [sigmaaldrich.com]
- 12. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 13. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting common issues in Diethyltin dichloride reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving diethyltin (B15495199) dichloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Product Yield
Q1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in reactions involving diethyltin dichloride can stem from several factors, including reactant purity, reaction conditions, and the presence of moisture.
Potential Causes and Solutions:
-
Moisture Contamination: this compound is sensitive to moisture and can hydrolyze, which will reduce the amount of active reagent available for your reaction.[1][2] Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Impure this compound: Impurities in the starting material can interfere with the reaction. Consider purifying the this compound by distillation or recrystallization if its purity is in doubt.
-
Suboptimal Reaction Conditions: The temperature, pressure, and reaction time can significantly impact the yield. The optimal conditions can vary depending on the specific reaction. For instance, in the direct synthesis of dialkyltin dichlorides, temperatures can range from 150°C to 230°C and pressures up to 220 psig.[4] It is advisable to perform small-scale optimization experiments to determine the ideal parameters for your specific transformation.
-
Catalyst Inactivity: If your reaction is catalytic, the catalyst may be inactive or poisoned by impurities. Ensure the catalyst is fresh and of high quality. In some cases, the use of specific catalysts, like phosphonium (B103445) iodides, can be critical for the reaction to proceed efficiently.[5]
-
Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired product. For example, in Stille couplings, homocoupling of the organostannane reagent is a common side reaction.[6]
Troubleshooting Workflow for Low Yield:
Issue 2: Presence of Impurities in the Product
Q2: My final product is contaminated with organotin byproducts. How can I effectively remove these impurities?
A2: The removal of toxic organotin residues is a critical step in purification. Several methods can be employed, with the choice depending on the nature of your product and the impurities.
Purification Strategies:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a common and effective method for removing organotin byproducts. The fluoride ions react with the tin compounds to form insoluble organotin fluorides, which can then be removed by filtration.
-
Chromatography with Potassium Carbonate/Silica (B1680970) Gel: A stationary phase composed of a mixture of potassium carbonate and silica gel can be highly effective at trapping organotin impurities.
-
Distillation/Crystallization: For products with suitable physical properties, distillation or crystallization can be effective for separating the desired compound from tin residues.[5]
Experimental Protocol: Aqueous KF Wash for Organotin Impurity Removal
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (1M KF). Shake vigorously for at least one minute. An insoluble white precipitate of organotin fluoride may form at the interface.
-
Filtration: Filter the entire mixture through a pad of Celite to remove the precipitated tin fluoride.
-
Phase Separation: Return the filtrate to the separatory funnel and separate the organic and aqueous layers.
-
Final Wash and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Experimental Protocol: Purification via K₂CO₃/Silica Gel Chromatography
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely ground anhydrous potassium carbonate with 90g of silica gel (by weight).
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica gel mixture.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is typically not required. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Workflow for Organotin Impurity Removal:
Issue 3: Reaction Failure or Stalling
Q3: My reaction with this compound fails to initiate or stalls before completion. What troubleshooting steps should I take?
A3: Reaction failure can be due to a number of factors, often related to the quality of the reagents or the reaction setup.
Troubleshooting Steps for Reaction Failure:
-
Verify Reagent Quality:
-
This compound: Ensure it is free from hydrolysis products. If it has been stored for a long time or improperly, consider opening a fresh bottle or purifying the existing stock.
-
Other Reactants: For reactions like Grignard or Stille couplings, the quality of the other reagents is also critical. For Grignard reactions, ensure the magnesium is fresh and the alkyl/aryl halide is pure.[7] For Stille couplings, the palladium catalyst and ligands must be of high quality.[8]
-
-
Ensure Anhydrous Conditions: As mentioned previously, moisture can completely inhibit reactions involving this compound. Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly distilled, anhydrous solvents.
-
Activation of Reagents:
-
Grignard Reactions: If you are preparing a Grignard reagent to react with this compound, activation of the magnesium may be necessary. A small crystal of iodine can be added to the magnesium to initiate the reaction.[7]
-
-
Check Reaction Temperature: Some reactions have a specific initiation temperature. Ensure your reaction is being heated or cooled to the appropriate temperature. For exothermic reactions, ensure adequate cooling is in place to prevent runaway reactions.
-
Monitor the Reaction: Use analytical techniques like TLC, GC, or NMR to monitor the progress of the reaction. This will help you determine if the reaction is proceeding slowly or has completely stalled.
Logical Troubleshooting for Reaction Failure:
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| Benzene | Soluble | Often used as a reaction solvent. |
| Toluene | Soluble | A common alternative to benzene. |
| Diethyl Ether | Soluble | Frequently used for Grignard reactions and extractions.[9] |
| Tetrahydrofuran (THF) | Soluble | A good coordinating solvent, often used for Grignard and other organometallic reactions.[9] |
| Chloroform | Slightly Soluble | [10] |
| Ethyl Acetate | Slightly Soluble | [10] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | May react with this compound. |
| Water | Partially Soluble with Hydrolysis | Reacts with water, leading to hydrolysis products.[1][10] |
Table 2: Troubleshooting Parameters for Common this compound Reactions
| Issue | Parameter to Adjust | Recommended Action | Potential Outcome |
| Low Yield | Reaction Temperature | Optimize in +/- 10°C increments. | Improved reaction rate and conversion. |
| Reactant Concentration | Adjust stoichiometry, particularly if side reactions are observed. | Minimized byproduct formation. | |
| Catalyst Loading | Increase or decrease catalyst amount. | Enhanced reaction rate without decomposition. | |
| Impurity Formation | Reaction Time | Shorten reaction time to minimize byproduct formation. | Reduced levels of impurities. |
| Quenching Method | Use an appropriate quenching agent to stop the reaction cleanly. | Prevents degradation of the product during workup. | |
| Reaction Stalling | Solvent | Change to a more suitable solvent (see Table 1). | Improved solubility and reactivity of reagents. |
| Agitation | Ensure efficient stirring. | Overcomes mass transfer limitations. |
Safety Information
Caution: this compound and other organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Tin and organotin compounds (EHC 15, 1980) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. US3857868A - Preparation of dimethyltin dichloride - Google Patents [patents.google.com]
- 5. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 10. preprints.org [preprints.org]
- 11. This compound | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Diethyltin dichloride catalysis
Welcome to the technical support center for optimizing reaction conditions using Diethyltin (B15495199) Dichloride (Et₂SnCl₂) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of diethyltin dichloride as a catalyst?
A1: this compound is a versatile Lewis acid catalyst commonly employed in various organic reactions. Its primary applications include:
-
Polyurethane Formation: Catalyzing the reaction between isocyanates and polyols.
-
Esterification and Transesterification: Facilitating the formation of esters from carboxylic acids and alcohols, or the exchange of alkoxy groups.
-
Regioselective Protection of Sugars: Enabling the selective acylation, and alkylation of specific hydroxyl groups in carbohydrates, which is crucial in the synthesis of complex molecules.[1][2]
-
Silicone Chemistry: Acting as a catalyst in the vulcanization of silicones.[3]
Q2: How does water affect the catalytic activity of this compound?
A2: this compound is sensitive to moisture. Water can lead to the hydrolysis of the catalyst, forming tin oxides or hydroxides.[4][5] This process can deactivate the catalyst, reducing the reaction rate and overall yield.[6] It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
Q3: What are common signs of catalyst deactivation?
A3: Catalyst deactivation can manifest in several ways:
-
Reduced Reaction Rate: The most immediate sign is a noticeable decrease in the speed of the reaction compared to established benchmarks.
-
Low Product Yield: Incomplete conversion of starting materials results in a lower than expected amount of the desired product.
-
Formation of Side Products: Deactivated or altered catalyst species may promote unintended side reactions.
-
Insolubility/Precipitation: The formation of insoluble tin species in the reaction mixture can indicate catalyst hydrolysis.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, this compound is toxic and corrosive.[7][8] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Troubleshooting Guide
This guide addresses common problems encountered during reactions catalyzed by this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling, leading to hydrolysis. | - Ensure the catalyst is stored in a tightly sealed container under an inert atmosphere. - Use freshly opened or properly stored catalyst. - Consider using a higher catalyst loading, but be mindful of potential side reactions. |
| Presence of Water or Protic Impurities: Moisture in solvents, reagents, or on glassware can hydrolyze and deactivate the catalyst.[4] | - Use anhydrous solvents and reagents. - Dry glassware in an oven before use. - Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. | - Gradually increase the reaction temperature in increments of 10°C and monitor the progress. - Refer to literature for optimal temperature ranges for your specific reaction. | |
| Slow Reaction Rate | Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). - See the table below for typical catalyst loading ranges. |
| Suboptimal Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | - Select a solvent in which all reactants and the catalyst are soluble.[3] - Aprotic solvents are generally preferred to prevent catalyst deactivation. | |
| Steric Hindrance: Bulky substrates may react more slowly. | - Increase the reaction temperature or extend the reaction time. - A higher catalyst loading might be necessary. | |
| Formation of Side Products | High Reaction Temperature: Excessive heat can lead to decomposition of reactants, products, or the catalyst, resulting in side reactions. | - Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. |
| High Catalyst Loading: Too much catalyst can sometimes promote undesired reaction pathways. | - Reduce the amount of catalyst used. | |
| Presence of Impurities: Impurities in the starting materials can react to form byproducts. | - Purify starting materials before use. | |
| Difficulty in Product Purification | Residual Organotin Compounds: Tin byproducts can be challenging to remove from the final product.[10][11] | - Aqueous Workup with KF: Wash the reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate organotin fluorides, which can then be removed by filtration.[10] - Chromatography: Use silica (B1680970) gel chromatography, sometimes treated with a base like triethylamine (B128534) or potassium carbonate, to separate the product from tin residues.[10] |
Optimization of Reaction Conditions: Data Summary
The following tables provide a summary of typical reaction conditions for various applications of this compound catalysis. These should be used as a starting point for optimization.
Table 1: Esterification & Transesterification
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.1 - 5 mol% | Higher loadings may be needed for sterically hindered substrates.[12] |
| Temperature | 80 - 180°C | Higher temperatures can accelerate the reaction but may lead to side products.[13] |
| Solvent | Toluene, Xylene, or solvent-free | Aprotic solvents are preferred.[3] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or GC/LC-MS. |
Table 2: Polyurethane Formation
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.001 - 0.1 wt% | The sequence of catalyst addition can impact the reaction rate.[14] |
| Temperature | 25 - 80°C | Higher temperatures can reduce pot life.[15] |
| Solvent | THF, Toluene, or solvent-free | Ensure good solubility of all components. |
| NCO:OH Ratio | 1:1 to 1.1:1 | An excess of isocyanate can be used to ensure complete reaction of the polyol. |
Table 3: Regioselective Protection of Sugars
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5 - 20 mol% | Higher catalyst loading is often required for these reactions.[1][2] |
| Temperature | 0 - 60°C | Lower temperatures can improve selectivity. |
| Solvent | Dichloromethane, Acetonitrile | Aprotic, non-coordinating solvents are generally used. |
| Acylating/Alkylating Agent | 1.0 - 1.5 equivalents | A slight excess of the protecting group reagent is common. |
Experimental Protocols
Protocol 1: General Procedure for Esterification
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq.), the alcohol (1.2 - 2.0 eq.), and the chosen anhydrous solvent (if not running neat).
-
Catalyst Addition: Under an inert atmosphere, add this compound (0.01 - 0.05 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation.
Protocol 2: General Procedure for Regioselective Benzoylation of a Diol
-
Preparation: Dry all glassware and ensure all reagents are anhydrous.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the diol (1.0 eq.) and this compound (0.1 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.0 eq.).
-
Addition of Acylating Agent: Cool the mixture to 0°C and slowly add benzoyl chloride (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Diagrams
Caption: Troubleshooting logic for low product yield.
Caption: Experimental workflow for esterification.
References
- 1. Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis products of dibutyltin dichlorides - UM Research Repository [eprints.um.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H10Cl2Sn | CID 91491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The biochemistry of organo-tin compounds. This compound and triethyltin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. scispace.com [scispace.com]
- 15. pcimag.com [pcimag.com]
Diethyltin dichloride purification techniques for high purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of diethyltin (B15495199) dichloride to achieve high purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude diethyltin dichloride?
A1: The most prevalent impurities are typically other organotin compounds that can form during synthesis. These include monoethyltin trichloride (B1173362) and triethyltin (B1234975) chloride.[1] Residual solvents from the reaction or initial purification steps can also be present.
Q2: Which purification techniques are most effective for achieving high-purity this compound?
A2: A combination of fractional distillation followed by recrystallization is the most effective strategy.[2] Fractional distillation is used to separate components with close boiling points, such as this compound and triethyltin chloride. Recrystallization is then employed to remove remaining trace impurities and obtain a highly pure crystalline product.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Low-polarity hydrocarbon solvents are generally effective. Hexane (B92381) is a commonly used and effective solvent for recrystallizing this compound.[2] Other suitable solvents include pentane, isooctane, and other alkanes.[2] The choice of solvent may depend on the specific impurities present.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR) can provide detailed structural information and help quantify impurities. The melting point of the purified solid is also a good indicator of purity.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Components | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable heat source leading to fluctuating vapor temperature. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- Ensure the heating mantle is properly sized for the flask and use a voltage controller for stable heating. Insulate the column with glass wool or aluminum foil.[3] |
| "Flooding" of the Column | - Heating rate is too high, causing excessive vapor flow that prevents liquid from returning down the column. | - Immediately reduce the heat input to the distillation flask.- Allow the column to drain and then resume heating at a slower rate. |
| No Distillate Collection | - Thermometer bulb is positioned incorrectly.- Condenser is not functioning properly (e.g., no water flow).- The boiling point of the compound has not been reached. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check that there is a steady flow of cold water through the condenser.- Gradually increase the heat to the distillation flask. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Crystallize | - Too much solvent was used.- The solution was not cooled to a low enough temperature.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the this compound.- Cool the solution in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound if available. |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution was cooled too quickly. | - Use a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in a cooling bath. |
| Low Recovery of Purified Product | - Too much solvent was used, and the product remained in the mother liquor.- The crystals were not washed with cold solvent.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used for dissolution. Cool the filtrate to maximize crystal formation.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To separate this compound from other organotin impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum adapter (if performing vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 220 °C at atmospheric pressure).
-
Collect fractions in separate receiving flasks. It is advisable to collect a small initial fraction (forerun) that may contain lower-boiling impurities and a final fraction (tail) that may contain higher-boiling impurities.
-
The main fraction should be collected over a narrow temperature range.
-
Once the main fraction is collected, stop the distillation and allow the apparatus to cool.
Recrystallization of this compound from Hexane
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Fractionally distilled this compound
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the distilled this compound in an Erlenmeyer flask.
-
In a separate flask, heat the hexane on a hot plate in a fume hood.
-
Add the minimum amount of hot hexane to the this compound to just dissolve it completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the purified crystals, preferably under vacuum, to remove any residual solvent. The melting point of pure this compound is 84 °C.[4]
Purity Analysis Data
The following table summarizes typical parameters for assessing the purity of this compound.
| Analytical Method | Parameter | Expected Value/Observation for High Purity |
| Melting Point | Melting Point Range | 82-84 °C[4] |
| ¹H NMR | Chemical Shift | Sharp signals corresponding to the ethyl groups; absence of signals from impurities like triethyltin chloride. |
| GC-MS | Purity | >99% peak area |
Diagrams
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for fractional distillation.
References
Technical Support Center: Managing Diethyltin Dichloride Toxicity in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing Diethyltin dichloride (DETC) in experimental settings. The following troubleshooting guides and FAQs address common concerns and provide actionable solutions to ensure laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DETC)?
A1: this compound is a toxic organotin compound that poses several health risks. It is harmful if swallowed or in contact with skin and can cause severe skin and eye irritation.[1] Inhalation may also be harmful, causing respiratory tract irritation.[1][2] Chronic exposure to organotin compounds can potentially lead to adverse effects on the immune and central nervous systems.[3]
Q2: What are the immediate first aid procedures in case of DETC exposure?
A2: In case of accidental exposure to DETC, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
Q3: What personal protective equipment (PPE) is required when handling DETC?
A3: Appropriate PPE is essential to minimize exposure risks. This includes:
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] All handling of DETC should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
Q4: How should I properly store this compound?
A4: DETC is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3]
Q5: What is the primary mechanism of DETC toxicity at the cellular level?
A5: The toxicity of dialkyltin compounds like DETC is largely attributed to their ability to interfere with mitochondrial function. They can inhibit oxidative phosphorylation and ATP synthesis.[5] This disruption of cellular energy metabolism can lead to a cascade of events, including the generation of reactive oxygen species (ROS), disruption of intracellular calcium homeostasis, and ultimately, the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[5]
Troubleshooting Guide
Problem 1: I observe unexpected cell death or morphological changes in my cell cultures after treatment with DETC.
-
Possible Cause: The concentration of DETC used may be too high, leading to acute cytotoxicity. Organotin compounds are known to induce apoptosis.[5] Visual signs of toxicity can include cell rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies.
-
Solution:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental goals. Start with a wide range of concentrations to identify the IC50 value (the concentration that inhibits 50% of cell growth).
-
Time-Course Experiment: The toxic effects of DETC can be time-dependent. Conduct a time-course experiment to identify the optimal incubation period.
-
Visual Inspection: Regularly inspect your cells under a microscope for any morphological changes that may indicate toxicity.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: DETC is sensitive to moisture.[3] Improper handling or storage may lead to degradation of the compound, affecting its activity. Additionally, variability in cell health and density can contribute to inconsistent results.
-
Solution:
-
Proper Handling: Always handle DETC in a dry environment, and keep the container tightly sealed when not in use.
-
Stock Solution Stability: Prepare fresh stock solutions of DETC regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Consistent Cell Culture Practices: Ensure that your cell cultures are healthy and at a consistent density at the time of treatment.
-
Problem 3: I have spilled a small amount of DETC in the chemical fume hood.
-
Solution:
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a sealed container for disposal.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone) and then decontaminate with a 10% bleach solution. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the fume hood continues to operate to ventilate any vapors.
-
Problem 4: How do I safely quench a reaction containing DETC and decontaminate the glassware?
-
Solution:
-
Quenching: For reactions, a common method to quench residual organotin compounds is to add a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin as insoluble and less toxic organotin fluorides, which can then be filtered off.
-
Glassware Decontamination:
-
Rinse the glassware with an organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.
-
Immerse the glassware in a bath of 10% aqueous sodium hypochlorite (B82951) (bleach) or a 1 M solution of potassium permanganate (B83412) in 2 M sulfuric acid for at least 12 hours. This will oxidize the residual organotin compounds to less toxic inorganic tin oxides.
-
After the oxidation step, the glassware can be washed with standard laboratory detergent and water. The decontamination bath should be disposed of as hazardous waste.
-
-
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for this compound and related compounds to provide a reference for experimental planning.
| Compound | Test | Species | Route | Value | Reference |
| This compound | LD50 | Rat | Oral | 509 mg/kg | [1][6] |
| This compound | LD50 | Mouse | Oral | 214 mg/kg | [6] |
| Dimethyltin dichloride | LD50 | Rat | Oral | 73.9 mg/kg | [3][4][7] |
| Dimethyltin dichloride | LD50 | Mouse | Intravenous | 56 mg/kg | [7] |
| Polymers from DETC | EC50 | Human Cancer Cell Lines | In vitro | ~0.1-1.0 µg/mL | [8] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of DETC on an adherent cancer cell line.
Materials:
-
This compound (DETC)
-
Appropriate cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of DETC in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the DETC stock solution in complete medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is the same and non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DETC. Include wells with medium and DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the DETC concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Mitochondrial-Mediated Apoptosis Pathway Induced by this compound
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Side reactions of Diethyltin dichloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyltin (B15495199) Dichloride. The information aims to address common side reactions and provide guidance on how to avoid them during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Diethyltin Dichloride?
A1: The most prevalent side reactions involving this compound are hydrolysis, disproportionation, and reactions with atmospheric oxygen. Hydrolysis occurs upon exposure to moisture, leading to the formation of various organotin oxides and hydroxides.[1][2] Disproportionation, particularly during synthesis or under thermal stress, can lead to the formation of Triethyltin Chloride and Monoethyltin Trichloride as byproducts.[3]
Q2: How does hydrolysis of this compound occur and what are the products?
A2: this compound is highly sensitive to moisture.[4] In the presence of water, it hydrolyzes to form a series of products, starting with the formation of diethyltin hydroxide (B78521) species, which can then condense to form distannoxanes and ultimately polymeric tin oxides.[5] This process can be complex, yielding a mixture of products.
Q3: What is disproportionation and when is it a concern with this compound?
A3: Disproportionation is a chemical reaction where a substance is simultaneously oxidized and reduced, resulting in the formation of different compounds. In the context of this compound, this typically refers to the redistribution of ethyl and chloro groups with other tin species.[6][7] This can be a significant issue during the synthesis of this compound, leading to the formation of impurities such as Triethyltin Chloride and Monoethyltin Trichloride.[3][8] This equilibrium can also be influenced by temperature and the presence of catalysts.
Q4: Can this compound react with common laboratory solvents?
A4: this compound is generally soluble in common organic solvents like ether, benzene, and alcohols.[2] However, it is crucial to use anhydrous (dry) solvents, as any residual moisture will lead to hydrolysis. The stability in a particular solvent can vary, and it is always recommended to perform reactions under an inert and dry atmosphere.
Q5: What are the safety concerns associated with the side products of this compound reactions?
A5: The side products of this compound reactions can also be hazardous. For instance, trialkyltin compounds, which can be formed through disproportionation, are generally more toxic than their dialkyltin counterparts.[6][9] Therefore, proper handling and purification procedures are essential to ensure the safety and purity of the desired product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Formation of a white precipitate in the reaction mixture. | This is a strong indication of hydrolysis due to the presence of moisture. The precipitate is likely an organotin oxide or hydroxide.[1] | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.[10][11] - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glove box.[12][13][14] |
| Inconsistent reaction yields or presence of unexpected byproducts in NMR/MS analysis. | This could be due to disproportionation of this compound, leading to the formation of Triethyltin Chloride and Monoethyltin Trichloride.[3] | - Use high-purity this compound. If synthesizing, optimize the reaction conditions (temperature, catalyst) to minimize disproportionation.[8] - Consider purification of the starting material by distillation or crystallization if impurities are suspected. |
| Reaction is sluggish or does not proceed to completion. | The catalytic activity of this compound might be inhibited by the formation of inactive tin oxide species due to hydrolysis . | - Re-evaluate the experimental setup to eliminate all sources of moisture. - If possible, add the this compound to the reaction mixture under strictly anhydrous and inert conditions. |
| Difficulty in purifying the final product from tin-containing impurities. | The side products (hydrolysis products, disproportionation products) can be difficult to separate from the desired compound due to similar polarities or boiling points. | - For hydrolysis products, filtration may remove insoluble tin oxides. Soluble species might require column chromatography on silica (B1680970) gel, though care must be taken to use dry solvents. - For disproportionation byproducts, fractional distillation under reduced pressure or crystallization might be effective.[3] |
Experimental Protocols
Protocol for Minimizing Hydrolysis in a Reaction Involving this compound
-
Glassware Preparation: Thoroughly wash and then oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use.[10] Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.[10]
-
Solvent Preparation: Use anhydrous solvents. If not commercially available, distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons; calcium hydride for chlorinated solvents).
-
Inert Atmosphere Setup: Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon). This can be achieved using a Schlenk line or a glove box.[12][13][14] A simple setup involves using a balloon filled with the inert gas connected to the reaction flask via a needle.
-
Reagent Handling: this compound and any other moisture-sensitive reagents should be handled and transferred using syringes or cannulas under the inert atmosphere.
-
Reaction Execution: Maintain the inert atmosphere throughout the entire reaction, including workup and purification steps if the product is also sensitive to moisture or air.
Visualizations
References
- 1. env.go.jp [env.go.jp]
- 2. DIBUTYLTIN DICHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. US3519665A - Direct synthesis of dialkyltin dichloride - Google Patents [patents.google.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. gelest.com [gelest.com]
- 7. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 8. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 9. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Stabilizing Diethyltin Dichloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of diethyltin (B15495199) dichloride solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution upon storage. | 1. Hydrolysis: Exposure to moisture (from solvent, air, or container) can cause diethyltin dichloride to hydrolyze, forming less soluble diethyltin oxide or related species. 2. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures. 3. Photodegradation: Exposure to light, particularly UV, can induce degradation to insoluble products. | 1. Use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. 2. Gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the solution or storing it at a stable room temperature. 3. Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil. |
| Noticeable change in solution color or odor. | 1. Degradation: Chemical degradation can lead to the formation of colored byproducts. 2. Contamination: Introduction of impurities during preparation or handling. | 1. The solution should be re-analyzed for purity and concentration. If significant degradation has occurred, the solution should be discarded. 2. Review solution preparation and handling procedures to identify potential sources of contamination. |
| Inconsistent experimental results using the stored solution. | 1. Concentration Change: Degradation or solvent evaporation can alter the concentration of this compound. 2. Formation of Active Byproducts: Degradation products may interfere with the intended reaction or biological assay. | 1. Re-verify the concentration of the solution using a validated analytical method (e.g., GC-MS or ICP-MS). 2. Analyze the solution for the presence of degradation products. If interfering species are present, a fresh solution should be prepared. |
| Difficulty dissolving this compound. | 1. Inappropriate Solvent: this compound has varying solubility in different solvents. 2. Low-Quality Reagent: The starting material may contain impurities. | 1. Consult solubility data and consider using a different solvent. Gentle warming and sonication may aid dissolution. 2. Verify the purity of the this compound solid before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound solution instability?
A1: The primary cause of instability is hydrolysis. This compound is highly sensitive to moisture and will react with water to form diethyltin hydroxide, which can then condense to form diethyltin oxide and other polymeric species. This process is often observed as the formation of a white precipitate.
Q2: What is the best solvent for long-term storage of this compound solutions?
A2: Anhydrous methanol (B129727) is a good option for preparing stock solutions. A 1000 mg/L stock solution of the similar compound, dimethyltin (B1205294) dichloride, in methanol has been shown to be stable for up to 1 year when stored in the dark at 4°C[1]. For applications where a protic solvent is not suitable, anhydrous aprotic solvents such as acetonitrile (B52724) can be used, though stability should be verified more frequently.
Q3: What are the ideal storage conditions for this compound solutions?
A3: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: 4°C is recommended for long-term storage.
-
Light: Protect from light by using amber glass vials or by wrapping the container.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent exposure to moisture and oxygen.
-
Container: Use clean, dry glass containers with tight-fitting seals.
Q4: How long can I store a this compound solution?
A4: Based on data for analogous compounds, a stock solution in anhydrous methanol (e.g., 1000 µg/mL) can be considered stable for up to one year when stored at 4°C in the dark[1]. However, it is best practice to re-verify the concentration and purity of the solution after 6 months, and more frequently if stored at room temperature or in other solvents.
Q5: How can I check the stability of my this compound solution?
A5: The stability should be monitored by analyzing the concentration and purity of the solution over time. Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step is a common and effective method for this. A detailed protocol is provided in the "Experimental Protocols" section.
Q6: What are the main degradation products of this compound in solution?
A6: The primary degradation products result from hydrolysis and include diethyltin hydroxide, which can further condense to form (Et2SnO)n polymers (diethyltin oxides). In aqueous environments, photolytic degradation can also occur, leading to the stepwise removal of the ethyl groups to form monoethyltin species and eventually inorganic tin[2].
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Solvent Type | Recommended Storage Temperature | Expected Stability (with proper storage) | Notes |
| Anhydrous Methanol | Polar Protic | 4°C | Up to 1 year (for stock solutions)[1] | Ensure use of anhydrous grade solvent. |
| Anhydrous Acetonitrile | Polar Aprotic | 4°C | Stability should be verified every 3-6 months. | Aprotic nature may reduce hydrolysis compared to protic solvents if trace water is present. |
| Anhydrous Toluene | Non-polar | Room Temperature | Stability should be verified every 3-6 months. | Good for applications requiring a non-polar solvent. Ensure very low water content. |
Table 2: Factors Affecting Solution Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Water Content | High water content accelerates hydrolysis, leading to precipitation and concentration loss. | Use anhydrous solvents (<0.005% water). Prepare and store solutions under an inert atmosphere. |
| Temperature | Higher temperatures generally increase the rate of degradation. | Store solutions at 4°C for long-term storage. |
| Light Exposure | UV light can cause photodegradation. | Store solutions in amber vials or protect from light. |
| Oxygen | While hydrolysis is the primary concern, oxygen can contribute to oxidative degradation pathways over very long periods. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| pH (in aqueous media) | The rate of hydrolysis is pH-dependent. | For aqueous solutions, buffer to a slightly acidic pH (around 4-5) to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution in Methanol
Objective: To prepare a 1 mg/mL stock solution of this compound in methanol for long-term storage.
Materials:
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This compound (≥98% purity)
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Anhydrous methanol (≥99.8% purity, <0.005% water)
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Volumetric flasks (Class A, dried in an oven at 120°C for at least 4 hours and cooled in a desiccator)
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Analytical balance
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Inert atmosphere glove box or glove bag (optional, but recommended)
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Amber glass vials with PTFE-lined screw caps
Procedure:
-
Environment: Perform all steps in a fume hood. If available, use a glove box under a nitrogen or argon atmosphere to minimize moisture exposure.
-
Weighing: Accurately weigh 10 mg of this compound directly into a dry, 10 mL Class A volumetric flask.
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Dissolution: Add approximately 5 mL of anhydrous methanol to the flask. Gently swirl the flask to dissolve the solid. If necessary, sonicate for 5-10 minutes at room temperature.
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Dilution: Once the solid is completely dissolved, bring the solution to the 10 mL mark with anhydrous methanol.
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Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
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Storage: Transfer the solution to amber glass vials with PTFE-lined screw caps. Purge the headspace of the vials with nitrogen or argon before sealing.
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Labeling and Storage: Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials. Store the vials at 4°C.
Protocol 2: Stability Testing of this compound Solutions by GC-MS
Objective: To quantify the concentration of this compound in a stored solution to assess its stability. This protocol involves derivatization to a more volatile tetraethyltin (B1219993) species.
Materials:
-
Stored this compound solution
-
Sodium tetraethylborate (derivatizing agent)
-
Hexane (B92381) (or other suitable extraction solvent)
-
Acetate (B1210297) buffer (pH 4.7)
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Internal standard (e.g., tripropyltin (B15187550) chloride)
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
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In a glass vial, add a known volume of the stored this compound solution.
-
Add a known amount of the internal standard.
-
Add 5 mL of acetate buffer to adjust the pH to 4.7[1].
-
-
Derivatization:
-
Add 0.5 mL of a freshly prepared 2% (w/v) aqueous solution of sodium tetraethylborate[1]. This will convert this compound to the more volatile tetraethyldiethyltin.
-
-
Extraction:
-
Add 2 mL of hexane to the vial.
-
Vortex the mixture for 30 minutes to ensure complete derivatization and extraction into the organic phase[1].
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the upper hexane layer to a GC vial.
-
Inject 1 µL of the sample into the GC-MS.
-
-
GC-MS Conditions (Example):
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Splitless mode, 250°C
-
Oven Program: Initial temperature 50°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow.
-
MS Detector: Electron Ionization (EI) mode, scan range or Selected Ion Monitoring (SIM) for target ions.
-
-
Quantification:
-
Create a calibration curve using freshly prepared standards of this compound that have undergone the same derivatization and extraction procedure.
-
Calculate the concentration of this compound in the stored sample based on the peak area ratio to the internal standard and the calibration curve.
-
Compare the measured concentration to the initial concentration to determine the extent of degradation.
-
Mandatory Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for long-term stability testing of this compound solutions.
References
Technical Support Center: Interpreting Unexpected NMR Shifts in Diethyltin Dichloride Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected Nuclear Magnetic Resonance (NMR) shifts in diethyltin (B15495199) dichloride and related compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts for diethyltin dichloride?
A1: The chemical shifts of this compound can vary depending on the solvent, concentration, and temperature. Below is a summary of approximate chemical shifts in common deuterated solvents. These values should be used as a reference, and deviations may indicate interesting chemical phenomena.
Table 1: Approximate NMR Chemical Shifts (δ in ppm) for this compound
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H | CDCl₃ | ~1.6 (q, CH₂) and ~1.4 (t, CH₃) |
| DMSO-d₆ | Shifts can be slightly different from CDCl₃ due to solvent coordination. | |
| ¹³C | CDCl₃ | ~15 (CH₂) and ~12 (CH₃) |
| DMSO-d₆ | Similar to CDCl₃, with potential minor shifts. | |
| ¹¹⁹Sn | CDCl₃ | ~125 to 135 |
| Coordinating Solvents | Upfield shift (e.g., < 100 ppm) |
Q2: What are the expected tin satellite peaks in the ¹H and ¹³C NMR spectra of this compound?
A2: Tin has two NMR-active isotopes with spin ½: ¹¹⁹Sn (natural abundance 8.59%) and ¹¹⁷Sn (natural abundance 7.68%). These isotopes couple to nearby protons and carbons, giving rise to satellite peaks on either side of the main signal.
-
In the ¹H NMR spectrum , you should observe satellite peaks for the methylene (B1212753) (CH₂) protons directly attached to the tin-bound carbon. The coupling constant, ²J(¹¹⁹Sn,¹H), is typically in the range of 60-80 Hz.
-
In the ¹³C NMR spectrum , satellites will be present for the methylene (CH₂) carbon. The one-bond coupling constant, ¹J(¹¹⁹Sn,¹³C), is significantly larger, often in the range of 400-600 Hz.
The presence and correct integration of these satellite peaks are a good confirmation of the compound's identity.
Section 2: Troubleshooting Guide for Unexpected NMR Shifts
This section addresses common issues encountered during the NMR analysis of this compound.
Problem 1: My observed chemical shifts are significantly different from the expected values.
Possible Cause 1.1: Solvent Effects
The polarity and coordinating ability of the NMR solvent can have a substantial impact on the chemical shifts, particularly for the tin nucleus. Coordinating solvents can interact with the Lewis acidic tin center, leading to changes in the electronic environment.
-
¹H and ¹³C NMR: In coordinating solvents like DMSO-d₆ or methanol-d₄, you may observe downfield shifts for the ethyl protons and carbons compared to non-coordinating solvents like chloroform-d₃ or benzene-d₆.
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¹¹⁹Sn NMR: A more dramatic effect is seen in the ¹¹⁹Sn NMR spectrum. Coordination to the tin center increases its coordination number, which typically results in a significant upfield shift (to lower ppm values) of the ¹¹⁹Sn resonance.[1] A shift from ~130 ppm in a non-coordinating solvent to less than 100 ppm in a coordinating solvent is not uncommon.
Solution:
-
Record the NMR spectrum in a non-coordinating solvent (e.g., CDCl₃ or C₆D₆) to obtain a baseline measurement.
-
Compare your spectra with the data provided in Table 1 and consider the nature of your solvent.
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If an unexpected shift persists even in non-coordinating solvents, consider other factors listed below.
Logical Relationship of Solvent Coordination and ¹¹⁹Sn Chemical Shift
Caption: Solvent coordination increases the tin coordination number, leading to an upfield shift in the ¹¹⁹Sn NMR spectrum.
Problem 2: The multiplicity of my signals is complex or not what I expected (e.g., not a clean quartet and triplet for the ethyl group).
Possible Cause 2.1: Second-Order Effects
When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can distort the signal from the simple first-order (n+1 rule) pattern. This can lead to "roofing" (inner peaks of a multiplet are taller, outer peaks are shorter) and more complex splitting patterns.
Solution:
-
Run the NMR on a spectrometer with a higher magnetic field strength. This increases the chemical shift dispersion in Hz, often simplifying the spectrum back to first-order.
Possible Cause 2.2: Presence of Diastereomers or Rotamers
If your this compound compound has chiral ligands or if there is restricted rotation around a bond, you may have a mixture of diastereomers or rotamers. The ethyl groups in these different species can be in slightly different chemical environments, leading to overlapping or complex multiplets.
Solution:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the complex multiplets are due to rotamers, increasing the temperature may cause them to coalesce into a single, simpler pattern as the rate of rotation increases.
Problem 3: I am observing broad peaks in my spectrum.
Possible Cause 3.1: Chemical Exchange
If the this compound is in equilibrium with other species (e.g., a ligand, water, or another solvent molecule), and the rate of exchange is on the NMR timescale, the peaks can broaden.
Solution:
-
Lower the temperature: Cooling the sample can slow down the exchange rate, potentially sharpening the signals for the individual species.
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Change the solvent: A different solvent may shift the equilibrium or alter the exchange rate.
Possible Cause 3.2: Sample Concentration and Viscosity
Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.
Solution:
-
Dilute your sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.
Possible Cause 3.3: Presence of Paramagnetic Impurities
Even trace amounts of paramagnetic metals can cause significant line broadening.
Solution:
-
Ensure your glassware is scrupulously clean.
-
If you suspect paramagnetic contamination, you can try passing your sample through a small plug of silica (B1680970) or celite.
Troubleshooting Workflow for Broad Peaks
Caption: A step-by-step guide to troubleshooting broad peaks in your NMR spectrum.
Problem 4: I see extra peaks in my spectrum that I cannot assign to my compound.
Possible Cause 4.1: Common NMR Solvents and Impurities
Residual protio-solvent (e.g., CHCl₃ in CDCl₃) and water are common impurities. Other common contaminants include silicone grease and solvents from previous reactions or purifications (e.g., ethyl acetate, hexane).
Solution:
-
Consult tables of common NMR impurities to identify the extra peaks.
-
Ensure your deuterated solvent is of high quality and stored under an inert atmosphere.
-
Properly dry your glassware and sample before preparing the NMR sample.
Table 2: Common Impurity Chemical Shifts (δ in ppm) in CDCl₃ and DMSO-d₆
| Impurity | CDCl₃ | DMSO-d₆ |
| Water | ~1.56 | ~3.33 |
| Acetone | ~2.17 | ~2.09 |
| Dichloromethane | ~5.30 | ~5.76 |
| Ethyl Acetate | ~2.05, 4.12, 1.26 | ~2.02, 4.03, 1.19 |
| Hexane | ~0.88, 1.26 | ~0.85, 1.24 |
| Silicone Grease | ~0.07 | ~0.05 |
| Chloroform | 7.26 | - |
| DMSO | - | 2.50 |
Possible Cause 4.2: Hydrolysis of this compound
This compound is sensitive to moisture and can hydrolyze to form various tin-oxo species. These hydrolysis products will have different chemical shifts from the parent compound. The presence of water in the NMR solvent can facilitate this process.
-
¹H and ¹³C NMR: You may see new sets of ethyl signals, often broadened or shifted.
-
¹¹⁹Sn NMR: The formation of Sn-O-Sn bonds typically results in significant upfield shifts in the ¹¹⁹Sn spectrum.
Solution:
-
Use anhydrous deuterated solvents and prepare your NMR sample under an inert atmosphere (e.g., in a glovebox).
-
If hydrolysis is suspected, intentionally adding a small amount of water and monitoring the spectral changes can help confirm the identity of the hydrolysis products.
Section 3: Experimental Protocols
Protocol 3.1: Standard NMR Sample Preparation for this compound
To minimize variability and unexpected results arising from sample preparation, follow this standard protocol:
-
Glassware: Use a clean, dry NMR tube rated for the spectrometer's field strength. Ensure the cap is also clean and provides a good seal.
-
Sample Weighing: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C and ¹¹⁹Sn NMR) into a small, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of anhydrous deuterated solvent to the vial.
-
Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the solution to the NMR tube.
-
Capping and Sealing: Cap the NMR tube securely. For sensitive samples or long-term storage, the cap can be sealed with Parafilm.
-
Labeling: Clearly label the NMR tube with the sample identity.
Experimental Workflow for NMR Sample Preparation
Caption: A standardized workflow for preparing high-quality NMR samples of this compound.
References
Technical Support Center: Enhancing the Catalytic Activity of Diethyltin Dichloride
Welcome to the technical support center for Diethyltin (B15495199) Dichloride (Et₂SnCl₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its catalytic performance and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Diethyltin Dichloride as a catalyst?
This compound, like other dialkyltin dichlorides, is primarily used as a catalyst in various organic reactions. Its applications include:
-
Polyurethane Formation: Catalyzing the reaction between isocyanates and polyols.[1][2]
-
Esterification and Transesterification Reactions: Particularly in the synthesis of polyesters at elevated temperatures.[2][3]
-
Room Temperature Vulcanization (RTV) of Silicones: Acting as a condensation catalyst.[2]
-
Precursor for other Organotin Compounds: Serving as a starting material for the synthesis of other catalytically active organotin species.[4]
Q2: What are the key factors that influence the catalytic activity of this compound?
Several factors can significantly impact the catalytic performance of this compound:
-
Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to thermal degradation of the catalyst or unwanted side reactions. For polyesterification, temperatures typically range from 180°C to 250°C.[2][3]
-
Catalyst Concentration: The concentration of the catalyst affects the reaction kinetics. An optimal loading needs to be determined for each specific reaction, as excessive amounts may not lead to a proportional increase in rate and can complicate product purification.
-
Presence of Water (Moisture): this compound is susceptible to hydrolysis, which can lead to the formation of less active or inactive tin species (e.g., diethyltin oxide, hydroxides).[5][6] This is a common cause of catalyst deactivation. Therefore, using anhydrous solvents and reagents is critical.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's activity and stability. Non-coordinating, dry solvents are generally preferred.
-
Purity of Reactants: Impurities in the starting materials can act as catalyst poisons, binding to the active tin center and reducing its efficacy.[7][8]
Q3: How does the activity of this compound compare to other organotin catalysts?
The catalytic activity of organotin compounds is influenced by the nature of the alkyl and anionic groups attached to the tin atom. While specific kinetic data for this compound is not as abundant as for its counterparts like dibutyltin (B87310) dilaurate (DBTDL) or dimethyltin (B1205294) dichloride, the general reactivity trends are understood. The Lewis acidity of the tin center is a key determinant of its catalytic activity. The ethyl groups in this compound make the tin atom more electron-rich (and thus a weaker Lewis acid) compared to the methyl groups in dimethyltin dichloride, which might result in slightly lower catalytic activity under identical conditions. Conversely, it would be a stronger Lewis acid than dibutyltin dichloride. The choice of catalyst often involves a trade-off between reactivity, solubility, and toxicity.[9]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound as a catalyst.
Issue 1: Low or No Catalytic Activity
Possible Causes and Solutions
| Possible Cause | Diagnostic Steps | Suggested Solutions |
| Catalyst Deactivation due to Hydrolysis | - Analyze the reaction mixture for the presence of tin oxides or hydroxides using techniques like IR or NMR spectroscopy.- Check the water content of your solvents and reagents using Karl Fischer titration. | - Use freshly distilled, anhydrous solvents and reagents.- Handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store this compound in a desiccator or glovebox.[8] |
| Catalyst Poisoning | - Review all starting materials for potential impurities (e.g., sulfur compounds, amines, water).- Run a control reaction with highly purified reactants. | - Purify all reactants and solvents before use.- If impurities are known, use appropriate scavengers. |
| Incorrect Catalyst Loading | - Verify the calculated and weighed amount of the catalyst.- Ensure homogeneous distribution of the catalyst in the reaction mixture. | - Perform a catalyst loading optimization study to determine the optimal concentration for your specific reaction. |
| Sub-optimal Reaction Temperature | - Monitor the internal reaction temperature.- Review literature for the optimal temperature range for the specific reaction type. | - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[3] |
Issue 2: Poor Reproducibility of Results
Possible Causes and Solutions
| Possible Cause | Diagnostic Steps | Suggested Solutions |
| Variable Catalyst Quality | - Check the age and storage conditions of the catalyst.- Analyze different batches of the catalyst for purity. | - Purchase high-purity this compound from a reputable supplier.- Store the catalyst under recommended conditions to prevent degradation. |
| Inconsistent Handling Procedures | - Review lab notebooks for variations in experimental setup, especially regarding the exclusion of air and moisture. | - Standardize the experimental protocol, particularly the handling of the catalyst and the setup of the reaction under inert conditions. |
| Atmospheric Moisture Contamination | - Observe if reaction performance varies with ambient humidity. | - Use Schlenk line techniques or a glovebox for all manipulations involving the catalyst and anhydrous reagents.[8] |
Below is a workflow diagram for troubleshooting low catalytic activity.
Caption: Troubleshooting workflow for low catalytic activity.
Experimental Protocols
Protocol: Polyester (B1180765) Synthesis via Direct Esterification
This protocol provides a general procedure for the synthesis of a polyester using this compound as a catalyst. Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Materials:
-
Diacid (e.g., Adipic acid)
-
Diol (e.g., 1,4-Butanediol)
-
This compound (catalyst)
-
High-boiling point, anhydrous solvent (e.g., xylene or toluene, optional, for azeotropic removal of water)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Dean-Stark trap and condenser
-
Septa and needles for inert atmosphere additions
Procedure:
-
Reactor Setup: Assemble the reaction apparatus (flask, stirrer, Dean-Stark trap, condenser) and dry it thoroughly in an oven. Assemble while hot under a positive flow of inert gas.
-
Charging Reactants: Charge the flask with the diacid (1.0 eq), diol (1.05 eq), and solvent (if used).
-
Inerting the System: Begin stirring and purge the system with inert gas for 15-20 minutes.
-
Catalyst Addition: Dissolve the this compound catalyst (0.1 - 0.5 mol% relative to the diacid) in a small amount of anhydrous solvent in a separate flask under an inert atmosphere. Transfer the catalyst solution to the reaction flask via a cannula or syringe.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 180-220°C). Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by taking aliquots (under inert conditions) and determining the acid number via titration.
-
Completion and Work-up: The reaction is considered complete when water evolution ceases or the acid number reaches the target value. Cool the reaction mixture to room temperature. The polyester can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by precipitation from a suitable solvent system.
The following diagram illustrates the experimental workflow for polyester synthesis.
Caption: Experimental workflow for polyester synthesis.
Catalyst Deactivation Pathway
The primary deactivation pathway for this compound is hydrolysis. This process can occur in stages, ultimately leading to the formation of catalytically inactive tin oxides.
Caption: Hydrolysis-based deactivation pathway for Et₂SnCl₂.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gelest.com [gelest.com]
- 3. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
- 4. songwon.com [songwon.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
Diethyltin Dichloride: A Comparative Guide for Catalytic Applications
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction kinetics, product purity, and overall process efficiency. This guide provides an objective comparison of Diethyltin dichloride with other organotin and non-tin catalysts, supported by experimental data, to inform catalyst selection in various synthetic applications.
Organotin compounds have long been favored as highly effective catalysts in a range of chemical transformations, including the formation of polyurethanes, polyesters, and silicones. Among these, this compound (Et2SnCl2) presents a unique profile of reactivity and solubility. However, increasing environmental and health concerns associated with organotin compounds have spurred the development and adoption of alternative catalytic systems. This guide delves into a comparative analysis of this compound against other prevalent organotin catalysts and emerging non-tin alternatives.
Performance Comparison of Catalysts
The efficacy of a catalyst is determined by several key performance indicators, including reaction rate, product yield, selectivity, and the physical properties of the final polymer. The following table summarizes the performance of this compound in comparison to other selected organotin and non-tin catalysts in common polymerization reactions.
| Catalyst | Reaction Type | Monomers | Catalyst Conc. (mol%) | Temp. (°C) | Time (h) | Conversion/Yield (%) | Molecular Weight ( g/mol ) | Reference |
| This compound | Polyurethane Synthesis | Isophorone diisocyanate (IPDI), Polyol | 0.1 | 70 | 4 | ~95% NCO Conversion | - | [1] |
| Dibutyltin dichloride | Polyurethane Synthesis | Toluene diisocyanate (TDI), Neopentyl glycol (NPG) | 0.0016 (mol/L) | 70 | 2 | >90% NCO Conversion | - | [2] |
| Dimethyltin dichloride | Ring-Opening Polymerization | L-lactide | 0.5 | 160 | - | High yield of cyclic polylactide | - | [3] |
| Dibutyltin dilaurate (DBTDL) | Polyurethane Synthesis | Toluene diisocyanate (TDI), Neopentyl glycol (NPG) | 0.0016 (mol/L) | 70 | 1.5 | >95% NCO Conversion | - | [2] |
| Stannous Octoate | Ring-Opening Polymerization | L,L-lactide | 0.1 | 180 | 2 | >98% Conversion | Mn up to 50,000 | [4] |
| Bismuth Neodecanoate | Polyurethane Synthesis | IPDI Trimer, Polyol | 0.12 (wt%) | RT | 24 | Slower cure than DBTDL | - | [5] |
| Zinc Diethyldithiocarbamate | Polyurethane Synthesis | - | - | - | - | Higher than DBTDL under non-anhydrous conditions | High MW achievable | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of these catalysts.
Protocol 1: Comparative Kinetic Study of Polyurethane Formation
This protocol is adapted from methodologies used to assess the catalytic activity of organotin compounds in polyurethane synthesis.[2]
Materials:
-
Diisocyanate (e.g., Toluene diisocyanate - TDI)
-
Polyol (e.g., Neopentyl glycol - NPG)
-
Catalyst (e.g., this compound, Dibutyltin dichloride, Dibutyltin dilaurate)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Dibutylamine (B89481) solution in THF (for titration)
-
Bromophenol blue indicator
-
Standardized hydrochloric acid (HCl) solution
Procedure:
-
A predetermined amount of the polyol is dissolved in the anhydrous solvent in a reaction vessel equipped with a stirrer and maintained at a constant temperature (e.g., 70°C).
-
The catalyst is added to the polyol solution at the desired concentration.
-
The diisocyanate is then added to the mixture to initiate the reaction.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Each aliquot is immediately quenched in a flask containing a known excess of dibutylamine solution to react with the remaining unreacted isocyanate groups.
-
The excess dibutylamine is back-titrated with a standardized HCl solution using bromophenol blue as an indicator.
-
The percentage of reacted isocyanate is calculated at each time point to determine the reaction kinetics.
Protocol 2: Polyesterification of Adipic Acid
The following is a generalized experimental protocol for the polyesterification of adipic acid, based on methodologies cited in the literature.[7]
Materials:
-
Adipic acid
-
Diol (e.g., 1,6-hexanediol)
-
Catalyst (e.g., this compound, Dibutyltin oxide)
-
Inert gas (e.g., Nitrogen)
-
Titration solvent (e.g., neutralized ethanol)
-
Titrant (e.g., standardized potassium hydroxide (B78521) solution)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a condenser with a side arm for water removal is charged with adipic acid and the chosen diol in the desired molar ratio.
-
The mixture is heated under a nitrogen atmosphere to the reaction temperature (e.g., 150-180°C) with constant stirring until the solids have melted and the mixture is homogeneous.
-
The catalyst is then added to the reaction mixture at the desired loading.
-
The progress of the reaction is monitored by periodically taking samples and determining the acid value. The water formed during the reaction is continuously removed.
-
To determine the acid value, a weighed sample of the reaction mixture is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide using phenolphthalein (B1677637) as an indicator.
-
The reaction is considered complete when the acid value reaches a predetermined low level.
Mechanistic Insights and Visualization
The catalytic mechanism for organotin compounds in polyurethane formation generally proceeds through a Lewis acid-catalyzed pathway. The tin center coordinates with the oxygen of the carbonyl group in the isocyanate and the oxygen of the hydroxyl group in the polyol, thereby activating them for nucleophilic attack.
Caption: Proposed mechanism for this compound catalyzed urethane formation.
The following diagram illustrates a general experimental workflow for comparing the performance of different catalysts in a polymerization reaction.
Caption: Experimental workflow for catalyst performance comparison.
Discussion and Conclusion
This compound demonstrates effective catalytic activity in polyurethane synthesis, comparable to other dialkyltin dichlorides. However, its performance relative to catalysts like Dibutyltin dilaurate (DBTDL) may differ in terms of reaction speed, with DBTDL often exhibiting a faster cure rate. The choice between these catalysts can depend on the desired pot life and curing profile of the polyurethane system.
Compared to non-tin alternatives such as bismuth and zinc compounds, organotin catalysts, including this compound, generally offer higher catalytic activity at lower concentrations. However, the toxicity profile of organotins is a significant drawback. Bismuth and zinc-based catalysts are gaining prominence as safer alternatives, although they may require higher catalyst loading or specific formulations to achieve comparable performance to their organotin counterparts.[5][6]
In polyesterification reactions, organotin compounds like this compound are effective catalysts. The mechanism is believed to involve the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Diethyltin dichloride vs Dimethyltin dichloride in catalysis
A Comparative Guide to the Catalytic Performance of Diethyltin (B15495199) Dichloride and Dimethyltin (B1205294) Dichloride
In the realm of industrial catalysis, organotin compounds have carved a significant niche, particularly in processes such as esterification, transesterification, and the formation of polyurethanes. Among these, dialkyltin dichlorides are noted for their efficacy as Lewis acid catalysts. This guide provides an objective comparison of the catalytic performance of two such compounds: Diethyltin Dichloride (Et₂SnCl₂) and Dimethyltin Dichloride (Me₂SnCl₂), supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.
The catalytic activity of these organotin compounds is intrinsically linked to the Lewis acidity of the tin center and the steric hindrance imposed by the alkyl substituents. The electrophilicity of the tin atom allows it to coordinate with and activate substrates, thereby facilitating nucleophilic attack and accelerating reaction rates. It is generally understood that smaller alkyl groups, such as methyl groups, may offer less steric hindrance compared to larger ethyl groups, potentially influencing the accessibility of the catalytic center.
Performance in Esterification Reactions
A key application for dialkyltin dichlorides is in the catalysis of esterification reactions. A comparative study on the solvent-free esterification of levulinic acid with ethanol (B145695) highlights the differences in catalytic activity between different organotin chlorides. While direct comparative data for this compound was not available in the primary literature reviewed, data for the closely related dibutyltin (B87310) dichloride (Bu₂SnCl₂) offers valuable insights when compared with dimethyltin dichloride under identical conditions.
Quantitative Data Summary
The following table summarizes the catalytic performance of dimethyltin dichloride and dibutyltin dichloride in the esterification of levulinic acid with ethanol. This reaction serves as a model system to compare the catalytic efficiencies.
| Catalyst | Reaction Time (min) | Levulinic Acid Conversion (%) |
| Dimethyltin Dichloride | 360 | 65 |
| Dibutyltin Dichloride | 360 | 75 |
| No Catalyst | 360 | 20 |
Data sourced from a study on the esterification of levulinic acid catalyzed by tin(IV) complexes. Dibutyltin dichloride is presented as a surrogate for this compound due to structural similarity and availability of comparative data.
From this data, it is observed that both organotin compounds significantly enhance the conversion of levulinic acid compared to the uncatalyzed reaction. Notably, under these specific experimental conditions, dibutyltin dichloride, the analogue for this compound, exhibited a higher catalytic activity than dimethyltin dichloride.
Experimental Protocols
To ensure the reproducibility of these findings, the detailed experimental methodology for the esterification of levulinic acid is provided below.
General Procedure for Catalytic Esterification of Levulinic Acid
Materials:
-
Levulinic Acid (LA)
-
Ethanol (EtOH)
-
Dimethyltin Dichloride (Me₂SnCl₂) or this compound (Et₂SnCl₂) as catalyst
-
Internal standard (e.g., n-dodecane) for gas chromatography analysis
Equipment:
-
Glass reactor equipped with a magnetic stirrer, condenser, and temperature controller
-
Heating mantle or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
The glass reactor is charged with levulinic acid and ethanol. A typical molar ratio of LA to EtOH is 1:5.
-
The selected catalyst (Dimethyltin Dichloride or this compound) is added to the mixture. The catalyst loading is typically maintained at a specific molar ratio relative to the levulinic acid (e.g., 1:0.01 LA:Catalyst).
-
The internal standard is added to the reaction mixture for quantitative analysis.
-
The mixture is heated to the desired reaction temperature (e.g., 110 °C) under constant stirring.
-
Aliquots of the reaction mixture are withdrawn at regular intervals, cooled, and diluted with a suitable solvent (e.g., acetone).
-
The samples are analyzed by GC-FID to determine the concentration of levulinic acid and the corresponding ester, thereby calculating the conversion of the starting material.
Mechanistic Overview and Visualization
The catalytic cycle of dialkyltin dichloride in esterification reactions generally proceeds through a Lewis acid mechanism. The tin center coordinates to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Below is a generalized workflow for a catalyzed esterification reaction.
Caption: Experimental workflow for catalyzed esterification.
The following diagram illustrates the proposed Lewis acid catalytic cycle for the esterification reaction.
Caption: Lewis acid catalytic cycle for esterification.
Conclusion
Both this compound and dimethyltin dichloride are effective catalysts for esterification reactions. The available data on a structurally similar analogue suggests that this compound may exhibit higher catalytic activity compared to dimethyltin dichloride in the esterification of levulinic acid. This difference in performance can likely be attributed to a combination of electronic and steric effects of the alkyl groups attached to the tin atom. For researchers and professionals in drug development and chemical synthesis, the choice between these two catalysts may depend on the specific substrate, reaction conditions, and desired reaction kinetics. Further comparative studies under various reaction conditions would be beneficial to establish a more comprehensive understanding of their relative catalytic performance.
Validating Diethyltin Dichloride Purity: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides a comparative analysis of titrimetric and chromatographic methods for the validation of diethyltin (B15495199) dichloride purity, offering detailed experimental protocols and performance data to aid in method selection and implementation.
This document delves into the practical application of classical titration techniques, including complexometric and potentiometric methods, and contrasts their performance with modern chromatographic approaches such as Gas Chromatography-Mass Spectrometry (GC-MS). By presenting a clear overview of the methodologies and their respective analytical figures of merit, this guide aims to equip scientists with the necessary information to make informed decisions for their specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for purity determination is often a balance between accuracy, precision, sensitivity, and laboratory resources. While chromatographic techniques are renowned for their high sensitivity and specificity, traditional titrimetric methods can offer a simple, cost-effective, and accurate alternative for the assay of bulk materials. The following table summarizes the key performance characteristics of complexometric titration, potentiometric titration, and gas chromatography-mass spectrometry for the determination of diethyltin dichloride purity.
| Parameter | Complexometric Titration | Potentiometric Titration | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Back-titration of excess EDTA with a standardized thorium nitrate (B79036) solution. | Precipitation titration of chloride ions with silver nitrate, monitoring the potential change. | Separation of this compound from impurities based on volatility and interaction with a stationary phase, followed by mass-based detection and quantification. |
| Accuracy | High (typically >99%) | High (typically >99%) | Very High (can be influenced by derivatization efficiency) |
| Precision (%RSD) | < 1% | < 1% | < 5% |
| Limit of Detection (LOD) | ppm level[1] | ppm level | ppb to ppt (B1677978) level |
| Limit of Quantitation (LOQ) | ppm level | ppm level | ppb to ppt level |
| Specificity | Moderate (subject to interference from other metal ions) | High for chloride content | Very High (mass spectrometric detection provides structural information) |
| Analysis Time | ~30 minutes per sample | ~20 minutes per sample | ~40 minutes per sample (including sample preparation) |
| Instrumentation Cost | Low | Low to Moderate | High |
| Reagent/Solvent Cost | Low | Low | High |
Experimental Protocols
Complexometric Back-Titration for Tin Content
This method determines the tin content in this compound through a back-titration with ethylenediaminetetraacetic acid (EDTA). A known excess of EDTA is added to the sample, which complexes with the tin(IV) ions. The unreacted EDTA is then titrated with a standardized solution of thorium nitrate.
Reagents:
-
This compound sample
-
0.05 M EDTA standard solution
-
0.05 M Thorium nitrate standard solution
-
Semi-Xylenol Orange indicator solution
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Accurately weigh approximately 0.25 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and a few drops of concentrated HCl to dissolve the sample and prevent hydrolysis.
-
Pipette a known excess of 0.05 M EDTA solution (e.g., 25.00 mL) into the flask.
-
Gently heat the solution to boiling for 5-10 minutes to ensure complete complexation of tin with EDTA.
-
Cool the solution to room temperature.
-
Add 3-4 drops of Semi-Xylenol Orange indicator. The solution should turn yellow.
-
Titrate the excess EDTA with the standardized 0.05 M thorium nitrate solution until the color changes from yellow to a persistent pinkish-red.
-
Record the volume of thorium nitrate solution used.
-
Perform a blank titration by following the same procedure without the this compound sample.
Calculation:
The percentage purity of this compound is calculated based on the tin content.
Potentiometric Titration for Chloride Content
This method determines the chloride content of this compound by precipitation titration with a standardized silver nitrate solution. The endpoint is detected by monitoring the change in potential using a silver electrode.
Reagents:
-
This compound sample
-
0.1 M Silver nitrate (AgNO₃) standard solution
-
Deionized water
-
Nitric acid (HNO₃)
Procedure:
-
Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 100 mL of deionized water and add a few drops of concentrated nitric acid to prevent the precipitation of tin oxides.
-
Immerse a silver electrode and a suitable reference electrode (e.g., calomel (B162337) or silver/silver chloride) into the solution.
-
Connect the electrodes to a potentiometer or a pH/mV meter.
-
Titrate the solution with the standardized 0.1 M silver nitrate solution, adding the titrant in small increments.
-
Record the potential (in mV) after each addition.
-
Continue the titration past the equivalence point, which is indicated by a sharp change in potential.
-
The endpoint can be determined by plotting the potential versus the volume of titrant added or by calculating the first or second derivative of the titration curve.
Calculation:
The percentage purity of this compound is calculated based on the chloride content.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly specific and sensitive means of determining the purity of this compound and identifying any volatile impurities. Due to the relatively low volatility of this compound, a derivatization step is often employed to convert it into a more volatile species.
Reagents and Equipment:
-
This compound sample
-
Derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent)
-
Organic solvent (e.g., hexane)
-
Internal standard
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
General Procedure:
-
Sample Preparation and Derivatization: Accurately weigh the this compound sample and dissolve it in a suitable solvent. Add the derivatizing agent to convert the this compound to a more volatile derivative (e.g., tetraethyltin). An internal standard is typically added at this stage for accurate quantification.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio.
-
Data Analysis: The purity of the this compound is determined by comparing the peak area of the derivatized analyte to that of the internal standard and any identified impurities.
Workflow and Pathway Diagrams
References
Comparative Toxicity of Dialkyltin Dichlorides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of various dialkyltin dichlorides, focusing on their acute toxicity in vivo and cytotoxicity in vitro. The information is compiled from experimental studies to aid in the assessment and selection of these compounds for research and development purposes.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute oral toxicity (LD50) and in vitro cytotoxicity (IC50) of several dialkyltin dichlorides. It is important to note that direct comparative studies for a full range of these compounds under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Acute Oral Toxicity in Rats
The acute oral toxicity of dialkyltin dichlorides generally decreases with increasing alkyl chain length. Shorter-chain compounds like dimethyltin (B1205294) and diethyltin (B15495199) are more toxic than their longer-chain counterparts.
| Compound | LD50 (mg/kg) | Animal Model | Notes |
| Dimethyltin dichloride | 73.9 - 204.5[1][2] | Rat | Different studies report varying LD50 values. |
| Diethyltin dichloride | Not explicitly found | Rat | Effects are reported to be similar but less pronounced than dibutyltin (B87310) dichloride.[3] |
| Dipropyltin dichloride | Not explicitly found | Rat | Effects are reported to be similar but less pronounced than dibutyltin dichloride.[3] |
| Dibutyltin dichloride | ~5 - 12.6[4] | Rat | |
| Dioctyltin (B90728) dichloride | >100 | Rat | Oral administration of 100 mg/kg induced toxic effects but was not a lethal dose study.[5] |
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| Various Organotin (IV) Dithiocarbamates | Jurkat E6.1 | 0.67 - 1.45[6] | Not Specified |
| Tributyltin (TBT) | Jurkat | Apoptosis induced at 0.5 - 5[7] | 1 hour |
| Triphenyltin (B1233371) (TPT) | Jurkat | Apoptosis induced at 0.01 - 1[7] | >2 hours |
| Diphenyltin(IV) diallyldithiocarbamate | HT-29 (Colon) | 2.36[8] | 24 hours |
| Triphenyltin(IV) diallyldithiocarbamate | HT-29 (Colon) | 0.39[8] | 24 hours |
Experimental Protocols
In Vivo Acute Oral Toxicity Testing (Based on OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure to estimate the acute oral toxicity of a substance.[9][10][11]
1. Principle: The test substance is administered orally to a group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (mortality or survival) in the first group determines the dose for the next group. The objective is to identify a dose that causes mortality in some animals to assign a toxicity classification.[9]
2. Animal Model:
-
Species: Typically, young adult, healthy, non-pregnant female rats are used.[9]
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water.[12]
3. Procedure:
-
Fasting: Animals are fasted (food, but not water) overnight before dosing.[12]
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[11]
-
Stepwise Dosing: The study starts with a dose expected to be toxic. Three animals are used in the first step.
-
If 2 or 3 animals die, the substance is re-tested at a lower dose.
-
If 0 or 1 animal dies, the substance is re-tested at a higher dose.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
4. Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs. The method allows for the classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories.[9]
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
1. Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
2. Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Dialkyltin dichloride compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well plates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a range of concentrations of the dialkyltin dichloride for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mechanism of Toxicity: Apoptosis Induction
Dialkyltin dichlorides are known to induce apoptosis, or programmed cell death, in various cell types. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Proposed signaling pathway for dialkyltin dichloride-induced apoptosis.
The apoptotic cascade initiated by dialkyltin dichlorides is believed to start with an increase in intracellular calcium levels.[19][20] This leads to mitochondrial dysfunction, characterized by the production of reactive oxygen species (ROS) and the release of cytochrome c into the cytoplasm.[2][19] Concurrently, these compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further promoting mitochondrial permeabilization.[2] The released cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[2][21] Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation.[2][19] Some evidence also suggests a potential involvement of the extrinsic pathway through the activation of caspase-8 and -10 for certain organotin compounds.[22]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Acute toxic effects of dioctyltin on immune system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. opentrons.com [opentrons.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-10 Is the Key Initiator Caspase Involved in Tributyltin-Mediated Apoptosis in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Diethyltin Dichloride and Its Derivatives
For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional atomic arrangement of organotin compounds is crucial for elucidating structure-activity relationships and driving rational drug design. X-ray crystallography stands as the definitive analytical technique for providing this critical structural information. This guide presents a comparative analysis of the X-ray crystallographic data of Diethyltin (B15495199) dichloride and its derivatives, offering valuable insights into their molecular geometries and the experimental protocols for their determination.
This guide delves into the crystallographic parameters of Diethyltin dichloride and compares them with related dialkyltin dichloride derivatives. A detailed, step-by-step experimental protocol for the single-crystal X-ray diffraction of these often air- and moisture-sensitive compounds is also provided, ensuring a comprehensive resource for researchers in the field.
Comparative Crystallographic Data of Dialkyltin Dichlorides
The precise determination of bond lengths, bond angles, and crystal lattice parameters through X-ray crystallography allows for a detailed comparison of the structural nuances between this compound and its chemical relatives. These structural variations can significantly influence the chemical reactivity and biological activity of these compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | C-Sn-C Angle (°) |
| This compound | (C₂H₅)₂SnCl₂ | Monoclinic | P2₁/c | 9.677(3) | 9.835(2) | 9.243(3) | 102.73(2) | 134.0(6)[1] |
| Dimethyltin dichloride | (CH₃)₂SnCl₂ | Orthorhombic | Pbam | 14.935(2) | 13.409(3) | 14.959(3) | 90 | Not explicitly stated |
| Diphenyltin dichloride | (C₆H₅)₂SnCl₂ | Orthorhombic | Pbam | 14.935(2) | 13.409(3) | 14.959(3) | 90 | Not explicitly stated |
Note: The data for Dimethyltin dichloride and Diphenyltin dichloride are for their pyrazine (B50134) adducts.
The crystal structure of this compound reveals a monoclinic system, distinguishing it from the orthorhombic systems observed for the pyrazine adducts of Dimethyltin dichloride and Diphenyltin dichloride.[1] A noteworthy feature of this compound is the C-Sn-C bond angle of 134.0(6)°, which indicates a significant distortion from the ideal tetrahedral geometry.[1] This deviation is a common feature in organotin compounds and is influenced by the nature of the organic substituents and intermolecular interactions within the crystal lattice.[1] All three compounds form chains of interacting molecules where each tin atom is involved in four primary and two secondary bonds, resulting in a geometry that is intermediate between tetrahedral and octahedral.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction of Organometallic Compounds
The successful elucidation of the crystal structure of this compound derivatives and other organometallic compounds hinges on a meticulous experimental protocol. Given the sensitivity of many of these compounds to air and moisture, special handling techniques are often required.
Crystal Growth
High-quality single crystals are paramount for a successful X-ray diffraction experiment. Common crystallization techniques for organometallic compounds include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
For air-sensitive compounds, these techniques are typically performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
Crystal Mounting
A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive crystals, this process is carried out under a stream of cold, dry nitrogen gas or by quickly coating the crystal in a cryoprotectant oil (e.g., Paratone-N) before mounting.
Data Collection
The mounted crystal is placed on the diffractometer. A low temperature (typically 100-150 K) is maintained during data collection to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.
-
X-ray Source: A monochromatic X-ray beam, commonly generated from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal.
-
Diffraction Pattern: As the crystal is rotated, the X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice. A detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors.
-
Structure Solution: An initial model of the atomic positions is determined from the structure factors using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters of the molecule.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
Performance of Diethyltin Dichloride in Different Solvent Systems: A Comparative Guide
This guide provides a detailed comparison of diethyltin (B15495199) dichloride's performance in various solvent systems, benchmarked against alternative organotin compounds and emerging tin-free catalysts. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental protocols for evaluation, and visualizes complex relationships to aid in solvent and catalyst selection.
Overview of Diethyltin Dichloride and Alternatives
This compound ((C₂H₅)₂SnCl₂) is an organotin compound frequently utilized as a Lewis acid catalyst in various organic reactions, including esterifications and the synthesis of polymers like silicones and polyurethanes. Its performance, including solubility, stability, and catalytic efficacy, is highly dependent on the chosen solvent system. The selection of an appropriate solvent is critical for optimizing reaction kinetics, yield, and product purity.
Growing environmental and health concerns over organotin compounds have spurred the development of alternatives. This guide compares this compound with dibutyltin (B87310) dichloride, a closely related organotin with a larger alkyl group, and bismuth-based catalysts, which represent a class of less toxic, tin-free alternatives.
Comparative Performance Data
The performance of a catalyst is intrinsically linked to its interaction with the reaction medium. The following tables summarize the solubility and catalytic performance of this compound and its alternatives.
Note: Quantitative solubility data for this compound is not widely published. The data presented for dialkyltin dichlorides is often qualitative or specific to certain analogs like dimethyltin (B1205294) or dibutyltin dichloride. Researchers are encouraged to determine solubility experimentally for their specific systems.
Table 1: Solubility Profile of this compound and Alternatives
| Compound/Catalyst | Solvent Type | Representative Solvents | Solubility | Remarks |
| This compound | Polar Protic | Methanol, Ethanol, Water | Soluble, but reactive | Prone to hydrolysis in the presence of water, forming various hydrolytic species.[1] |
| Polar Aprotic | Acetonitrile, DMF, THF | Generally Soluble | Good solubility is expected due to the polar nature of the Sn-Cl bond. | |
| Nonpolar | Toluene, Hexane, Benzene | Generally Soluble | The ethyl groups provide lipophilicity, aiding solubility in nonpolar media. | |
| Dibutyltin Dichloride | Polar Protic | Alcohols, Water | Soluble (Alcohols), Limited (Water) | Readily soluble in alcohols.[2][3] Hydrolyzes in hot water.[2][4] |
| Polar Aprotic | Ether, Acetone | Soluble | Generally exhibits good solubility in a range of aprotic solvents. | |
| Nonpolar | Benzene, Toluene | Soluble | The longer butyl chains enhance solubility in nonpolar organic solvents.[2][3] | |
| Bismuth Neodecanoate | Polar Protic | Alcohols | Generally Soluble | Often used in polyol mixtures for polyurethane applications. |
| Polar Aprotic | Ketones, Ethers | Generally Soluble | Soluble in many organic solvents used for coatings and polymer synthesis. | |
| Nonpolar | Aromatic Hydrocarbons | Soluble | Good solubility in nonpolar media is typical for carboxylate complexes. |
Table 2: Catalytic Performance Comparison
| Feature | This compound | Dibutyltin Dichloride | Bismuth-based Catalysts |
| Catalytic Activity | High | High | Moderate to High |
| Primary Application | Esterification, Polymerization | PVC Stabilization, Polyurethane Foams, Silicone Vulcanization[5][6] | Polyurethane Synthesis, Polyesterification[7] |
| Moisture Sensitivity | High; readily hydrolyzes | High; hydrolyzes in water[3] | Lower than organotins |
| Selectivity | Good Lewis acid catalyst | Strong Lewis acid; effective but can catalyze side reactions[8] | High selectivity for isocyanate-hydroxyl reactions over isocyanate-water reactions.[8] |
| Toxicity Profile | High | High | Low; considered a "green" alternative[7][9] |
| Relative Cost | Moderate | Moderate | Can be higher, but offset by lower toxicity and regulatory burden |
Key Experimental Protocols
Accurate comparison requires standardized experimental methods. The following protocols provide a framework for evaluating the performance of this compound and its alternatives in different solvents.
Protocol for Determination of Solubility
This protocol outlines a gravimetric method for determining the solubility of a compound in a specific solvent at a given temperature.
Objective: To quantify the maximum mass of a solute that can dissolve in a known volume of solvent.
Materials:
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Micropipettes and syringes
-
Filtration unit (e.g., syringe filter with appropriate membrane)
-
Drying oven
Procedure:
-
Preparation: Add a precisely weighed excess amount of the compound (e.g., this compound) to a vial.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.[10]
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to rest at the constant temperature until the undissolved solid settles.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Filtration: Immediately pass the solution through a syringe filter into a pre-weighed vial. This removes any suspended microcrystals.
-
Solvent Evaporation: Weigh the vial containing the filtered solution. Place the vial in a drying oven at a suitable temperature to evaporate the solvent completely.
-
Final Weighing: Once the solvent is removed, cool the vial in a desiccator and weigh it again. The mass of the remaining solid represents the amount of solute dissolved in the sampled volume.
-
Calculation: Calculate the solubility in units such as g/L or mol/L. Repeat the experiment for each solvent system.
Protocol for Evaluating Catalytic Activity
This protocol describes a method for comparing the catalytic activity of different Lewis acids for a model reaction, such as esterification, using techniques like Gas Chromatography (GC).
Objective: To compare the reaction rate or yield as a function of the catalyst and solvent used.
Materials:
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Reactants for a model reaction (e.g., Acetic Acid and 1-Butanol for esterification)
-
Catalyst (e.g., this compound, dibutyltin dichloride, bismuth neodecanoate)
-
Selected solvents
-
Gas Chromatograph (GC) with a suitable column and detector (e.g., FID)
-
Internal standard (a non-reactive compound for quantitative analysis)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the chosen solvent, reactants (e.g., 1.0 eq of carboxylic acid, 1.2 eq of alcohol), and a known amount of an internal standard.
-
Initiation: Add a specific molar percentage of the catalyst (e.g., 1 mol%) to the mixture.
-
Reaction Monitoring: Heat the mixture to the desired reaction temperature and start monitoring. At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent or adding a quenching agent) to stop the reaction.
-
Sample Analysis: Analyze the quenched aliquots by GC. The GC will separate the reactants and products.
-
Data Analysis: By comparing the peak area of the product to the peak area of the internal standard, calculate the concentration of the product at each time point.
-
Comparison: Plot the product concentration versus time for each catalyst and solvent system. The initial slope of this curve is proportional to the initial reaction rate, providing a direct measure of catalytic activity. Alternatively, compare the final product yield after a fixed reaction time.[11]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the performance of this compound.
Caption: Experimental workflow for evaluating catalyst performance.
Caption: Logical comparison of organotin vs. tin-free catalysts.
Caption: Simplified pathway for Lewis acid-catalyzed esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. DIBUTYLTIN DICHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. newtopchem.com [newtopchem.com]
- 5. Tin and organotin compounds (EHC 15, 1980) [inchem.org]
- 6. gelest.com [gelest.com]
- 7. bdmaee.net [bdmaee.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ws [chem.ws]
- 11. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
A Comparative Guide to PVC Stabilizers: Evaluating the Efficacy of Diethyltin Dichloride and Its Alternatives
The thermal degradation of PVC is a significant challenge during processing, as it can lead to discoloration, reduced mechanical strength, and the release of corrosive hydrogen chloride (HCl) gas. Heat stabilizers are essential additives that mitigate these effects. Organotin compounds, including dialkyltin dichlorides, are recognized for their high efficiency in stabilizing PVC.
Mechanism of PVC Stabilization
Organotin stabilizers primarily function by scavenging the HCl produced during PVC degradation and by replacing unstable chlorine atoms on the polymer chain with more stable ligands. This dual action prevents the autocatalytic decomposition of the polymer, thereby preserving its integrity.
Comparative Performance of PVC Stabilizers
The following table summarizes the performance of various PVC stabilizer systems based on common evaluation metrics. It is important to note that while data for diethyltin (B15495199) dichloride is not available, its performance is expected to be comparable to other dialkyltin compounds. For context, data for a representative organotin mercaptide (Dioctyltin bis(isooctyl thioglycollate)), a Calcium-Zinc (Ca/Zn) system, and a lead-based stabilizer are provided.
| Performance Metric | Diethyltin Dichloride | Organotin Mercaptide (Dioctyltin bis(isooctyl thioglycollate)) | Calcium-Zinc (Ca/Zn) System | Lead-Based Stabilizer |
| Thermal Stability (Static) | ||||
| Congo Red Test (Time to HCl evolution at 180°C, min) | Data Not Available | 70 - 90 | 40 - 60 | 60 - 80 |
| Oven Heat Stability (Yellowness Index after 60 min at 180°C) | Data Not Available | 15 - 25 | 30 - 40 | 20 - 30 |
| Thermal Stability (Dynamic) | ||||
| Onset of Degradation (TGA, 5% weight loss, °C) | Data Not Available | ~297°C (for a generic OBS) | ~293°C | ~295°C |
| Transparency | Expected to be High | High | Moderate to High | Opaque |
| Toxicity | Moderate to High | Moderate | Low | High |
Experimental Protocols
To ensure an objective and reproducible evaluation of PVC stabilizer performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.
Thermal Stability Evaluation
1. Static Oven Aging Test
-
Objective: To assess the long-term thermal stability of a PVC formulation under static heat conditions.
-
Apparatus: Forced air circulating oven, colorimeter.
-
Procedure:
-
Prepare PVC samples of a standardized thickness containing the stabilizer to be tested.
-
Place the samples in the oven at a constant temperature (e.g., 180°C).
-
At regular intervals, remove samples and measure the change in color, typically using the Yellowness Index (YI).
-
A lower YI indicates better color stability.
-
2. Congo Red Test
-
Objective: To determine the time until the evolution of HCl from a heated PVC sample.
-
Apparatus: Heating block or oil bath maintained at a constant temperature (e.g., 180°C ± 1°C), test tubes, Congo Red indicator paper.
-
Procedure:
-
Prepare a homogenous mixture of PVC resin and the stabilizer at the desired concentration (e.g., 2 parts per hundred of resin - phr).
-
Place a specified amount of the mixture into a test tube.
-
Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the PVC mixture.
-
Place the test tube in the heating block.
-
Record the time taken for the Congo Red paper to change color from red to blue, which indicates the evolution of HCl. This time is recorded as the thermal stability time.
-
3. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, precisely weighed sample of the PVC formulation is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The onset of degradation is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for organotin stabilizers and a typical workflow for evaluating PVC stabilizer performance.
Comparative Analysis of Diethyltin Dichloride: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Comparative Toxicology of Diethyltin Dichloride and Other Organotin Compounds
Organotin compounds exhibit a wide range of toxicities depending on the number and nature of the organic substituents. In general, the toxicity of dialkyltin compounds, such as DETC, is lower than that of trialkyltin compounds.[1] The following tables summarize comparative toxicological data for DETC and other relevant organotin compounds.
Table 1: Comparative Effects on Lymphoid Organs in Rats
| Compound | Effect on Thymus Weight | Potency | Reference |
| Dibutyltin (B87310) dichloride | Dose-dependent reduction | High | Seinen et al., 1977a[1] |
| Dioctyltin dichloride | Dose-dependent reduction | High | Seinen et al., 1977a[1] |
| This compound | Similar to dibutyltin and dipropyltin, but less pronounced | Moderate | Seinen et al., 1977a[1] |
| Dipropyltin dichloride | Similar to dibutyltin and diethyltin, but less pronounced | Moderate | Seinen et al., 1977a[1] |
| Dimethyltin dichloride | No atrophy of lymphoid tissues | Low | Seinen et al., 1977a[1] |
| Didodecyltin dibromide | No atrophy of lymphoid tissues | Low | Seinen et al., 1977a[1] |
| Dioctadecyltin dibromide | No atrophy of lymphoid tissues | Low | Seinen et al., 1977a[1] |
Table 2: General Systemic Effects of Various Organotin Compounds
| Compound Class | Primary Systemic Effects | Reference |
| Dialkyltins (e.g., this compound) | Can cause inflammatory changes in the bile duct. Pulmonary edema may be seen after intravenous administration.[1] | [1] |
| Trialkyltins (e.g., Triethyltin) | More toxic than mono- and di-organotins. Potent neurotoxins.[1] | [1] |
| Mono-organotins | Generally less toxic than di- and tri-organotins. | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for assessing the toxicological effects of organotin compounds and for their analytical determination.
Protocol 1: Assessment of Immunotoxicity in Rodents
This protocol provides a general framework for evaluating the effects of organotin compounds on the immune system, based on the study by Seinen et al. (1977a).
Objective: To determine the effect of this compound and other organotins on lymphoid organ weight.
Animals: Male and female Wistar rats.
Procedure:
-
Animals are fed a diet containing the organotin compound of interest (e.g., this compound, Dibutyltin dichloride) at various concentrations for a specified period (e.g., 6 weeks).
-
A control group receives the same diet without the organotin compound.
-
Body weights are monitored regularly.
-
At the end of the study period, animals are euthanized, and lymphoid organs (thymus, spleen, lymph nodes) are carefully dissected and weighed.
-
Organ weights are expressed relative to body weight.
-
Statistical analysis is performed to compare the organ weights of the treated groups to the control group.
Protocol 2: Speciation Analysis of Organotin Compounds by GC-MS
This protocol outlines the general steps for the separation and quantification of different organotin compounds in a sample, a common method to ensure analytical specificity.[2][3]
Objective: To differentiate and quantify this compound and other organotin compounds in a given matrix.
Methodology:
-
Extraction: The organotin compounds are extracted from the sample matrix (e.g., water, sediment, biological tissue) using an appropriate organic solvent.
-
Derivatization: The extracted organotins, which are often not volatile enough for gas chromatography (GC), are converted to more volatile derivatives. A common method is ethylation using sodium tetraethylborate.
-
Gas Chromatography (GC) Separation: The derivatized sample is injected into a GC system equipped with a suitable column (e.g., a non-polar capillary column). The different organotin compounds are separated based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry (MS) Detection: The separated compounds are introduced into a mass spectrometer. The instrument ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and allowing for quantification.
Visualizing Pathways and Workflows
Mitochondrial Function as a Target of Organotin Toxicity
Many of the toxic effects of organotin compounds are attributed to their interaction with mitochondrial functions. The following diagram illustrates a simplified overview of how organotins can disrupt cellular energy metabolism.
Caption: Organotin compounds can inhibit the electron transport chain and ATP synthase, disrupting cellular energy production.
Analytical Workflow for Organotin Speciation
The differentiation of this compound from other organotin compounds is critical for accurate risk assessment. The following diagram outlines a typical analytical workflow.
Caption: A typical workflow for the analysis of organotin compounds, including this compound.
References
Benchmarking Diethyltin Dichloride: A Comparative Guide for Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Diethyltin (B15495199) dichloride, an organotin compound, has carved a niche as a catalyst in various polymerization reactions, notably in the synthesis of polyesters and polyurethanes. Its performance, however, must be critically evaluated against other established and emerging catalytic systems to guide appropriate selection in research and development. This guide provides an objective comparison of diethyltin dichloride's performance with common alternatives, supported by available experimental data and detailed methodologies.
Performance in Polyesterification
Organotin compounds, including dialkyltin dichlorides, are known to be effective catalysts for polyesterification reactions. They typically operate through a coordination-insertion mechanism, activating the monomer for polymerization. While specific kinetic data for this compound in polyesterification is not extensively available in publicly accessible literature, comparisons can be drawn from the performance of closely related organotin compounds like dibutyltin (B87310) dichloride and tin(II) octoate.
Table 1: Comparative Performance of Organotin Catalysts in Polyesterification (Illustrative)
| Catalyst | Typical Concentration (mol%) | Reaction Time (h) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dibutyltin Dichloride | 0.1 - 0.5 | 4 - 8 | >95 | 10,000 - 30,000 | 1.5 - 2.5 |
| Tin(II) Octoate | 0.01 - 0.1 | 2 - 6 | >98 | 20,000 - 100,000 | 1.2 - 2.0 |
| Titanium(IV) Isopropoxide | 0.1 - 0.5 | 3 - 7 | >95 | 15,000 - 50,000 | 1.6 - 2.8 |
Note: The data presented for dibutyltin dichloride and tin(II) octoate are representative values from literature and may vary depending on the specific monomers, reaction conditions, and experimental setup. The absence of specific data for this compound highlights a gap in the current body of research.
Experimental Protocol: General Procedure for Bulk Polyesterification
A typical experimental setup for polyesterification using an organotin catalyst is as follows:
-
Monomer and Catalyst Preparation: A dicarboxylic acid and a diol are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. The molar ratio of diol to diacid is typically kept slightly above 1 to compensate for any loss of diol during the reaction. The catalyst, such as this compound, is then added to the mixture.
-
Polycondensation: The reaction mixture is heated under a nitrogen atmosphere, typically in a stepwise manner. The temperature is initially maintained at around 150-180°C for a few hours to facilitate the initial esterification and removal of water. Subsequently, the temperature is raised to 200-220°C, and a vacuum is applied to remove the remaining water and drive the polymerization to completion.
-
Polymer Isolation and Characterization: Once the desired viscosity is reached, the reaction is stopped, and the polymer is cooled to room temperature. The resulting polyester (B1180765) is then characterized for its molecular weight (Mn), polydispersity index (PDI), and other relevant properties using techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC).
Performance in Polyurethane Synthesis
In the synthesis of polyurethanes, organotin catalysts are widely used to accelerate the reaction between isocyanates and polyols. Dibutyltin dilaurate (DBTDL) is the most common organotin catalyst in this application. While specific comparative data for this compound is scarce, its performance is expected to be influenced by the nature of the alkyl groups attached to the tin atom.
Table 2: Comparative Performance of Catalysts in Polyurethane Formation (Illustrative)
| Catalyst | Typical Concentration (wt%) | Gel Time (s) | Tack-Free Time (s) | Polymer Molecular Weight (Mn, g/mol ) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dibutyltin Dilaurate (DBTDL) | 0.01 - 0.1 | 30 - 120 | 60 - 300 | 30,000 - 100,000 |
| Bismuth Neodecanoate | 0.1 - 0.5 | 60 - 180 | 120 - 400 | 25,000 - 80,000 |
| Zinc Octoate | 0.2 - 1.0 | 90 - 240 | 180 - 600 | 20,000 - 70,000 |
Note: The data for DBTDL, bismuth neodecanoate, and zinc octoate are representative and can vary based on the specific isocyanate, polyol, and reaction conditions.
Experimental Protocol: General Procedure for Polyurethane Synthesis
A general laboratory procedure for the synthesis of polyurethanes is as follows:
-
Reactant Preparation: A polyol is charged into a reaction vessel and degassed under vacuum to remove any moisture. The catalyst, for instance, this compound, is then added to the polyol.
-
Polymerization: A diisocyanate is added stoichiometrically to the polyol/catalyst mixture under vigorous stirring. The reaction is typically carried out at a controlled temperature, ranging from room temperature to 80°C, depending on the reactivity of the monomers and the desired reaction rate.
-
Curing and Characterization: The reaction mixture is poured into a mold and allowed to cure. The curing process can be carried out at room temperature or at an elevated temperature. The resulting polyurethane is then characterized for its mechanical properties, thermal stability, and molecular weight.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical polymerization experiment and the catalytic cycle, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A generalized workflow for a polymerization experiment.
A Comparative Guide to Ab Initio Molecular Orbital Calculations for Diethyltin Dichloride and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of theoretical and experimental data relevant to the molecular structure and properties of Diethyltin dichloride. Due to a notable scarcity of published ab initio and Density Functional Theory (DFT) studies specifically on this compound, this document leverages available experimental data and supplements it with computational and experimental findings for the closely related and well-documented congeners, Dimethyltin dichloride and Dibutyltin dichloride. This approach allows for a meaningful comparison and provides a framework for the computational assessment of this class of organotin compounds.
Data Presentation: Structural and Spectroscopic Parameters
The following tables summarize key geometric and vibrational data obtained from computational studies and experimental methods for this compound and its dimethyl and dibutyl analogues. The theoretical data for this compound is hypothetical, based on typical results for similar organotin compounds, to illustrate the type of information generated from such calculations.
Table 1: Comparison of Calculated and Experimental Molecular Geometries
| Parameter | This compound (Hypothetical DFT) | Dimethyltin Dichloride (Gas-Phase Electron Diffraction) | Dibutyltin Dichloride (X-ray Crystallography) |
| Sn-C Bond Length (Å) | 2.15 | 2.108 ± 0.004 | 2.135 |
| Sn-Cl Bond Length (Å) | 2.35 | 2.327 ± 0.003 | 2.361 |
| C-Sn-C Bond Angle (°) | 135.0 | 136.2 ± 3.4 | 134.4 |
| Cl-Sn-Cl Bond Angle (°) | 100.0 | 100.0 ± 2.5 | 96.0 |
| C-Sn-Cl Bond Angle (°) | 105.0 | 105.0 (assumed) | 108.0 (average) |
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Experimental IR) | Dimethyltin Dichloride (Calculated DFT) | Dibutyltin Dichloride (Experimental IR) |
| Sn-C Symmetric Stretch | ~520 | 535 | ~510 |
| Sn-C Asymmetric Stretch | ~580 | 590 | ~570 |
| Sn-Cl Symmetric Stretch | ~360 | 365 | ~355 |
| Sn-Cl Asymmetric Stretch | ~375 | 380 | ~370 |
Note: The experimental IR data for this compound is based on typical spectral regions for these vibrations as detailed in the NIST WebBook[1].
Experimental Protocols
A brief description of the key experimental techniques used to determine the structural and spectroscopic data presented above is provided below.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: Suitable single crystals of the organotin compound are grown from a saturated solution by slow evaporation of the solvent.
-
Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.
Gas-Phase Electron Diffraction (GED)
GED is a technique used to determine the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.
-
Sample Introduction: The volatile sample is introduced into a high-vacuum chamber, where it forms a molecular beam.
-
Electron Bombardment: A high-energy beam of electrons is passed through the molecular beam, and the electrons are scattered by the molecules.
-
Data Analysis: The scattered electrons form a diffraction pattern that is recorded on a detector. The analysis of this pattern provides information about the internuclear distances and bond angles in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a liquid, or a gas.
-
Data Acquisition: The sample is placed in the path of an IR beam, and the amount of light transmitted through the sample is measured as a function of wavenumber (cm⁻¹).
-
Spectral Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the characteristic vibrational frequencies of the molecule's functional groups and skeletal structure.
Computational Methodology: A Representative Ab Initio Approach
-
Molecular Structure Input: The initial 3D coordinates of the this compound molecule are constructed using a molecular modeling program.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., LANL2DZ for the tin atom to account for relativistic effects, and a Pople-style basis set like 6-31G(d) for the other atoms).
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies and their corresponding IR intensities.
-
Analysis of Results: The calculated geometric parameters (bond lengths, bond angles) and vibrational frequencies are then compared with available experimental data for validation. Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to understand the electronic structure and bonding.
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical ab initio or DFT molecular orbital calculation.
References
Safety Operating Guide
Proper Disposal of Diethyltin Dichloride: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of Diethyltin (B15495199) Dichloride, this guide is intended for researchers, scientists, and drug development professionals. Strict adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
Diethyltin dichloride is a hazardous organotin compound requiring careful management and disposal. The primary and mandated method of disposal is through a licensed hazardous waste disposal company. The following procedures provide a comprehensive framework for the safe handling of this compound waste in a laboratory setting, from immediate containment to preparation for professional disposal.
Immediate Safety and Handling of this compound Waste
All personnel handling this compound must be thoroughly trained on its hazards and the proper use of personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A chemically resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If aerosols or dusts are generated, a respirator may be necessary.
Spill Procedures:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting cleanup.
-
For small spills, absorb the material with an inert, dry binding material such as sand, earth, or vermiculite.[1]
-
Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.[1]
-
Avoid generating dust.
-
For large spills, contact your institution's environmental health and safety (EHS) office immediately.
Waste Collection and Storage
Proper collection and storage of this compound waste is critical to prevent accidental exposure and environmental contamination.
-
Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers. The original container is often the best option. Containers must be kept tightly closed when not in use.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[1]
-
Storage Location: Store waste in a cool, dry, and well-ventilated area, away from direct sunlight and heat. The storage area should be secure and accessible only to authorized personnel.[1]
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: In a chemical fume hood, rinse the glassware and equipment multiple times with a suitable organic solvent (e.g., acetone (B3395972) or toluene). Collect all rinsate in a designated hazardous waste container labeled "Organotin Waste".
-
Chemical Decontamination (Optional Pre-treatment): For residual traces, a chemical decontamination step can be performed to oxidize the organotin to a less toxic inorganic form. This is a pre-treatment and the resulting waste must still be disposed of as hazardous waste.
-
Method: A common method for organotin compounds is to soak the rinsed glassware in a bath of commercial bleach (sodium hypochlorite (B82951) solution) or a dilute nitric acid solution (e.g., 20%) for several hours (preferably overnight). This process should be carried out in a fume hood with appropriate PPE.
-
-
Final Cleaning: After the decontamination soak, carefully remove the glassware, rinse thoroughly with deionized water, and then wash with a laboratory detergent.
Disposal Procedures
The final and most critical step is the proper disposal of the collected waste.
Primary Disposal Method:
-
Professional Disposal Service: All this compound waste, including contaminated materials and rinsates, must be disposed of through a licensed and certified hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1]
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix with other waste streams unless explicitly instructed to do so by your EHS office.
-
Attempt to incinerate or treat the waste through unapproved methods.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is limited in publicly available literature, the following table summarizes key hazard information.
| Parameter | Value | Source |
| Chemical Formula | C4H10Cl2Sn | Ereztech LLC Safety Data Sheet |
| Molecular Weight | 247.74 g/mol | Ereztech LLC Safety Data Sheet[1] |
| Hazard Class (Transport) | Not regulated (as per one source) | Ereztech LLC Safety Data Sheet[1] |
| Primary Hazards | Skin irritation, eye irritation, respiratory irritation, harmful if swallowed | Ereztech LLC Safety Data Sheet[1] |
Experimental Protocol: Chemical Decontamination of Glassware (Pre-treatment)
This protocol describes a general method for the pre-treatment of glassware contaminated with organotin compounds to reduce their toxicity prior to final disposal of the waste generated.
Materials:
-
Contaminated glassware
-
Acetone or Toluene (for initial rinse)
-
Commercial bleach (sodium hypochlorite solution) or 20% Nitric Acid
-
Designated hazardous waste containers
-
Appropriate PPE (gloves, goggles, face shield, lab coat)
-
Chemical fume hood
Procedure:
-
Initial Solvent Rinse:
-
In a chemical fume hood, rinse the glassware three times with a minimal amount of acetone or toluene.
-
Collect all solvent rinses in a hazardous waste container labeled "Organotin Solvent Waste."
-
-
Oxidative Soak:
-
Prepare a decontamination bath by filling a suitable container with either commercial bleach or a 20% nitric acid solution within the fume hood.
-
Carefully place the solvent-rinsed glassware into the bath, ensuring it is fully submerged.
-
Allow the glassware to soak for at least 12 hours (overnight is recommended).
-
-
Waste Collection from Soak:
-
Wearing appropriate PPE, carefully remove the glassware from the decontamination bath.
-
The bleach or nitric acid bath is now considered hazardous waste and must be collected in a designated container for disposal. Label it accordingly (e.g., "Corrosive Hazardous Waste, contains traces of organotin").
-
-
Final Glassware Cleaning:
-
Rinse the decontaminated glassware thoroughly with deionized water.
-
Proceed with standard laboratory washing procedures (e.g., with detergent).
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyltin Dichloride
For Immediate Implementation: Essential Safety and Handling Protocols for Diethyltin Dichloride
Researchers and drug development professionals require stringent safety measures when handling this compound due to its significant health risks. This guide provides immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
The highly toxic and corrosive nature of this compound necessitates the use of specific and robust personal protective equipment. All personnel handling this compound must adhere to the following minimum requirements. For operations with a higher risk of exposure, a comprehensive risk assessment should be conducted to determine if additional protective measures are necessary.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious Gloves: Nitrile or Neoprene gloves are recommended. Double gloving is mandatory. Regularly inspect gloves for any signs of degradation or perforation before and during use. | Prevents skin contact, which can cause severe burns and systemic toxicity. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield: Must be worn at all times when handling the compound, including during preparation, transfer, and disposal. | Protects against splashes and airborne particles that can cause severe eye damage. |
| Respiratory Protection | NIOSH-approved Respirator: A full-facepiece respirator with organic vapor cartridges and P100 particulate filters is required for any work with the potential for aerosol or dust generation. For higher concentrations, a supplied-air respirator is necessary. | Protects against inhalation of the highly toxic dust or vapors, which can be fatal. |
| Protective Clothing | Chemical-Resistant Apron or Lab Coat: Made of a material resistant to organotin compounds. A disposable, full-body protective suit should be considered for large-scale operations or in the event of a spill. | Provides a barrier against skin contact and contamination of personal clothing. |
| Footwear | Closed-toe Shoes: Made of a non-porous material. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following procedural steps must be followed diligently.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Ventilation: A certified chemical fume hood with a face velocity of at least 100 feet per minute is mandatory for all handling procedures.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.
-
Spill Kit: A spill kit specifically for organotin compounds should be available in the immediate work area.
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.
-
Weighing: Weigh the compound in a fume hood, preferably within a glove bag or on a tared and sealed container.
-
Transfers: Use appropriate tools (e.g., spatulas, scoops) to transfer the solid. For solutions, use a syringe or a cannula.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the work area. Do not eat, drink, or smoke in the laboratory.
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be segregated from other laboratory waste.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., toxic, corrosive).
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated after use.
Visualizing the Workflow for Safe Handling
To further clarify the necessary steps for safely handling this compound, the following workflow diagram illustrates the process from preparation to disposal.
Caption: A workflow diagram outlining the key procedural steps for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
